LG-PEG10-click-DBCO-Oleic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C70H114N6O23 |
|---|---|
Poids moléculaire |
1407.7 g/mol |
Nom IUPAC |
(Z)-N-[3-oxo-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),4,7,9,11,15,17-octaen-13-yl]propyl]octadec-9-enamide |
InChI |
InChI=1S/C70H114N6O23/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-59(80)71-27-26-60(81)75-50-53-21-17-18-22-54(53)62-61(55-23-19-20-24-56(55)75)73-74-76(62)29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-48-96-46-44-94-42-40-92-38-36-90-34-32-88-30-28-72-69(87)66(85)65(84)68(57(79)51-77)99-70-67(86)64(83)63(82)58(52-78)98-70/h9-10,17-24,57-58,63-68,70,77-79,82-86H,2-8,11-16,25-52H2,1H3,(H,71,80)(H,72,87)/b10-9-/t57-,58-,63+,64+,65-,66-,67-,68?,70+/m1/s1 |
Clé InChI |
XNJVMJLAXNBKFE-DFNVLTDUSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(C(C(C(CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Structure and Application of LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structure, properties, and applications of the heterobifunctional linker, LG-PEG10-click-DBCO-Oleic. This molecule is a specialized chemical tool designed for advanced bioconjugation, particularly in the fields of targeted drug delivery, proteomics, and the development of complex biomolecular constructs like Proteolysis Targeting Chimeras (PROTACs).
Core Structure Analysis
This compound is a multi-component molecule engineered for specific functions. Its name delineates its constituent parts, each contributing a unique property to the overall structure. While "LG" is likely a supplier-specific prefix, the core functional components are Oleic Acid, a Polyethylene Glycol (PEG) spacer, and a Dibenzocyclooctyne (DBCO) group.
-
Oleic Acid Moiety : An 18-carbon monounsaturated fatty acid, which serves as the hydrophobic tail of the molecule. This lipid component is crucial for applications requiring membrane anchoring or integration into lipid-based systems like liposomes and nanoparticles[1].
-
PEG10 Linker : A hydrophilic spacer consisting of ten repeating ethylene (B1197577) glycol units. PEG linkers are widely used in bioconjugation to enhance the aqueous solubility of hydrophobic molecules, improve pharmacokinetic profiles, reduce immunogenicity, and minimize steric hindrance between the conjugated partners[2][3][4]. The defined length of ten units allows for precise spatial control between the conjugated molecules.
-
DBCO (Dibenzocyclooctyne) Group : The reactive handle for bioorthogonal conjugation. DBCO is a strained cyclooctyne (B158145) that reacts specifically and efficiently with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2][5]. This reaction is a cornerstone of "click chemistry" and is highly valued for its biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst[5][6][7].
The molecule's architecture combines a hydrophobic lipid anchor with a highly specific reactive group for covalent bond formation, separated by a flexible, solubility-enhancing spacer.
Physicochemical Properties
Quantitative data for this compound has been aggregated from chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C70H114N6O23 | [8][9][10][11] |
| Molecular Weight | ~1407.7 g/mol | [8][9][10][11] |
| Purity | ≥95% | [11] |
| Appearance | White/off-white solid or viscous liquid | [12][13] |
| Solubility | Soluble in DMSO, DMF, Chloroform, DCM | [12][13] |
| Storage Conditions | -20°C, sealed, protected from light | [1][11][12] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of this molecule lies in its DBCO group, which enables copper-free click chemistry. The reaction mechanism is as follows:
-
High Ring Strain : The DBCO ring is highly strained, which significantly lowers the activation energy for the cycloaddition reaction with an azide (B81097).
-
Bioorthogonal Reaction : The DBCO and azide groups are abiotic; they do not participate in or interfere with native biological processes, ensuring that the conjugation is highly specific and free of side reactions[5].
-
Stable Triazole Formation : The reaction between the DBCO alkyne and an azide-modified target molecule results in the formation of a stable triazole linkage, covalently and irreversibly connecting the two entities[7].
This catalyst-free reaction is ideal for use in sensitive biological systems, including live cells and whole organisms[4][5].
Experimental Workflow and Protocols
The following section outlines a representative protocol for conjugating an azide-modified molecule (e.g., protein, peptide, or oligonucleotide) to this compound. This protocol is a generalized procedure based on standard SPAAC reactions.
Caption: Workflow for SPAAC conjugation using the DBCO-Oleic linker.
This protocol details the direct conjugation of the DBCO-linker with an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-modified molecule of interest (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another amine-free and azide-free buffer.
-
Organic Solvent: Anhydrous DMSO or DMF for preparing stock solutions.
-
Purification System: Size-exclusion chromatography (e.g., spin desalting columns) or HPLC to remove excess reagents[2][7][14].
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store any unused portion at -20°C, protected from moisture.
-
Dissolve or dilute the azide-modified molecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL for a protein). Ensure the buffer is free of sodium azide, as it will react with the DBCO group[15].
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the this compound stock solution to the solution of the azide-modified molecule[14][15]. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain protein stability[7].
-
Gently mix the reaction vial.
-
Incubate the reaction. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C[5][14][16]. The optimal time may vary depending on the reactants.
-
-
Purification of the Conjugate:
-
Validation and Storage:
Applications in Research and Drug Development
The unique trifecta of a lipid tail, a PEG spacer, and a bioorthogonal handle makes this molecule highly versatile.
-
Targeted Drug Delivery : The oleic acid moiety can anchor the entire construct to the surface of liposomes or lipid nanoparticles (LNPs), while the DBCO group allows for the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface[1].
-
PROTAC Development : This molecule is explicitly marketed as a PROTAC linker[8][10]. In this context, one end would be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, using the DBCO group as a key conjugation point in a modular synthesis approach.
-
Biomolecule Labeling and Imaging : It can be used to attach hydrophobic payloads or reporters to azide-modified proteins, nucleic acids, or glycans for cell-based imaging or pull-down assays.
-
Surface Modification : The linker can be used to functionalize lipid bilayers and other surfaces with click-ready handles for subsequent immobilization of biomolecules[1].
References
- 1. Oleic-DBCO, CAS 2279951-78-7 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - 上海赛可锐生物科技有限公司 [scrbio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. LG-PEG10-click-DBCO-Oleic_新研博美 [xinyanbm.com]
- 12. DBCO-Oleic Oleic-DBCO - DBCO Modifications - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. glenresearch.com [glenresearch.com]
synthesis route for LG-PEG10-click-DBCO-Oleic
An in-depth technical guide on the synthesis of lipid-PEG-DBCO conjugates, with a focus on a representative molecule, Oleic-PEG10-DBCO, is presented for researchers, scientists, and drug development professionals. Due to the ambiguity of the "LG" moiety in the requested "LG-PEG10-click-DBCO-Oleic," this guide details the synthesis of a core structure, Oleic-PEG10-DBCO, which can be adapted for further functionalization. The term "click" in the nomenclature indicates the presence of the DBCO (Dibenzocyclooctyne) group, which is ready for copper-free click chemistry reactions.
The synthetic strategy outlined below involves the coupling of oleic acid, a monounsaturated fatty acid, to a polyethylene (B3416737) glycol (PEG) linker of ten units, which is further functionalized with a DBCO moiety. This approach is commonly used to create amphiphilic structures for forming liposomes or micelles for drug delivery, where the DBCO group allows for the subsequent attachment of targeting ligands or other molecules of interest via strain-promoted alkyne-azide cycloaddition (SPAAC).
Proposed Synthetic Route
The most direct synthesis route involves a two-step process: the activation of the carboxylic acid group of oleic acid, followed by its conjugation to an amine-functionalized PEG-DBCO linker. This method is efficient and widely used for creating stable amide bonds.
Logical Workflow Diagram
The overall synthesis is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for Oleic-PEG10-DBCO.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of Oleic-PEG10-DBCO are provided below.
Step 1: Activation of Oleic Acid with N-Hydroxysuccinimide (NHS)
This step involves the activation of the carboxylic acid group of oleic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1][2][3]
Materials:
-
Oleic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve Oleic Acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add NHS (1.2 eq) to the solution and stir until it is fully dissolved.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting oleic acid spot.
-
Upon completion, the resulting Oleic Acid-NHS ester solution is typically used immediately in the next step without isolation.[2][4]
Reaction Pathway: Oleic Acid Activation
Caption: EDC/NHS activation of Oleic Acid.
Step 2: Conjugation of Activated Oleic Acid to NH2-PEG10-DBCO
The amine-reactive Oleic Acid-NHS ester is then reacted with the primary amine of the NH2-PEG10-DBCO linker to form a stable amide bond.[5][6]
Materials:
-
Oleic Acid-NHS ester solution (from Step 1)
-
Amine-PEG10-DBCO (NH2-PEG10-DBCO) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Argon or Nitrogen gas supply
Procedure:
-
In a separate flask, dissolve NH2-PEG10-DBCO (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add the freshly prepared Oleic Acid-NHS ester solution from Step 1 to the NH2-PEG10-DBCO solution.
-
Add a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (2.0 eq) to the reaction mixture to act as a proton scavenger.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. The optimal pH for the reaction is typically between 7.2 and 8.5.[4][7]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
Step 3: Purification and Characterization
After the reaction is complete, the final product must be purified from byproducts and unreacted starting materials.
Materials:
-
Crude reaction mixture
-
Solvents for chromatography (e.g., DCM, Methanol, Hexane, Ethyl Acetate)
-
High-Performance Liquid Chromatography (HPLC) system or Silica (B1680970) Gel for column chromatography
Procedure:
-
Remove the solvent from the crude reaction mixture under reduced pressure (roto-evaporation).
-
The crude product is then purified, typically by reversed-phase High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.
-
The fractions containing the pure product are collected, and the solvent is evaporated.
-
The final product, Oleic-PEG10-DBCO, is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (e.g., ESI-MS) to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of lipid-PEG-DBCO conjugates. The exact values can vary based on reaction scale and specific conditions.
| Parameter | Step 1: Activation | Step 2: Conjugation | Overall |
| Reactant Molar Ratio | Oleic Acid:EDC:NHS = 1:1.2:1.2[4] | Activated Oleic:Amine-PEG = 1:1 | - |
| Typical Reaction Time | 4 - 6 hours | 12 - 24 hours | 16 - 30 hours |
| Reaction Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) | - |
| Typical Yield | > 90% (often used in situ) | 70 - 85% | 65 - 75% |
| Purity (Post-HPLC) | - | - | > 95% |
| Key Analytical Methods | TLC | TLC, LC-MS | ¹H NMR, ¹³C NMR, MS |
This guide provides a comprehensive framework for the synthesis of Oleic-PEG10-DBCO. Researchers can adapt these protocols for the synthesis of other lipid-PEG-DBCO conjugates by selecting the appropriate fatty acid and PEG linker. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for drug delivery and bioconjugation applications.
References
- 1. Oleic Acid N-Hydroxysuccinimide Ester [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG4-amine, 1840886-10-3 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
biophysical properties of LG-PEG10-click-DBCO-Oleic
An in-depth technical guide on the biophysical properties of a highly specific and likely proprietary molecule such as "LG-PEG10-click-DBCO-Oleic" cannot be generated at this time.
Publicly available scientific literature and chemical databases do not contain sufficient quantitative data, detailed experimental protocols, or established signaling pathways for this specific compound. Such information is typically found in internal research and development documents of the synthesizing entity.
A general overview of the expected properties based on its components can be provided:
-
LG (Linker Group): The properties of this component are unknown without further specification. It is likely a functional group designed for a specific conjugation purpose.
-
PEG10 (Polyethylene Glycol, 10 units): This component is expected to confer hydrophilicity, improve solubility in aqueous solutions, and provide a flexible spacer arm.
-
click-DBCO (Dibenzocyclooctyne): This is a strained alkyne used for copper-free click chemistry. It allows for efficient and specific conjugation to azide-containing molecules under biocompatible conditions. Its rigid, hydrophobic structure will influence the overall conformation of the molecule.
-
Oleic Acid: As a monounsaturated fatty acid, this component will add significant hydrophobicity, likely promoting self-assembly into micelles or other lipid aggregates in aqueous environments.
Without experimental data, any further characterization would be speculative.
An In-depth Technical Guide to the Solubility and Stability of LG-PEG10-click-DBCO-Oleic in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability of LG-PEG10-click-DBCO-Oleic, a bifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the novel nature of this specific molecule, direct experimental data on its solubility and stability is not extensively available in public literature. Therefore, this guide synthesizes information based on the well-documented properties of its constituent components: a polyethylene (B3416737) glycol (PEG) linker (PEG10), a dibenzocyclooctyne (DBCO) group for click chemistry, and oleic acid. This document aims to provide researchers with a robust framework for handling and utilizing this compound in biological research and drug development, including projected data, detailed experimental protocols for in-house validation, and a visualization of its role in the PROTAC mechanism.
Introduction to this compound
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This linker features three key components:
-
Oleic Acid: A monounsaturated fatty acid that can serve as a ligand for certain proteins or as a component to modify the overall lipophilicity of the resulting PROTAC molecule.
-
PEG10 Linker: A ten-unit polyethylene glycol chain that enhances the aqueous solubility and optimizes the spatial orientation between the two ends of the PROTAC.
-
DBCO (Dibenzocyclooctyne) Group: A strained alkyne that facilitates covalent conjugation to azide-modified molecules via copper-free "click" chemistry, a highly efficient and bioorthogonal reaction.
The molecular structure of this compound is C70H114N6O23, with a molecular weight of 1407.70 g/mol . Understanding its solubility and stability in common biological buffers is paramount for its effective use in synthesizing and evaluating PROTAC candidates.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not publicly available, an informed estimation can be made based on its components.
The presence of the hydrophilic PEG10 chain is expected to significantly enhance the aqueous solubility of the molecule. PEGylation is a widely used strategy to improve the solubility of hydrophobic molecules. For instance, studies on PEGylated oleic acid have demonstrated a significant increase in the aqueous solubility of other poorly soluble compounds, with one study reporting a 3.34-fold increase in the solubility of furosemide (B1674285) when formulated with a PEGylated oleic acid conjugate.
The oleic acid and DBCO moieties contribute to the lipophilicity of the molecule. While oleic acid itself has very low water solubility, its conjugation to a PEG chain mitigates this. Similarly, while some cyclooctyne (B158145) reagents have poor water solubility, PEGylated DBCO derivatives are known to have good water solubility.
Table 1: Predicted Solubility of this compound in Common Biological Buffers
| Buffer System | Predicted Solubility | Rationale & Considerations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate to High | The PEG10 chain will promote solubility. The physiological pH and ionic strength of PBS are generally well-tolerated. Aggregation may occur at very high concentrations due to the oleic acid tail. |
| TRIS-Buffered Saline (TBS), pH 7.4 | Moderate to High | Similar to PBS, good solubility is expected. TRIS buffer is generally compatible with the molecule's functional groups. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS | High | The presence of serum albumin and other proteins in fetal bovine serum (FBS) will likely aid in solubilizing the lipophilic oleic acid portion of the molecule, leading to higher apparent solubility. |
| Deionized Water | Low to Moderate | Without the buffering salts and proteins found in biological buffers, the solubility is expected to be lower. The molecule may form micelles at concentrations above its critical micelle concentration (CMC). |
Predicted Stability Profile
The stability of this compound is influenced by its three main components, with the DBCO group and the ester linkage between the PEG chain and oleic acid being the most susceptible to degradation.
The DBCO group is known to be relatively stable in aqueous buffers and participates in highly selective copper-free click reactions with azides. However, its stability can be compromised under certain conditions. For long-term storage, buffers containing azides or thiols should be avoided as they can react with the DBCO moiety[1]. Studies have shown that DBCO-modified antibodies can lose 3-5% of their reactivity over four weeks when stored at 4°C or -20°C[1]. In a cellular environment, a moderate degradation of DBCO groups (around 36% after 24 hours) has been observed.
The oleic acid component is a fatty acid and can be subject to oxidation, particularly at the double bond. This process can be accelerated by exposure to heat, light, and transition metals. Thermogravimetric analysis has shown that oleic acid begins to degrade at elevated temperatures.
The PEG linker itself is generally stable. The linkage between the PEG chain and oleic acid is likely an ester bond, which can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Rationale & Considerations |
| pH | Most stable at neutral pH (6.5-7.5). | The ester linkage is prone to hydrolysis at acidic or alkaline pH. The DBCO group is generally stable across a range of pH values, but extreme pH should be avoided. |
| Temperature | Stable for short periods at room temperature. For long-term storage, -20°C or lower is recommended. | Elevated temperatures can accelerate the hydrolysis of the ester bond and the oxidation of oleic acid. The DBCO group's reactivity can also decrease over time at higher temperatures. |
| Biological Buffers | Generally stable in common buffers like PBS and TRIS for experimental timescales. Avoid azide (B81097) and thiol-containing buffers for storage. | The components of these buffers are not expected to react with the molecule. However, for long-term storage, the potential for hydrolysis and oxidation remains. |
| Cell Culture Conditions (37°C, 5% CO2) | Moderate stability. Degradation is expected over longer incubation periods. | Enzymatic degradation by esterases present in cell culture media or released by cells can cleave the ester bond. The DBCO group may also exhibit some degradation over 24-48 hours. |
| In Vivo | Susceptible to metabolic degradation. | Esterases and other metabolic enzymes in the plasma and tissues can lead to cleavage of the molecule. The PEG chain can help to prolong the circulation half-life. |
Experimental Protocols
For researchers wishing to perform in-house validation of the solubility and stability of this compound, the following detailed protocols are provided.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.
-
Create a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase to be used for HPLC analysis.
-
Add an excess amount of this compound to a known volume of the biological buffer in a sealed vial.
-
Agitate the vial vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Place the vial in a thermostatic shaker incubator set to the desired temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant by HPLC and determine the concentration of the dissolved this compound by comparing its peak area to the calibration curve.
-
The calculated concentration represents the saturation solubility of the compound in the tested buffer.
Protocol for Assessing Stability in Biological Buffers
This protocol assesses the chemical stability of the compound over time in a specific buffer.
Materials:
-
This compound
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
Thermostatic incubator
-
HPLC system with a suitable detector
-
Autosampler vials
Procedure:
-
Prepare a solution of this compound in the biological buffer at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of this solution into several autosampler vials.
-
Immediately analyze one vial (T=0) by HPLC to determine the initial peak area of the intact compound.
-
Incubate the remaining vials at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the incubator and analyze it by HPLC.
-
Monitor the peak area of the intact this compound and look for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time to determine the stability profile. The half-life (t1/2) can be calculated from this data.
Protocol for Evaluating Metabolic Stability using Human Liver Microsomes (HLM)
This in vitro assay predicts the metabolic clearance of a compound by liver enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high metabolism, e.g., verapamil)
-
Negative control (compound with known low metabolism, e.g., warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution to initiate the metabolic reaction.
-
Start the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway in which this compound functions as a linker within a PROTAC molecule to induce targeted protein degradation.
Caption: The catalytic cycle of a PROTAC utilizing a linker like this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the logical flow of the experimental protocol for assessing the stability of this compound in a biological buffer.
Caption: Workflow for determining the chemical stability of the compound in a buffered solution.
Conclusion
This compound is a valuable tool for the construction of PROTACs. While specific experimental data on its solubility and stability are not yet widely published, a thorough understanding of its constituent parts allows for reliable predictions of its behavior in biological systems. The PEG10 linker is anticipated to confer good aqueous solubility, while the DBCO and oleic acid components introduce functionalities for click chemistry and potential target binding, respectively. Researchers should be mindful of the potential for hydrolysis of the ester linkage and degradation of the DBCO moiety under certain conditions, particularly during long-term storage and extended cellular assays. The provided experimental protocols offer a framework for determining the precise solubility and stability parameters of this compound in their specific experimental setups, ensuring robust and reproducible results in the development of novel protein-degrading therapeutics.
References
The Strategic Role of the PEG10 Linker in LG-PEG10-click-DBCO-Oleic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by coopting the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker connecting the two targeting moieties of a PROTAC is a critical determinant of its efficacy. This technical guide provides a comprehensive analysis of the multifaceted role of the polyethylene (B3416737) glycol (PEG) 10 (PEG10) linker within the specific PROTAC linker construct, LG-PEG10-click-DBCO-Oleic. We will dissect the individual contributions of each component—the elusive "LG" moiety, the core PEG10 chain, the bioorthogonal dibenzocyclooctyne (DBCO) group, and the terminal oleic acid—to the overall functionality and therapeutic potential of PROTACs synthesized using this linker. This guide will delve into the biophysical properties imparted by the PEG10 linker, detail relevant experimental methodologies, and visualize the underlying molecular interactions and pathways.
Introduction to PROTACs and the Centrality of the Linker
PROTACs are engineered molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two ligands.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.[1]
The linker is not a passive spacer but an active contributor to the PROTAC's properties, influencing its solubility, cell permeability, metabolic stability, and the geometry of the ternary complex.[3] The length, rigidity, and chemical composition of the linker are critical parameters that require careful optimization for each specific target and E3 ligase pair.
Deconstructing this compound: A Component-by-Component Analysis
The linker "this compound" is a sophisticated construct designed for the modular synthesis of PROTACs. A detailed examination of its components reveals a strategic design to optimize the resulting PROTAC's performance.
The PEG10 Core: More Than a Hydrophilic Spacer
The central component of this linker is a chain of ten repeating ethylene (B1197577) glycol units (PEG10). Polyethylene glycol is a well-established polymer in pharmaceutical sciences, valued for its biocompatibility, lack of toxicity, and low immunogenicity. In the context of PROTACs, the PEG10 linker serves several critical functions:
-
Enhanced Hydrophilicity and Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG10 chain significantly improves the overall solubility of the PROTAC, which is crucial for its administration and bioavailability.[]
-
Optimization of Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is known to improve the pharmacokinetic profile of drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.
-
Conformational Flexibility: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Modulation of Cell Permeability: While PEG can increase hydrophilicity, the overall lipophilicity of the PROTAC must be balanced to ensure efficient passage across cell membranes. The length of the PEG chain is a key parameter in this optimization.
The DBCO Group: Enabling Bioorthogonal Conjugation
The dibenzocyclooctyne (DBCO) moiety is a key functional group for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent linkage of the DBCO-containing linker to a molecule bearing an azide (B81097) group under mild, aqueous conditions.[1]
In the synthesis of PROTACs, one of the ligands (either for the POI or the E3 ligase) is typically functionalized with an azide. The DBCO group on the linker then reacts with this azide to form a stable triazole linkage, completing the PROTAC structure. The copper-free nature of this reaction is a significant advantage as it avoids the cytotoxicity associated with copper catalysts, making it suitable for applications in biological systems.
The Oleic Acid Moiety: A Lipidic Advantage
The inclusion of oleic acid, a monounsaturated fatty acid, at one end of the linker is a strategic choice to further enhance the drug-like properties of the resulting PROTAC. Oleic acid can contribute in several ways:
-
Improved Solubility and Formulation: As a fatty acid, oleic acid can improve the solubility of lipophilic drugs and aid in the formulation of drug delivery systems.
-
Enhanced Cell Membrane Permeation: The lipidic nature of oleic acid can facilitate the passive diffusion of the PROTAC across the cell membrane, a critical step for reaching intracellular targets.
-
Stabilization of Nanoparticle Formulations: Oleic acid is known to act as a stabilizing agent for nanoparticles, which could be a potential delivery strategy for PROTACs.
The "LG" Moiety: A Point of Attachment
While the specific identity of the "LG" component is not explicitly defined in the product name from commercial suppliers, in the context of PROTAC linkers, "LG" most likely refers to a ligand or a functional group that can be readily displaced (a leaving group ) to attach to a ligand for either the target protein or the E3 ligase. Given the overall structure, it is plausible that the "LG" end of the molecule contains a reactive handle, such as a carboxylic acid or an amine, that allows for standard coupling chemistries (e.g., amide bond formation) to one of the PROTAC's terminal ligands.
Experimental Protocols
General Protocol for PROTAC Synthesis via SPAAC
This protocol outlines the general steps for conjugating an azide-functionalized ligand (Ligand-N3) to the this compound linker.
Materials:
-
Ligand-N3 (for POI or E3 ligase)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve Ligand-N3 and a molar equivalent of this compound in a minimal amount of the chosen anhydrous solvent in a clean, dry reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS) to observe the consumption of reactants and the formation of the product. Reaction times can vary depending on the specific reactants.
-
Purification: Once the reaction is complete, purify the resulting PROTAC using a suitable chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Presentation
As no specific experimental data for PROTACs synthesized with this linker is available, the following table provides a template for how such data should be structured for clarity and comparison.
| Parameter | PROTAC A (e.g., targeting BRD4) | PROTAC B (e.g., targeting AR) | Control (No Linker) |
| Solubility (µg/mL in PBS) | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Permeability (Papp in cm/s) | [Insert Value] | [Insert Value] | [Insert Value] |
| Ternary Complex Formation (Kd, nM) | [Insert Value] | [Insert Value] | N/A |
| Target Protein Degradation (DC50, nM) | [Insert Value] | [Insert Value] | N/A |
| In vitro Half-life (t1/2, min) | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing Molecular Interactions and Workflows
Graphical representations are invaluable for understanding the complex relationships in PROTAC design and function.
Structure and Connectivity of this compound
Caption: Molecular components of the this compound linker.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using the specified linker.
PROTAC Mechanism of Action and Relevant Signaling Pathways
The specific signaling pathways affected by a PROTAC are dependent on the protein of interest being targeted for degradation. For instance, a PROTAC targeting a kinase involved in a cancer-related pathway would lead to the downregulation of that pathway.
The diagram below illustrates the general mechanism of action of a PROTAC and its downstream effect on a hypothetical signaling pathway.
Caption: PROTAC mechanism leading to the disruption of a signaling pathway.
Conclusion
The this compound linker is a highly versatile and strategically designed tool for the construction of PROTACs. The PEG10 core provides essential physicochemical properties for drug development, the DBCO group enables efficient and bioorthogonal conjugation, and the oleic acid moiety offers potential advantages in solubility and cell permeability. While the precise identity of the "LG" component requires clarification from the supplier, its role is undoubtedly to facilitate the attachment of a targeting ligand. The modular nature of this linker allows for the rapid synthesis of PROTAC libraries to screen for optimal degradation of a wide range of protein targets. Further research and publication of data utilizing this specific linker will be invaluable in fully elucidating its potential and in guiding the rational design of next-generation protein degraders.
References
The Lynchpin of Biocompatible Conjugation: A Technical Guide to the DBCO Group in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the ability to selectively and efficiently link molecules in complex biological environments is paramount. The advent of click chemistry, a set of powerful and reliable reactions, has revolutionized this field. Among its most impactful innovations is the copper-free variant, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the dibenzocyclooctyne (DBCO) group plays a pivotal role. This technical guide provides an in-depth exploration of the function, advantages, and practical application of the DBCO group, offering a valuable resource for professionals in research and drug development.
Core Principles: The Power of Strain in DBCO
At the heart of DBCO's utility is its unique chemical structure—a strained cyclic alkyne.[] This inherent molecular tension is the driving force behind its remarkable reactivity with azide-functionalized molecules.[][2] Unlike the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction between DBCO and an azide (B81097) proceeds spontaneously without the need for a cytotoxic copper catalyst.[3][4] This [3+2] cycloaddition reaction results in the formation of a stable 1,2,3-triazole linkage.[]
The primary function of the DBCO group is to enable this highly efficient and bioorthogonal ligation. "Bioorthogonal" signifies that the reaction can occur within a living system without interfering with native biochemical processes.[][3] This characteristic is crucial for applications involving live cells, tissues, and whole organisms.[5][6]
Key Advantages of DBCO-Mediated Click Chemistry
The adoption of DBCO in copper-free click chemistry offers several distinct advantages over other conjugation methods:
-
Exceptional Biocompatibility: The elimination of the copper catalyst circumvents issues of cellular toxicity, making DBCO-mediated SPAAC ideal for in vivo studies and the development of therapeutics.[3][7][8]
-
High Specificity and Bioorthogonality: DBCO and azide groups are abiotic and do not react with naturally occurring functional groups found in biological systems, such as amines and hydroxyls.[4][5] This ensures precise and targeted conjugation with minimal off-target effects.[3]
-
Rapid Reaction Kinetics: The strain-promoted nature of the DBCO-azide reaction leads to fast kinetics, even at low concentrations and physiological temperatures.[][3] Reactions can often proceed to completion in minutes to a few hours.[3][9]
-
High Efficiency and Yield: The SPAAC reaction between DBCO and an azide is highly efficient, often resulting in quantitative or near-quantitative yields of the desired conjugate.[4][6]
-
Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the final bioconjugate under physiological conditions.[10][11]
-
Reaction Traceability: The DBCO group has a characteristic UV absorbance at approximately 310 nm, allowing for the reaction progress to be monitored using UV-Vis spectroscopy.[7][12]
Quantitative Data for Experimental Design
The efficiency of DBCO click chemistry is influenced by factors such as reagent concentrations, temperature, pH, and the specific structures of the DBCO and azide-containing molecules. The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: Comparison of Second-Order Reaction Rate Constants for Common Cyclooctynes
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [13] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [13] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [13] |
| Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used. |
Table 2: Typical Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Value | Reference(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | [3] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | [3][14] |
| Reaction Time (Antibody Labeling with DBCO-NHS) | 30-60 minutes | [3][7] |
| Reaction Time (SPAAC) | < 5 min to overnight | [3][9][15] |
| Temperature | 4°C to 37°C | [3][16] |
| Optimal pH | 7.0 - 9.0 | [3][17] |
Table 3: Stability of DBCO-Functionalized Molecules
| Molecule | Storage Condition | Stability | Reference(s) |
| DBCO-modified IgG | 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks | [3][16] |
| DBCO-NHCO-PEG4-acid (Solid) | -20°C (protected from light and moisture) | Long-term | [18] |
| DBCO-NHCO-PEG4-acid (in anhydrous DMSO) | -20°C | Several days to a few months | [18] |
| DBCO-NHS ester (Solid) | -20°C | ≥ 1 year | [14] |
| DBCO-NHS ester (in DMSO) | -20°C | 2-3 months | [14] |
Visualizing the Process: Diagrams and Workflows
To better understand the experimental process and the underlying principles, the following diagrams illustrate key workflows and relationships.
Caption: General workflow for bioconjugation using DBCO-mediated copper-free click chemistry.
Caption: Relationship between cyclooctyne ring strain and reaction kinetics in SPAAC.
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving DBCO-mediated click chemistry.
Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester
This protocol describes the labeling of primary amine groups (e.g., lysine (B10760008) residues) on an antibody with a DBCO-N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.[7][11]
-
DBCO-NHS ester.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[7][12]
-
Desalting column or dialysis equipment for purification.[7]
Procedure:
-
Buffer Exchange (if necessary): Ensure the antibody is in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer like PBS.[11][16]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[12][14]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3][12] The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 20%.[7][12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[3][7][12]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature.[7][16]
-
Purification: Remove the unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).[7][19]
-
Storage: The purified DBCO-labeled antibody can be used immediately or stored at 4°C for short-term use or at -20°C for up to a month.[11][14] Avoid buffers containing azides for storage.[16]
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Molecule
This protocol describes the reaction between the purified DBCO-activated antibody and an azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or an oligonucleotide).
Materials:
-
Purified DBCO-labeled antibody.
-
Azide-modified molecule.
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[12][16]
Procedure:
-
Reaction Setup: In a reaction tube, combine the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.[12][14]
-
Incubation: Incubate the reaction mixture. Typical incubation times are 2-4 hours at room temperature or overnight at 4°C to ensure completion.[9][12][20]
-
Purification: Remove the excess, unreacted azide-modified molecule using an appropriate method based on the properties of the conjugate and the excess reagent. Techniques can include size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.[14]
-
Validation: The final conjugate can be validated using techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and UV-Vis spectroscopy to confirm the presence of both components.[12][14]
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.[11]
Applications in Research and Drug Development
The versatility and robustness of DBCO-mediated click chemistry have led to its widespread adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[3][21] The precise control over the drug-to-antibody ratio (DAR) is a key advantage.[3]
-
Live-Cell Imaging and Labeling: The biocompatibility of the reaction allows for the labeling and tracking of biomolecules, such as proteins and nucleic acids, in living cells without disrupting cellular processes.[2][3]
-
PROTACs (Proteolysis Targeting Chimeras): DBCO can be incorporated into these bifunctional molecules that induce the degradation of specific target proteins.[21]
-
Drug Delivery Systems: DBCO is used to functionalize nanoparticles, liposomes, and other drug carriers for targeted delivery of therapeutic agents to disease sites.[10][22]
-
Surface and Material Modification: This chemistry enables the immobilization of biomolecules onto surfaces for applications in biosensors, microarrays, and tissue engineering.[2][21]
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. licorbio.com [licorbio.com]
- 6. lifetein.com [lifetein.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Liposome: Encapsula's Scientific Blog: DBCO or Azide reactive liposomes (Click chemistry) [liposomes.org]
- 9. benchchem.com [benchchem.com]
- 10. hiyka.com [hiyka.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. glenresearch.com [glenresearch.com]
- 16. interchim.fr [interchim.fr]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
The Oleic Acid Moiety in LG-PEG10-click-DBCO-Oleic: A Technical Guide to its Function in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, including its solubility, cell permeability, and ability to facilitate a productive ternary complex formation. This technical guide delves into the function of a specific and increasingly relevant component of PROTAC linkers: the oleic acid moiety, as exemplified in the commercially available linker, LG-PEG10-click-DBCO-Oleic.
Core Components of the this compound Linker
The this compound linker is a heterobifunctional molecule designed for the modular synthesis of PROTACs. Its structure comprises three key functional domains:
-
Polyethylene (B3416737) Glycol (PEG)10: A ten-unit polyethylene glycol chain. The PEG moiety is hydrophilic and is known to enhance the aqueous solubility of PROTACs.[1][2] Its flexibility can also be crucial for allowing the two ends of the PROTAC to optimally engage with the target protein and the E3 ligase.[3]
-
Dibenzocyclooctyne (DBCO): A strained alkyne. The DBCO group is a key component for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4] This allows for the efficient and bioorthogonal conjugation of the linker to a molecule containing an azide (B81097) group, such as a modified warhead or E3 ligase ligand.[3]
-
Oleic Acid: An 18-carbon monounsaturated fatty acid. This lipid moiety is the focus of this guide and plays a significant role in modulating the overall properties of the resulting PROTAC.
The Pivotal Role of the Oleic Acid Moiety
The incorporation of an oleic acid moiety into a PROTAC linker, such as in this compound, is a strategic design choice aimed at enhancing the druglike properties of the final PROTAC molecule. The primary functions of the oleic acid component are:
-
Enhanced Lipophilicity and Cell Permeability: PROTACs are often large molecules that fall "beyond the rule of five," which can lead to poor cell permeability and limited oral bioavailability.[5] The long hydrocarbon chain of oleic acid significantly increases the lipophilicity of the PROTAC. This increased lipid-like character can facilitate the passive diffusion of the PROTAC across the cell membrane's lipid bilayer, a critical step for reaching its intracellular targets.[6] Replacing more polar linker components, such as PEG units, with an alkyl chain like that of oleic acid can reduce the topological polar surface area (TPSA), a parameter often correlated with improved cell permeability.
-
Modulation of Pharmacokinetics: The interaction of the oleic acid moiety with endogenous lipids and proteins can influence the pharmacokinetic profile of the PROTAC. Lipid conjugation can promote binding to albumin and lipoproteins in the bloodstream, which can, in some cases, extend the plasma half-life of the molecule.[7] However, the overall impact on pharmacokinetics is complex and can be influenced by the specific PROTAC and its other components.
-
Potential for Improved Oral Bioavailability: Poor oral bioavailability is a major hurdle in PROTAC development. By improving cell permeability and potentially influencing metabolic stability, the inclusion of a lipid moiety like oleic acid is a strategy being explored to enhance the oral absorption of PROTACs.[8]
Quantitative Data on Lipidated PROTACs
| Parameter | Description | Representative Values for Lipidated/Alkyl-Linked PROTACs |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Sub-micromolar to low micromolar range (e.g., 0.1 µM - 5 µM) |
| Dmax | The maximum percentage of target protein degradation achieved. | Often > 80% |
| Cell Permeability (Caco-2) | A measure of a compound's ability to cross the intestinal epithelial barrier, predictive of oral absorption. | Can be improved with increased lipophilicity. |
| Plasma Half-life (t1/2) | The time it takes for the concentration of the PROTAC in the plasma to be reduced by half. | Highly variable, can be modulated by lipid conjugation. |
| Oral Bioavailability (%F) | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | A key parameter that lipid conjugation aims to improve. |
Note: The values presented are illustrative and can vary significantly depending on the specific target protein, E3 ligase, and the overall structure of the PROTAC.
Experimental Protocols
The following sections provide a representative, detailed methodology for the synthesis of a PROTAC using a linker analogous to this compound and for the subsequent evaluation of its biological activity.
Synthesis of a PROTAC using a Lipidated PEG-DBCO Linker
This protocol describes a two-step synthesis involving the initial conjugation of the linker to an E3 ligase ligand, followed by a click chemistry reaction with a warhead targeting the protein of interest.
Step 1: Amide Coupling of the Linker to an E3 Ligase Ligand (e.g., Pomalidomide)
-
Materials:
-
This compound (or a similar lipid-PEG-DBCO-acid linker) (1.0 eq)
-
Pomalidomide-amine (or another amine-functionalized E3 ligase ligand) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the lipid-PEG-DBCO-acid linker and the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a Warhead
-
Materials:
-
DBCO-linker-E3 ligase ligand conjugate (from Step 1) (1.0 eq)
-
Azide-functionalized warhead (targeting the protein of interest) (1.1 eq)
-
Anhydrous DMSO
-
-
Procedure:
-
Dissolve the DBCO-linker-E3 ligase ligand conjugate and the azide-functionalized warhead in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent potential light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol is a standard method to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control to determine the percentage of protein degradation at each PROTAC concentration. From this data, the DC50 and Dmax values can be calculated.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC mechanism of action, highlighting the role of the oleic acid moiety in cellular uptake.
Caption: A two-step workflow for the synthesis of a PROTAC using a lipidated DBCO linker.
Conclusion
The oleic acid moiety in the this compound linker represents a sophisticated design element in the ongoing effort to create more effective and drug-like PROTACs. By increasing lipophilicity, this fatty acid component has the potential to significantly improve the cell permeability of these large molecules, a critical step in their mechanism of action. While further quantitative studies on PROTACs incorporating this specific linker are needed, the principles outlined in this guide, along with the representative experimental protocols, provide a solid foundation for researchers and drug developers to leverage the unique properties of lipidated linkers in their pursuit of novel protein degraders. The modularity afforded by the click chemistry handle, combined with the solubility-enhancing PEG chain and the permeability-boosting oleic acid, makes this compound a valuable tool in the PROTAC development arsenal.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lymphatic uptake and pharmacokinetics of lipid conjugated brush PEG polymers is altered by interactions with albumin and lipoproteins [frontiersin.org]
- 8. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to LG-PEG10-click-DBCO-Oleic for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This is achieved through their unique heterobifunctional structure, which comprises a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4] The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule.[5]
This guide focuses on a novel linker, LG-PEG10-click-DBCO-Oleic , designed for advanced PROTAC development. This linker combines several advantageous features: a moderately long polyethylene (B3416737) glycol (PEG) chain (PEG10) to enhance solubility and pharmacokinetic properties[5][6], a dibenzocyclooctyne (DBCO) group for bioorthogonal "click" chemistry conjugation[7][8][], and an oleic acid moiety, which may offer unique properties related to cell permeability and interactions with cellular membranes.
Core Components and Their Rationale
The modular design of the this compound linker allows for a versatile and efficient approach to PROTAC synthesis.
-
LG (Leaving Group): This represents a reactive group for the initial conjugation step, typically to the E3 ligase ligand. The choice of leaving group will depend on the specific chemistry employed.
-
PEG10: The ten-unit polyethylene glycol spacer provides a balance of flexibility and length, which is crucial for optimal ternary complex formation.[5] PEG linkers are well-established for their ability to improve the solubility and drug-like properties of PROTACs.[6]
-
click-DBCO (Dibenzocyclooctyne): The DBCO moiety is a key component for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click" chemistry.[8][] This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for the conjugation of complex biomolecules without the need for a copper catalyst.[]
-
Oleic Acid: The incorporation of oleic acid, a monounsaturated fatty acid, is a novel feature. It is hypothesized that this lipophilic tail may enhance cell membrane permeability and potentially influence the subcellular localization of the PROTAC. Oleic acid is known to be involved in various cellular signaling pathways, including the activation of protein kinase C (PKC), which could have implications for the PROTAC's mechanism of action.[10]
PROTAC Synthesis and Experimental Workflow
The synthesis of a PROTAC using the this compound linker typically follows a modular, stepwise approach. The general workflow is outlined below.
Diagram: PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using a modular linker approach.
Experimental Protocols
Protocol 1: Amide Coupling of Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a suitable amine) and LG-PEG10-DBCO (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).[11]
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG10-DBCO conjugate.[11]
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the E3 Ligand-PEG10-DBCO conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in a suitable solvent like DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent degradation of the DBCO group.[11]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting PROTAC precursor by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Conjugation of Oleic Acid
-
The purified PROTAC precursor is then conjugated to oleic acid through a suitable functional group on the linker, which would be introduced during the synthesis of the "this compound" linker itself. This could involve an esterification or another suitable conjugation reaction.
-
The final PROTAC is then purified by RP-HPLC and lyophilized to obtain a solid product.
Characterization and Evaluation of PROTACs
A series of in vitro and cellular assays are essential to characterize the synthesized PROTAC and evaluate its efficacy.
Diagram: PROTAC Mechanism of Action and Evaluation Cascade
References
- 1. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Oleic acid promotes changes in the subcellular distribution of protein kinase C in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the PROTAC Linker: LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, LG-PEG10-click-DBCO-Oleic. PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the final construct. This document will dissect the individual components of the this compound linker, present its physicochemical properties, and provide detailed experimental protocols for its application in PROTAC synthesis.
Core Components and Their Functional Roles
The this compound linker is a multifaceted tool designed for the modular construction of PROTACs. Its name delineates its constituent parts, each serving a specific function in the final molecule. While the precise chemical structure is not publicly disclosed by manufacturers, a representative structure can be proposed based on its name and molecular formula (C70H114N6O23). In this guide, "LG" is interpreted as a terminal functional group, such as a carboxylic acid, suitable for conjugation to an E3 ligase ligand.
-
LG (Ligand-conjugating Group): This represents a reactive functional group on one end of the linker. In the context of PROTAC synthesis, this is typically a group like a carboxylic acid or an amine that allows for the covalent attachment of an E3 ubiquitin ligase ligand (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands) through standard coupling chemistries.
-
PEG10 (Polyethylene Glycol, 10 units): This component is a hydrophilic chain of ten repeating ethylene (B1197577) glycol units. The inclusion of a PEG spacer is a common strategy in PROTAC design to enhance the aqueous solubility and improve the pharmacokinetic properties of the final molecule.[1][2][] The length of the PEG chain is a critical parameter that can be optimized to achieve the ideal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[2][4]
-
click-DBCO (Dibenzocyclooctyne for Click Chemistry): This moiety is the cornerstone of the linker's utility in modular synthesis. DBCO is a strained alkyne that readily and specifically reacts with azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This is a form of "click chemistry" that is bioorthogonal and proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[5][6] The term "click" in the name indicates that this end of the linker is primed for this highly efficient conjugation reaction.
-
Oleic Acid: This monounsaturated fatty acid is incorporated into the linker to modulate its lipophilicity. By adjusting the lipid character of the PROTAC, researchers can influence its cell membrane permeability and overall pharmacokinetic and pharmacodynamic profiles. Oleic acid can be a key component in lipid-based drug delivery systems and can enhance the cellular uptake of conjugated molecules.
Physicochemical and Quantitative Data
Summarized below are the key quantitative parameters for the this compound linker and its reactive component.
| Property | Value | Source(s) |
| Molecular Formula | C70H114N6O23 | [5][7][8] |
| Molecular Weight | 1407.68 g/mol | [5] |
| Purity | Typically ≥95% | [7] |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ at ~309 nm | [9] |
| Recommended Storage | -20°C | [7] |
Key Methodologies and Experimental Protocols
The primary application of this linker involves a two-step conjugation process to assemble the final PROTAC molecule. First, an E3 ligase ligand is attached to the "LG" end of the linker. Second, the resulting conjugate is "clicked" to a target protein ligand that has been functionalized with an azide (B81097) group.
Protocol 1: Amide Coupling of an E3 Ligase Ligand to the "LG" (Carboxylic Acid) Terminus
This protocol describes the conjugation of an amine-containing E3 ligase ligand to the proposed carboxylic acid "LG" group of the linker.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 Ligase Ligand-Linker conjugate.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click" Reaction
This protocol details the copper-free click chemistry reaction to conjugate the DBCO-containing linker with an azide-functionalized protein of interest (POI) ligand.
Materials:
-
E3 Ligase Ligand-Linker conjugate (from Protocol 1)
-
Azide-functionalized POI ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
Dissolve the E3 Ligase Ligand-Linker conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 to 1.5 equivalents) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent potential degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS, observing the consumption of reactants and the formation of the final PROTAC product.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Visualizing the Molecular Logic and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the molecular components, reaction mechanisms, and experimental workflows.
Caption: Representative structure of this compound.
References
- 1. Oleic-DBCO, CAS 2279951-78-7 | AxisPharm [axispharm.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LG-PEG10-click-DBCO-Oleic_新研博美 [xinyanbm.com]
- 8. This compound - 上海赛可锐生物科技有限公司 [scrbio.com]
- 9. benchchem.com [benchchem.com]
A Preliminary Investigation of LG-PEG10-click-DBCO-Oleic in Cellular Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG-PEG10-click-DBCO-Oleic is a novel, multi-functional molecule designed for advanced applications in chemical biology and drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its constituent components, their established roles in cellular systems, and a proposed framework for its preliminary investigation in cell lines. We will delve into the significance of the oleic acid moiety, the polyethylene (B3416737) glycol (PEG) linker, and the dibenzocyclooctyne (DBCO) group, offering detailed experimental protocols and potential signaling pathways that may be modulated by this compound.
Introduction to this compound
This compound is a heterobifunctional molecule engineered for the synthesis of PROTACs.[1] PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest.[2][] The structure of this compound incorporates three key functional domains:
-
Oleic Acid: A monounsaturated fatty acid that can serve as a ligand for specific proteins or influence cellular processes.
-
PEG10 Linker: A ten-unit polyethylene glycol spacer that provides solubility, flexibility, and an optimal distance for the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][5][6]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified molecules via copper-free click chemistry, a bioorthogonal reaction suitable for live-cell applications.[7][8]
This unique combination of functionalities makes this compound a versatile tool for developing novel therapeutics and chemical probes.
Potential Applications in Cell Lines
The multifaceted nature of this compound allows for a range of potential applications in cell-based research:
-
PROTAC Synthesis: The primary application is as a linker in the synthesis of PROTACs. The oleic acid could potentially target proteins that bind fatty acids, or it may be used as a placeholder for conjugation to a different target-protein ligand.
-
Live-Cell Imaging and Tracking: The DBCO group allows for the attachment of fluorescent probes via copper-free click chemistry, enabling the visualization and tracking of the molecule's uptake and localization within cells.
-
Investigation of Oleic Acid-Mediated Signaling: The molecule can be used to study the cellular effects of oleic acid when anchored to a specific protein or cellular structure.
Proposed Experimental Protocols for Preliminary Investigation
The following protocols provide a framework for the initial characterization of this compound in a relevant cell line (e.g., a cancer cell line known to be responsive to oleic acid, such as breast or ovarian cancer cells).
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a selected cell line.
Methodology:
-
Cell Culture: Culture the chosen cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate media and conditions.[9]
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cellular Uptake and Localization using Click Chemistry
Objective: To visualize the cellular uptake and subcellular localization of this compound.
Methodology:
-
Cell Culture and Seeding: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at a non-toxic concentration for various time points (e.g., 1, 4, 12, 24 hours).
-
Fixation and Permeabilization (Optional): For intracellular visualization, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Click Reaction: Incubate the cells with an azide-modified fluorescent probe (e.g., Azide-Alexa Fluor 488) in a copper-free click chemistry reaction buffer for 1 hour at room temperature.[7][10]
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Potential Signaling Pathways for Investigation
Based on the known biological activities of oleic acid, this compound may influence several key signaling pathways.
Oleic Acid-Mediated Signaling
Oleic acid has been shown to exert diverse effects on cancer cells, including modulation of proliferation, apoptosis, migration, and invasion.[9][11] Potential signaling pathways to investigate include:
-
HER2 (erbB-2) Pathway: Oleic acid has been reported to suppress the overexpression of the HER2 oncogene in some cancer cells.[11]
-
Calcium Signaling: Oleic acid may influence intracellular calcium levels, which are critical for various cellular processes, including proliferation.[11]
-
TGFβ-Smad3 Signaling: In ovarian cancer cells, oleic acid has been shown to activate the TGFβ-Smad3 signaling pathway, promoting cancer progression.[12]
-
PTEN/AKT/mTOR Pathway: Oleic acid can exhibit anti-proliferative and anti-invasive activities in endometrial cancer by increasing the expression of the tumor suppressor PTEN and inhibiting the AKT/mTOR pathway.[13]
-
Autophagy: In hepatocellular carcinoma cell lines, oleic acid has been observed to reduce autophagy.[14][15]
The following diagram illustrates a potential signaling pathway influenced by the oleic acid component of the molecule.
Caption: Potential Oleic Acid Signaling Pathway in Cancer Cells.
PROTAC-Mediated Protein Degradation Workflow
When used as a PROTAC linker, this compound facilitates the degradation of a target protein. The general workflow for investigating this is as follows:
Caption: General Workflow of PROTAC-Mediated Protein Degradation.
Quantitative Data Summary
As direct experimental data for this compound in cell lines is not yet publicly available, the following tables provide a template for the expected quantitative data to be generated from the proposed experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | This compound | 24 | To be determined |
| MDA-MB-231 | This compound | 48 | To be determined |
| MDA-MB-231 | This compound | 72 | To be determined |
| SKOV3 | This compound | 24 | To be determined |
| SKOV3 | This compound | 48 | To be determined |
| SKOV3 | This compound | 72 | To be determined |
Table 2: PROTAC-Mediated Protein Degradation (DC50 and Dmax)
| Target Protein | Cell Line | PROTAC (with this compound) | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| e.g., BRD4 | e.g., HeLa | PROTAC-X | e.g., 12 | To be determined | To be determined |
| e.g., BRD4 | e.g., HeLa | PROTAC-X | e.g., 24 | To be determined | To be determined |
Conclusion
This compound is a promising chemical tool with significant potential in the development of novel PROTACs and for the investigation of cellular signaling pathways. Its unique combination of an oleic acid moiety, a flexible PEG linker, and a bioorthogonal DBCO handle provides researchers with a versatile platform for a wide range of cell-based studies. The experimental framework and potential avenues of investigation outlined in this guide are intended to serve as a starting point for the comprehensive characterization of this molecule's biological activity. Further research will undoubtedly uncover the full extent of its utility in advancing our understanding of cellular processes and in the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. licorbio.com [licorbio.com]
- 9. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 15. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Principles of Using LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-PEG10-click-DBCO-Oleic is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the core principles, technical data, and experimental protocols associated with the use of this compound in the synthesis and application of PROTACs.
The structure of this compound comprises three key functional components: a terminal functional group (typically a carboxylic acid or an activated ester) for conjugation to a ligand for an E3 ubiquitin ligase, a central polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The oleic acid component is integrated into the linker structure, contributing to its overall physicochemical properties.
Core Components and Their Functions
The unique architecture of this compound imparts specific functionalities crucial for its role as a PROTAC linker:
-
DBCO (Dibenzocyclooctyne) Group: This strained alkyne moiety is the reactive handle for bioorthogonal conjugation. It reacts specifically and efficiently with azide-functionalized molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This reaction is highly biocompatible as it does not require a cytotoxic copper catalyst, making it suitable for applications in biological systems.[5]
-
PEG10 (Polyethylene Glycol) Spacer: The ten-unit polyethylene glycol chain serves as a hydrophilic spacer.[1] This PEG linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1] The length and flexibility of the PEG chain are critical parameters for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7]
-
Oleic Acid Moiety: Oleic acid, a monounsaturated fatty acid, can influence the physicochemical properties of the PROTAC. It may enhance membrane permeability and facilitate cellular uptake.[8][9] In some contexts, oleic acid itself has been shown to have anti-tumor properties and can play a role in targeted drug delivery.[10][11]
-
Terminal Functional Group (e.g., Carboxylic Acid): This group allows for the covalent attachment of the linker to a ligand that binds to an E3 ubiquitin ligase, a critical step in the assembly of the final PROTAC molecule.
Data Presentation
The following tables summarize key quantitative data for this compound and its reactive components. Where specific data for this exact molecule is not available, estimates based on similar compounds are provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Estimate |
| Molecular Formula | C70H114N6O23 | - |
| Molecular Weight | 1407.70 g/mol | - |
| Appearance | White to off-white solid or viscous liquid | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | Estimated |
| Hydrophilicity | Moderately hydrophilic due to the PEG10 chain | Estimated |
Table 2: Stability of the DBCO Moiety
| Condition | Time | Remaining Reactivity | Notes |
| 4°C or -20°C in appropriate buffer | 4 weeks | ~95-97% | Avoid azide- and thiol-containing buffers for long-term storage.[12] |
| Room Temperature (25°C) in PBS (pH 7.4) | 24 hours | ~90-95% | Good stability for typical reaction times.[13] |
| 37°C in PBS (pH 7.4) | 24 hours | ~80-85% | Increased temperature can accelerate degradation.[13] |
Table 3: Reaction Kinetics of DBCO-Azide Click Chemistry (SPAAC)
| Parameter | Value | Conditions | Source/Estimate |
| Second-Order Rate Constant (k) | ~0.1 M⁻¹s⁻¹ | Aqueous solution, ambient temperature | [14] |
| Typical Reaction Time | 2-12 hours | Room temperature | [5][12] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase reaction rate. | [12] |
Experimental Protocols
The following are detailed methodologies for the synthesis, conjugation, and characterization of PROTACs using this compound.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol outlines a plausible synthetic route.
Materials:
-
Oleic acid
-
DBCO-PEG10-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Oleic Acid:
-
Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-activated oleic acid.
-
-
Amide Coupling:
-
Dissolve the NHS-activated oleic acid (1 equivalent) and DBCO-PEG10-amine (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Conjugation of this compound to an Azide-Functionalized Molecule (SPAAC Reaction)
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., a ligand for a target protein)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
-
Click Reaction:
-
Add the this compound stock solution to the solution of the azide-functionalized molecule. A 1.5 to 3-fold molar excess of the DBCO-containing molecule is often recommended.[12]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with the stability and solubility of the reactants (typically <20%).
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight.[5]
-
Monitor the reaction progress by LC-MS or HPLC. The DBCO group has a characteristic UV absorbance at approximately 310 nm which can be used to monitor its consumption.[15]
-
-
Purification of the Conjugate:
Protocol 3: Characterization of the Final PROTAC Molecule
Methods:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the PROTAC, ensuring the presence of signals corresponding to the target protein ligand, the E3 ligase ligand, and the linker.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. Both analytical and preparative HPLC can be employed.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Synthesis.
Caption: Logical Relationship of Molecular Components.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleic acid-loaded nanostructured lipid carrier inhibit neutrophil activities in the presence of albumin and alleviates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to PROTAC Linker Design and Synthesis: A Focus on Heterobifunctional Linkers Incorporating PEG, DBCO, and Lipophilic Moieties
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "LG-PEG10-click-DBCO-Oleic" appears to be a commercially available chemical entity for research purposes. As of this writing, there is no publicly available scientific literature detailing its specific discovery, development history, or associated experimental data. This guide, therefore, provides an in-depth technical overview of its constituent components and the general principles of designing and synthesizing similar PROTAC (Proteolysis Targeting Chimera) linkers.
Introduction to PROTAC Technology and the Critical Role of the Linker
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.
The linker is not merely a passive spacer but plays a crucial role in the efficacy, selectivity, and physicochemical properties of the PROTAC. The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex, influencing the efficiency of ubiquitination and subsequent degradation.
Deconstructing "this compound": A Modern PROTAC Linker Archetype
The nomenclature "this compound" suggests a multi-component linker designed for advanced PROTAC synthesis. While the precise origin of "LG" is not documented in scientific literature and may be a proprietary designation, the other components represent key technologies in bioconjugation and drug delivery.
-
PEG10 (Polyethylene Glycol, 10 units): The inclusion of a polyethylene (B3416737) glycol chain is a common strategy in PROTAC linker design. PEG units are hydrophilic and flexible, which can enhance the aqueous solubility of the PROTAC molecule and provide the necessary length and conformational flexibility to facilitate the formation of a productive ternary complex. The defined length of 10 PEG units allows for precise control over the linker length.
-
DBCO (Dibenzocyclooctyne): This moiety is a cornerstone of copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The strained triple bond in the DBCO ring readily and specifically reacts with an azide (B81097) group to form a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating complex biomolecules.
-
Oleic Acid: The incorporation of a fatty acid, such as oleic acid, represents a strategy to enhance the cell permeability of PROTACs. Due to their often high molecular weight and polarity, many PROTACs suffer from poor cell membrane penetration. The lipophilic nature of the oleic acid tail can facilitate passive diffusion across the lipid bilayer of the cell membrane, thereby improving the intracellular concentration and overall efficacy of the PROTAC.
-
"click": This term in the name signifies that the linker is designed for use in click chemistry reactions, enabled by the DBCO group.
Synthesis and Experimental Protocols
While a specific synthesis protocol for "this compound" is not publicly available, a general multi-step synthetic strategy can be inferred based on its structure. The following represents a plausible, generalized experimental protocol for the synthesis of a similar DBCO-PEG-lipid linker and its subsequent conjugation to form a PROTAC.
Synthesis of a DBCO-PEG-Lipid Linker
Objective: To synthesize a heterobifunctional linker with a DBCO group for click chemistry and a lipid tail for improved cell permeability, connected by a PEG spacer.
Materials:
-
Amine-PEG10-Carboxylic Acid
-
Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for column chromatography).
Protocol:
-
Activation of Oleic Acid:
-
Dissolve oleic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) to the solution and stir at room temperature for 4 hours.
-
A white precipitate of dicyclohexylurea will form. Filter the reaction mixture and wash the precipitate with DCM.
-
The filtrate containing the activated Oleic Acid-NHS ester is concentrated under reduced pressure.
-
-
Conjugation of Oleic Acid to the PEG Spacer:
-
Dissolve Amine-PEG10-Carboxylic Acid (1.0 eq) in anhydrous DMF and add TEA (2.0 eq).
-
Add the activated Oleic Acid-NHS ester (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Oleic-PEG10-Carboxylic Acid by silica gel column chromatography.
-
-
Conjugation of DBCO to the PEG-Lipid:
-
The protocol for this step would depend on the commercially available starting materials. Assuming a starting material of Amine-PEG10-Oleic acid conjugate, the final step would be the coupling of a DBCO-NHS ester.
-
Dissolve the Oleic-PEG10-Amine conjugate (1.0 eq) in anhydrous DMF and add TEA (2.0 eq).
-
Add DBCO-NHS ester (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the final product, DBCO-PEG10-Oleic acid conjugate, by preparative HPLC.
-
PROTAC Synthesis via Copper-Free Click Chemistry
Objective: To conjugate the DBCO-containing linker to an azide-functionalized E3 ligase ligand and a POI ligand (assuming one of them has been modified to contain an azide).
Materials:
-
DBCO-PEG10-Oleic linker (with a reactive group for conjugation to the POI ligand)
-
Azide-functionalized E3 ligase ligand (e.g., azide-pomalidomide)
-
POI-binding ligand
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the DBCO-PEG10-Oleic linker in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the POI-binding ligand in an appropriate solvent.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the DBCO-PEG10-Oleic linker (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq).
-
Add PBS to achieve a final reaction concentration of 1-2 mM. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking.
-
Monitor the reaction progress by LC-MS to confirm the formation of the triazole product.
-
-
Purification:
-
Purify the resulting PROTAC molecule by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the principles and processes described, the following diagrams are provided in the DOT language for Graphviz.
The PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Synthetic Workflow for a PROTAC
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Copper-Free Click Chemistry (SPAAC)
Caption: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Data Presentation and Future Directions
As no specific quantitative data for "this compound" is available, a template for data presentation from hypothetical PROTAC characterization experiments is provided below. Researchers developing novel PROTACs would typically generate data to populate such tables.
Table 1: Physicochemical Properties of PROTAC X
| Property | Value | Method |
| Molecular Weight | Calculated | |
| cLogP | Calculated | |
| Aqueous Solubility (µM) | Nephelometry | |
| Cell Permeability (PAMPA) | PAMPA Assay |
Table 2: In Vitro Efficacy of PROTAC X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cell Line A | POI-1 | Western Blot | |
| Cell Line B | POI-1 | In-Cell Western |
Future research in PROTAC linker design will likely focus on developing linkers with enhanced properties, such as conditional cleavability, photo-switchable activation, and improved pharmacokinetic profiles. The combination of established technologies like PEGylation and click chemistry with novel strategies like the incorporation of lipidic moieties represents a promising avenue for the development of the next generation of highly effective and "drug-like" PROTACs.
Theoretical Modeling of LG-PEG10-click-DBCO-Oleic PROTAC Constructs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling and experimental validation of Proteolysis Targeting Chimera (PROTAC) constructs featuring an LG-PEG10-click-DBCO-Oleic acid linker. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] This guide focuses on a specific linker architecture: this compound acid, and explores the theoretical and experimental considerations for developing PROTACs with this linker.
The this compound Acid Linker: A Modular Approach
The this compound acid linker is a sophisticated and modular platform for PROTAC design. Each component of this linker imparts specific and advantageous properties to the final PROTAC molecule.
-
PEG10 (Polyethylene Glycol, 10 units): The ten-unit polyethylene (B3416737) glycol chain serves multiple purposes. Its primary role is to enhance the aqueous solubility of the PROTAC, which is often a challenge for these large and complex molecules.[4] The PEG linker also provides significant flexibility, which is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[5] The length of the PEG chain is a critical parameter that can be optimized to achieve the ideal distance and orientation between the POI and the E3 ligase.[5]
-
Click Chemistry and DBCO (Dibenzocyclooctyne): The inclusion of a DBCO moiety facilitates a highly efficient and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7] This allows for the straightforward and specific conjugation of the linker to a POI-binding ligand that has been functionalized with an azide (B81097) group. The reaction proceeds under mild, copper-free conditions, which is advantageous for preserving the integrity of complex biological molecules.[8][]
-
Oleic Acid: The incorporation of oleic acid, a monounsaturated fatty acid, is a strategy to potentially enhance the cell permeability of the PROTAC.[10][11] The lipidic nature of oleic acid can facilitate the molecule's ability to traverse the lipid bilayer of the cell membrane. This is particularly important for PROTACs, which are often large and polar molecules that struggle to enter cells.[10][11] The conjugation of medium-chain lipids has been shown to render molecules more cell-permeable and can modulate their bioactivity.[11]
Theoretical Modeling of this compound PROTACs
Computational modeling plays a pivotal role in the rational design of PROTACs, helping to predict their behavior and guide synthetic efforts. For a PROTAC with a flexible and complex linker like this compound acid, a multi-faceted modeling approach is essential.
A logical workflow for the theoretical modeling of such a PROTAC is outlined below:
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of the PROTAC and the ternary complex.[12] Given the flexibility of the PEG10 linker, MD simulations can explore the conformational landscape of the PROTAC, both in solution and when bound to the target proteins. This can help to identify the most stable conformations and predict whether the linker is long enough to bridge the two proteins without introducing strain.
Ternary Complex Modeling
Predicting the three-dimensional structure of the POI-PROTAC-E3 ligase ternary complex is a cornerstone of theoretical modeling.[13][14] Several computational approaches can be employed:
-
Protein-Protein Docking: Initial models of the POI-E3 ligase interaction can be generated using protein-protein docking algorithms.
-
PROTAC Docking: The generated PROTAC conformers can then be docked into the binding pockets of the respective proteins within the pre-formed binary complexes.
-
Integrated Modeling: More advanced methods, such as those implemented in Rosetta, combine protein-protein docking with linker modeling to build and refine the entire ternary complex.[15]
Predicting Cell Permeability
The oleic acid moiety is intended to improve cell permeability, a property that can be notoriously difficult to predict for large molecules like PROTACs.[16][17] Computational models, including machine learning approaches, can be used to predict the permeability of PROTACs based on their physicochemical properties.[7][18] These models can take into account factors such as molecular weight, polar surface area, and the number of rotatable bonds, all of which are influenced by the this compound acid linker.
Quantitative Data for PROTAC Design and Evaluation
The following tables summarize key quantitative parameters that are essential for the design and evaluation of PROTACs. The data presented are representative examples from published literature on PROTACs with similar characteristics and should be considered as a guide for setting experimental goals.
Table 1: Representative Physicochemical Properties of PROTACs
| Property | Typical Range for PEGylated PROTACs | Reference |
| Molecular Weight (Da) | 900 - 1500 | [1] |
| cLogP | 3 - 6 | |
| Topological Polar Surface Area (TPSA) (Ų) | 150 - 250 | |
| Number of Rotatable Bonds | 15 - 30 | |
| Number of Hydrogen Bond Donors | 2 - 5 | [15] |
| Number of Hydrogen Bond Acceptors | 10 - 20 | [15] |
Table 2: Representative In Vitro Efficacy Data for PROTACs
| Parameter | Description | Typical Values | Reference |
| DC50 | Concentration for 50% target degradation | 1 - 100 nM | [] |
| Dmax | Maximum percentage of target degradation | > 90% | [] |
| Ternary Complex KD | Dissociation constant of the ternary complex | 10 - 500 nM | [20] |
| Binary Binding (POI) KD | Dissociation constant for POI binding | 10 - 1000 nM | [20] |
| Binary Binding (E3) KD | Dissociation constant for E3 ligase binding | 10 - 1000 nM | [20] |
Table 3: Representative Pharmacokinetic Parameters for PROTACs
| Parameter | Description | Representative Values (Rodent) | Reference |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation | < 10% (Oral) | [21][] |
| Half-life (t1/2) | Time for plasma concentration to halve | 2 - 10 hours | [][23] |
| Clearance (CL) | Volume of plasma cleared of drug per unit time | 10 - 50 mL/min/kg | [][23] |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | 1 - 10 L/kg | [][23] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the synthesis and evaluation of this compound PROTAC constructs.
PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final conjugation step to assemble the PROTAC using the this compound linker. It assumes the prior synthesis of an azide-functionalized POI ligand and an E3 ligase ligand attached to the oleic acid end of the linker.
Materials:
-
Azide-functionalized POI ligand
-
This compound-E3 Ligand conjugate
-
Anhydrous, degassed DMSO
-
Preparative HPLC system
Procedure:
-
Dissolve the azide-functionalized POI ligand (1.0 equivalent) in anhydrous, degassed DMSO.
-
Add the this compound-E3 Ligand conjugate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[6][24]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[8][11][25]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusions
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at 460 nm (donor) and 618 nm (acceptor).
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the POI in a reconstituted system.[26][4][27]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., Ube2D2)
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the POI.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Signaling Pathways and Logical Relationships
The central mechanism of action for any PROTAC, including one with the this compound acid linker, is the hijacking of the ubiquitin-proteasome system.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 26. benchchem.com [benchchem.com]
- 27. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Ligand Conjugation to LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-PEG10-click-DBCO-Oleic is a heterobifunctional linker molecule designed for the facile conjugation of azide-containing ligands to a lipid moiety. This linker incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG10), a lipophilic oleic acid tail, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The oleic acid portion allows for non-covalent anchoring within lipid-based systems such as liposomes, micelles, or cell membranes, while the DBCO group enables the covalent attachment of an azide-modified ligand through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This bioorthogonal conjugation method is highly efficient, specific, and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules without the need for a cytotoxic copper catalyst.[4][5][6][7][8]
These application notes provide a detailed protocol for the conjugation of an azide-modified ligand to this compound, along with guidelines for purification and characterization of the resulting conjugate.
Key Features of DBCO-Azide Click Chemistry
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications and the conjugation of sensitive biological molecules.[5][6][7]
-
High Efficiency: The formation of a stable triazole linkage proceeds with high yields under mild conditions.[4][6][7]
-
Bioorthogonality: The DBCO and azide (B81097) functional groups are abiotic and do not cross-react with naturally occurring functional groups in biological systems, ensuring high specificity.[4][6][7]
-
Stability: Both the DBCO and azide moieties, as well as the resulting triazole linkage, are stable under physiological conditions.[4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-modified ligand (e.g., peptide, small molecule, oligonucleotide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine- and azide-free)
-
Deionized water
-
Purification system (e.g., HPLC, FPLC with a suitable column)
-
Analytical instruments (e.g., Mass Spectrometer, NMR)
Protocol for Ligand Conjugation
This protocol outlines the steps for conjugating an azide-modified ligand to this compound.
1. Reagent Preparation:
- Allow this compound and the azide-modified ligand to equilibrate to room temperature before use.
- Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
- Prepare a stock solution of the azide-modified ligand in a compatible solvent (e.g., deionized water, DMSO, or PBS). The choice of solvent will depend on the solubility of the ligand.
2. Conjugation Reaction:
- In a microcentrifuge tube, combine the azide-modified ligand and the this compound. A molar excess of the DBCO-lipid conjugate (typically 1.5 to 3-fold) is recommended to ensure complete consumption of the ligand.[4]
- If the reagents are in organic solvents, ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability of the ligand (typically <20% for proteins).[6]
- Adjust the final volume with PBS (pH 7.4) to achieve the desired reactant concentrations.
- Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.[4][8][9] The reaction progress can be monitored by analytical techniques such as LC-MS.
3. Purification of the Conjugate:
- Following incubation, the reaction mixture can be purified to remove unreacted starting materials.
- For larger biomolecules, size exclusion chromatography (SEC) or dialysis can be effective.[4]
- For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[5][10]
4. Characterization of the Conjugate:
- The purified conjugate should be characterized to confirm successful conjugation and assess purity.
- Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization.[11]
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | A molar excess of the DBCO-lipid ensures efficient conjugation of the azide-ligand.[4] |
| Solvent | PBS with <20% DMSO/DMF | Ensure the solvent system is compatible with the ligand's stability.[6] Avoid buffers containing sodium azide.[4][9] |
| Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times.[4][8] |
| Incubation Time | 4-24 hours | Reaction progress should be monitored to determine the optimal time.[4] |
Table 2: Example Purification and Characterization Data
| Method | Parameter | Result |
| Purification | ||
| RP-HPLC | Retention Time | Shift observed from starting materials to a new peak for the conjugate. |
| Characterization | ||
| LC-MS | Expected Mass | [Calculated MW of Conjugate] |
| Observed Mass | [Experimentally Determined MW] | |
| Purity (by HPLC) | % Area | >95% |
Visualizations
Caption: Experimental workflow for conjugating a ligand to this compound.
Caption: Signaling pathway of the copper-free click chemistry conjugation.
References
- 1. Oleic-DBCO, CAS 2279951-78-7 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipid-PEG-DBCO - Bioconjugation reagent | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-PEG10-click-DBCO-Oleic Acid Click Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction using the bifunctional linker LG-PEG10-click-DBCO-Oleic acid. This linker is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein.[1]
Introduction
The this compound acid linker incorporates several key features: a ligand-directing moiety (thought to be the "LG" component, though its specific target is not universally defined and requires empirical determination), a hydrophilic polyethylene (B3416737) glycol (PEG10) spacer to improve solubility, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and an oleic acid tail which may influence cell permeability and binding characteristics.[1]
The core of this protocol is the copper-free click reaction, a bioorthogonal ligation that occurs between the strained alkyne (DBCO) and an azide-functionalized molecule.[2][3] This reaction is highly efficient, specific, and biocompatible, making it ideal for conjugating complex biomolecules under mild conditions.[2][4][5]
Key Features of DBCO-Azide Click Chemistry
-
Biocompatibility: The reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in living cells.[2][5]
-
High Efficiency: The reaction is characterized by fast kinetics and high yields, often reaching completion at room temperature.[2][5]
-
Bioorthogonality: The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[2][5]
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[2]
Quantitative Data for Reaction Optimization
The efficiency of the DBCO-azide click reaction can be influenced by several factors. The following table summarizes key parameters to guide the optimization of your experiment.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 4:1 | A molar excess of one reactant can drive the reaction to completion. The optimal ratio should be determined empirically.[5][6][7] |
| Solvent | DMSO, DMF, PBS, or aqueous buffers | The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred. Up to 20% DMSO can be used in aqueous solutions to aid solubility.[4][5] |
| Temperature | 4°C to 37°C | The reaction is typically performed at room temperature or 4°C for extended reactions.[6] |
| Reaction Time | 2 to 24 hours | Reaction time depends on the concentration and reactivity of the substrates. Reactions are often left overnight to ensure completion.[6][7] |
| Concentration | 1-10 mg/mL (for biomolecules) | Higher concentrations generally lead to faster reaction rates.[5][6] |
Experimental Protocol
This protocol describes a general procedure for conjugating this compound acid with an azide-functionalized molecule of interest (Azide-Molecule).
Materials:
-
This compound acid
-
Azide-functionalized molecule (Azide-Molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Click Reaction:
-
In a microcentrifuge tube, add the desired amount of the Azide-Molecule.
-
Add the this compound acid stock solution to the Azide-Molecule solution. It is recommended to use a molar excess of the DBCO-linker (e.g., 1.5 to 4 equivalents).[5][6][7]
-
If using organic solvents, ensure the final volume is sufficient to maintain solubility. If using an aqueous buffer, the final concentration of DMSO or DMF should ideally be below 20% to avoid denaturation of biological molecules.[4][5]
-
Mix the reaction components thoroughly by vortexing.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[6][7] The optimal time should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring (Optional):
-
Purification of the Conjugate:
-
Once the reaction is complete, the final conjugate can be purified to remove unreacted starting materials.
-
The choice of purification method will depend on the properties of the conjugate. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC are effective for purifying small molecule conjugates.[4][7]
-
Size-Exclusion Chromatography (e.g., desalting columns): Useful for separating larger biomolecule conjugates from smaller unreacted linkers.[6]
-
Dialysis: Suitable for removing small molecule impurities from large protein or antibody conjugates.[6]
-
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS, NMR, or SDS-PAGE for protein conjugates.
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.[2] Note that the DBCO group can lose reactivity over time, so long-term storage of DBCO-functionalized molecules should be done with care.[4]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound acid click reaction.
References
Application of a Novel Linker in BRD4 PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Bromodomain-containing protein 4 (BRD4) targeting Proteolysis Targeting Chimeras (PROTACs) utilizing the innovative linker, LG-PEG10-click-DBCO-Oleic. This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer for improved solubility and pharmacokinetics, a dibenzocyclooctyne (DBCO) group for highly efficient copper-free click chemistry, and an oleic acid moiety, which may enhance cell permeability and in vivo half-life.
Introduction to BRD4 PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a linker connecting the two.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome. BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a key regulator of oncogene transcription and is a validated target in various cancers.[2]
The this compound linker offers a modular approach to BRD4 PROTAC synthesis. The DBCO group allows for a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is highly efficient and can be performed under mild conditions.[3][4][5] The oleic acid component is hypothesized to improve the drug-like properties of the final PROTAC, potentially by increasing membrane permeability or promoting binding to serum albumin to extend its half-life in circulation.[6][7]
Signaling Pathway and Mechanism of Action
The synthesized BRD4 PROTAC operates by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase. This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of BRD4 degradation mediated by a PROTAC.
Experimental Protocols
This section details the synthesis of a BRD4-targeting PROTAC using the this compound linker. The synthesis is a multi-step process involving the preparation of functionalized ligands followed by their conjugation to the linker.
Overall Synthesis Workflow
The general strategy involves a convergent synthesis. First, the BRD4 ligand (JQ1) is modified to contain an azide (B81097) group, and the E3 ligase ligand (pomalidomide) is modified with an amine handle. The amine-functionalized pomalidomide (B1683931) is then coupled to the this compound linker via an amide bond. Finally, the resulting intermediate is reacted with the azide-functionalized JQ1 through a SPAAC reaction to yield the final PROTAC.
Caption: Convergent synthesis workflow for the BRD4 PROTAC.
Protocol 1: Synthesis of Azide-Functionalized JQ1
A common method to introduce an azide handle onto JQ1 is to modify its tert-butyl ester group to an amide coupled with an azide-containing linker.
Materials:
-
(+)-JQ1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Azido-PEG-amine (e.g., 2-(2-aminoethoxy)ethyl azide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
JQ1 Deprotection: Dissolve (+)-JQ1 (1 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the carboxylic acid derivative of JQ1.
-
Amide Coupling: Dissolve the JQ1-acid (1 eq) in anhydrous DMF. Add azido-PEG-amine (1.2 eq), HATU (1.5 eq), and DIPEA (2 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the azide-functionalized JQ1.
Protocol 2: Synthesis of Amine-Functionalized Pomalidomide
Pomalidomide can be functionalized with an amine-terminated linker at the C4 position of the phthalimide (B116566) ring via nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide
-
Amine-PEG-amine (e.g., a short diamine linker like ethylenediamine)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
DIPEA
Procedure:
-
Dissolve 4-fluorothalidomide (1 eq) and the diamine linker (3 eq) in anhydrous DMSO.
-
Add DIPEA (2 eq) to the mixture.
-
Heat the reaction at 90 °C for 12-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the amine-functionalized pomalidomide. Further purification can be achieved by chromatography if necessary.
Protocol 3: Synthesis of the Final BRD4 PROTAC
This protocol assumes the "LG" on the linker is a carboxylic acid.
Materials:
-
Amine-functionalized pomalidomide (from Protocol 2)
-
This compound linker
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Azide-functionalized JQ1 (from Protocol 1)
-
Anhydrous DMSO
Procedure:
-
Step 1: Amide Coupling of Linker and Pomalidomide
-
Dissolve this compound (1 eq) and amine-functionalized pomalidomide (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq).
-
Stir at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor by LC-MS.
-
Purify the crude product by preparative HPLC to obtain the Pomalidomide-Linker intermediate.
-
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the purified Pomalidomide-Linker intermediate (1 eq) and azide-functionalized JQ1 (1.2 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final BRD4 PROTAC by preparative reverse-phase HPLC.
-
Protocol 4: Western Blot for BRD4 Degradation
This protocol is to quantify the degradation of BRD4 in a relevant cell line (e.g., MCF-7, HeLa) after treatment with the synthesized PROTAC.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) or DMSO for a set time (e.g., 18 hours). Include a co-treatment group with the PROTAC and MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
Data Presentation
The following tables present representative data that would be expected from the successful synthesis and evaluation of a BRD4 PROTAC.
Table 1: Synthesis and Characterization
| Compound | Step | Yield (%) | Purity (LC-MS, %) |
|---|---|---|---|
| Azide-JQ1 | 2 | 65 | >98 |
| Amine-Pomalidomide | 1 | 70 | >98 |
| Pomalidomide-Linker | 1 | 55 | >95 |
| Final BRD4 PROTAC | 2 | 40 | >99 |
Table 2: Biological Activity
| Compound | Binding Affinity (Kd, nM) | DC50 (nM)1 | Dmax (%)2 |
|---|---|---|---|
| (+)-JQ1 | 50 (for BRD4) | - | - |
| Pomalidomide | 200 (for CRBN) | - | - |
| Final BRD4 PROTAC | BRD4: 75, CRBN: 250 | 25 | >90 |
1DC50: Concentration for 50% degradation of the target protein. 2Dmax: Maximum percentage of degradation.
Logical Relationships of PROTAC Components
The efficacy of a PROTAC is dependent on the interplay between its three main components. The choice of ligands determines the target and the recruited E3 ligase, while the linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.
Caption: Interdependence of PROTAC components for overall efficacy.
Disclaimer: The protocols and data presented are representative and based on established principles of PROTAC synthesis.[8][9] Researchers should optimize conditions for their specific reagents and experimental setup. The this compound linker is a specialized reagent, and its specific properties may require adjustments to the described protocols.
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Kinase Degradation using LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the use of LG-PEG10-click-DBCO-Oleic , a versatile linker for the synthesis of PROTACs aimed at kinase degradation.
The unique structure of this compound offers several advantages. The oleic acid moiety can enhance cell membrane permeability and potentially anchor the PROTAC to cellular membranes, which may be advantageous for targeting membrane-associated kinases. The long PEG10 linker provides flexibility for optimal ternary complex formation between the kinase, the PROTAC, and the E3 ligase. The dibenzocyclooctyne (DBCO) group allows for a straightforward and bioorthogonal "click" reaction with azide-functionalized molecules, enabling the modular construction of the final PROTAC.
This document will guide researchers through the principles, synthesis, and experimental evaluation of a kinase-degrading PROTAC utilizing this advanced linker.
Mechanism of Action
The fundamental principle of a PROTAC is to induce proximity between a target protein (in this case, a kinase) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[3][4][5] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple kinase molecules.[3][6]
Data Presentation
Table 1: Hypothetical Degradation Efficacy of a BTK-Targeting PROTAC
| Cell Line | PROTAC Concentration (nM) | % BTK Degradation (Dmax) | DC50 (nM) |
| MOLM-14 | 100 | ~90% | < 40 |
| MOLT-4 | 100 | >85% | < 100 |
| THP-1 | 100 | >70% | 88.4 ± 14.2 |
Table 2: Hypothetical Anti-proliferative Activity of a BTK-Targeting PROTAC
| Cell Line | IC50 (nM) |
| OCI-AML3 | 44.3 ± 3.2 |
| THP-1 | 48.3 ± 4.1 |
| MDA-MB-231 | 68.0 ± 3.5 |
| MCF-7 | 161.6 ± 21 |
Experimental Protocols
Protocol 1: Synthesis of a Kinase-Targeting PROTAC
This protocol describes the synthesis of a hypothetical Bruton's tyrosine kinase (BTK)-targeting PROTAC using the this compound linker. The synthesis involves a copper-free click chemistry reaction between the DBCO group of the linker and an azide-functionalized BTK inhibitor, followed by coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Azide-functionalized BTK inhibitor (e.g., a derivative of ibrutinib)
-
Pomalidomide-PEG-acid (as a Cereblon E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
Procedure:
-
Step 1: Conjugation of Kinase Ligand to Linker
-
Dissolve this compound (1 eq) and the azide-functionalized BTK inhibitor (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (BTK ligand-linker conjugate) by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
-
Step 2: Coupling of E3 Ligase Ligand
-
Dissolve the BTK ligand-linker conjugate (1 eq) and pomalidomide-PEG-acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: Evaluation of Kinase Degradation by Western Blot
This protocol is for determining the dose-dependent degradation of the target kinase in a relevant cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLM-14 for BTK)
-
Complete cell culture medium
-
Synthesized kinase-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase (e.g., anti-BTK)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of kinase degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[7]
-
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the kinase-degrading PROTAC on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized kinase-targeting PROTAC
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control.
-
Incubate for a period relevant to cell proliferation (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Visualizations
Caption: Mechanism of action for a kinase-targeting PROTAC.
Caption: Experimental workflow for evaluating a kinase-degrading PROTAC.
Caption: Simplified BTK signaling pathway and the point of intervention.
References
- 1. Targeting Protein Kinases Degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: In-Cell Bioorthogonal Labeling of Lipids Using LG-PEG10-click-DBCO-Oleic
Introduction
The study of lipid metabolism and trafficking within living cells is crucial for understanding numerous physiological and pathological processes. Bioorthogonal chemistry provides powerful tools to visualize and track biomolecules in their native environment without perturbing cellular functions.[1] This application note describes the use of LG-PEG10-click-DBCO-Oleic, a novel fatty acid analog, for metabolic labeling and subsequent visualization of lipids in live cells. This reagent utilizes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction, which is highly specific, efficient, and biocompatible, making it ideal for live-cell imaging.[2][3][4]
The this compound reagent is an oleic acid molecule functionalized with a dibenzocyclooctyne (DBCO) group via a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer.[5] The oleic acid component allows for metabolic incorporation into various lipid species, such as triglycerides and phospholipids, through the cell's natural lipid synthesis pathways.[6][7] The PEG spacer enhances the reagent's aqueous solubility and bioavailability, while the DBCO group serves as a bioorthogonal handle for the click reaction with an azide-functionalized reporter molecule (e.g., a fluorophore).[1][8]
Mechanism of Action
The process involves two main steps. First, cells are incubated with this compound. Long-chain fatty acids like oleic acid are taken up by cells through both passive diffusion and protein-mediated transport.[6][9] Once inside the cell, the fatty acid analog is activated to its acyl-CoA derivative and incorporated into complex lipids by the cellular machinery, effectively tagging lipid droplets, membranes, and other lipid-rich structures with the DBCO moiety.
In the second step, an azide-containing reporter probe, such as a fluorescent dye, is introduced. The strained alkyne of the DBCO group reacts specifically and spontaneously with the azide (B81097) group of the reporter to form a stable triazole linkage.[10] This reaction proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst, enabling the visualization of lipid dynamics in real-time.[4]
Applications
-
Fluorescence Imaging of Lipid Droplets and Membranes: Visualize the localization and morphology of lipid structures within fixed or living cells.
-
Studying Lipid Metabolism and Trafficking: Track the dynamic processes of lipid synthesis, storage, and transport in response to various stimuli.[11]
-
High-Content Screening: Adaptable for screening assays to identify compounds that modulate lipid metabolism.
-
Co-localization Studies: Combine with other fluorescent labeling techniques, such as immunofluorescence or fluorescent proteins, to study the interaction of lipids with other cellular components.[12]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
This protocol details the metabolic incorporation of the DBCO-functionalized oleic acid into cultured cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured mammalian cells (e.g., A172, HeLa, 3T3-L1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to 60-80% confluency.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
-
Prepare Labeling Medium: Dilute the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. A starting concentration of 10-25 µM is recommended. Optimization may be required depending on the cell type.[12]
-
Cell Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated reagent. The cells are now ready for the in-cell click reaction.
Protocol 2: In-Cell Click Reaction with an Azide-Functionalized Fluorophore
This protocol describes the bioorthogonal reaction between the DBCO-labeled lipids and a fluorescent azide probe.
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488, Cyanine5-Azide)
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES) or PBS
Procedure:
-
Prepare Azide-Fluorophore Stock: Prepare a 1-5 mM stock solution of the azide-fluorophore in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Reaction Medium: Dilute the azide-fluorophore stock solution into imaging buffer or PBS to a final concentration of 2-10 µM.
-
Click Reaction: Add the reaction medium to the DBCO-labeled cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the reaction medium and wash the cells three times with imaging buffer or PBS to remove the unbound fluorophore.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy. Add fresh imaging buffer for live-cell imaging or proceed with fixation and mounting for fixed-cell analysis.
Data Presentation
Table 1: Recommended Concentration and Incubation Times for Key Experimental Steps
| Step | Reagent | Cell Type | Recommended Concentration | Recommended Time | Reference(s) |
| Metabolic Labeling | This compound | Various | 5 - 50 µM | 4 - 24 hours | [12] |
| In-Cell Click Reaction | Azide-Fluorophore (e.g., AF488-Azide) | Various | 2 - 20 µM | 30 - 60 minutes | [13][14] |
| Cell Fixation (Optional) | Paraformaldehyde | Various | 4% in PBS | 15 minutes | [15] |
| Nuclear Staining (Optional) | DAPI or Hoechst | Various | 1 µg/mL | 5 - 10 minutes | [12] |
Mandatory Visualization
Caption: Metabolic incorporation pathway of DBCO-Oleic acid into complex lipids.
Caption: Experimental workflow for in-cell lipid labeling and visualization.
References
- 1. benchchem.com [benchchem.com]
- 2. licorbio.com [licorbio.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 6. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 9. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. limes-institut-bonn.de [limes-institut-bonn.de]
- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-PEG10-click-DBCO-Oleic in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-PEG10-click-DBCO-Oleic is a valuable tool for the investigation of fatty acid metabolism and dynamics in living cells. This molecule combines oleic acid, a ubiquitous monounsaturated fatty acid, with a dibenzocyclooctyne (DBCO) group via a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG10) spacer. This structure allows for the metabolic incorporation of the oleic acid moiety into various lipid species within the cell. The exposed DBCO group can then be specifically labeled with an azide-containing fluorescent probe through a bioorthogonal and copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the visualization and tracking of oleic acid metabolism and localization in real-time without the toxicity associated with copper-catalyzed reactions.[1][2][3]
The PEG10 linker enhances the solubility of the molecule and provides spatial separation between the oleic acid and the DBCO group, potentially improving accessibility for the subsequent click reaction. This application note provides detailed protocols for utilizing this compound in live-cell imaging experiments, enabling researchers to study processes such as lipid droplet formation, fatty acid uptake, and the role of oleic acid in various cellular signaling pathways.[1][4]
Principle of the Method
The use of this compound for live-cell imaging is a two-step process. First, the cells are incubated with the DBCO-modified oleic acid, which is taken up and metabolized by the cells. Oleic acid is a key substrate for the synthesis of triglycerides, phospholipids, and cholesterol esters, and is involved in various signaling pathways.[4][5][6][7] The DBCO-tagged oleic acid will be incorporated into these metabolic pathways.
In the second step, an azide-functionalized fluorescent dye is added to the cells. The azide (B81097) group reacts specifically and covalently with the DBCO group in a bioorthogonal manner, forming a stable triazole linkage.[1][8] This results in the fluorescent labeling of the lipid species and cellular compartments where the oleic acid has been incorporated. The labeled molecules can then be visualized using fluorescence microscopy.
Data Presentation
The following tables provide a summary of typical quantitative data and parameters for live-cell imaging experiments using DBCO-based metabolic labeling. These values are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically to balance labeling efficiency and potential cytotoxicity. |
| Metabolic Labeling Incubation Time | 4 - 24 hours | Longer incubation times may lead to greater incorporation but could also result in altered cellular metabolism. |
| Azide-Fluorophore Concentration | 1 - 10 µM | Higher concentrations may increase background fluorescence. |
| Click Reaction Incubation Time | 30 - 60 minutes | The reaction is typically rapid at 37°C.[8] |
| Imaging Temperature | 37°C | Maintained in a live-cell imaging chamber to ensure physiological conditions. |
Table 2: Comparison of Common Fluorophores for Live-Cell Imaging
| Fluorophore (Azide-modified) | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability |
| Azide-Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | Moderate |
| Azide-Cyanine5 (Cy5) | ~650 | ~670 | ~0.20 | Good |
| Azide-Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High |
| Azide-Alexa Fluor 555 | ~555 | ~565 | ~0.10 | High |
| Azide-Alexa Fluor 647 | ~650 | ~668 | ~0.33 | High |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cells of interest (e.g., HeLa, 3T3-L1 pre-adipocytes)
-
Culture plates or chambered coverglass suitable for microscopy
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells onto a suitable imaging dish or plate at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow for 24 hours in complete culture medium.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM). It is recommended to test a range of concentrations to optimize labeling.
-
Metabolic Labeling: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific metabolic process being investigated.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated this compound.
Protocol 2: Fluorescent Labeling via Copper-Free Click Chemistry and Live-Cell Imaging
Materials:
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Preparation of Staining Solution: Prepare a stock solution of the azide-fluorophore in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 5 µM).
-
Click Reaction: Add the staining solution to the metabolically labeled cells (from Protocol 1).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound fluorophore.
-
Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Acquire images in a time-lapse series to observe the dynamics of the labeled lipid species if desired.
Visualizations
Oleic Acid Metabolic Pathway
Caption: Metabolic fate of this compound in the cell.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient metabolic incorporation. - Inefficient click reaction. - Low expression of target metabolic pathways. | - Increase the concentration of this compound or the incubation time. - Optimize the concentration of the azide-fluorophore. - Ensure the cells are metabolically active. |
| High background fluorescence | - Incomplete removal of unincorporated probe. - Non-specific binding of the fluorophore. - Autofluorescence of cells. | - Increase the number and duration of washing steps. - Decrease the concentration of the azide-fluorophore. - Acquire an unstained control image to assess autofluorescence. |
| Cell toxicity or altered morphology | - High concentration of DBCO-Oleic or DMSO. - Phototoxicity from imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Reduce the final DMSO concentration to <0.1%. - Minimize light exposure during imaging by reducing laser power and exposure time. |
Conclusion
This compound, in conjunction with copper-free click chemistry, provides a powerful and versatile platform for the fluorescent labeling and imaging of oleic acid metabolism in living cells. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute successful live-cell imaging experiments to investigate the dynamic roles of fatty acids in cellular health and disease. As with any experimental system, optimization of the provided protocols for specific cell types and research questions is highly recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. licorbio.com [licorbio.com]
- 3. licorbio.com [licorbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic acid - Wikipedia [en.wikipedia.org]
- 7. Metabolism of oleic acid in differentiating BFC-1 preadipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs Synthesized with LG-PEG10-click-DBCO-Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The synthesis of these complex heterobifunctional molecules often results in a mixture of the desired product, unreacted starting materials, and various side products. The purification of PROTACs, particularly those with long, flexible, and hydrophobic linkers such as LG-PEG10-click-DBCO-Oleic acid, presents significant challenges. The incorporation of a polyethylene (B3416737) glycol (PEG) chain enhances solubility, while the oleic acid moiety increases lipophilicity, creating a molecule with amphipathic properties that can complicate chromatographic separation.
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the this compound acid linker. It outlines strategies employing preparative high-performance liquid chromatography (HPLC), flash chromatography, and supercritical fluid chromatography (SFC), including the concept of orthogonal purification to achieve high purity.
Challenges in Purifying PROTACs with Long, Hydrophobic Linkers
The unique structure of PROTACs made with this compound acid introduces several purification challenges:
-
Amphipathic Nature: The combination of a hydrophilic PEG chain and a lipophilic oleic acid tail can lead to poor peak shape, tailing, and difficult separation from hydrophobic or hydrophilic impurities in traditional chromatography.
-
High Molecular Weight: The large size of these PROTACs can affect their diffusion and interaction with stationary phases.
-
Structural Similarity of Impurities: Impurities may include unreacted starting materials (e.g., the E3 ligase ligand, the target protein ligand, and the linker) and byproducts of the click chemistry reaction, which can have similar retention times to the final product.
-
Potential for Aggregation: The hydrophobic oleic acid tail can promote aggregation, especially at high concentrations, which can complicate purification and analysis.
Purification Strategies
A multi-step and often orthogonal purification strategy is recommended to achieve the high purity required for biological assays and further development.
Initial Purification: Flash Chromatography
Flash chromatography is a rapid and efficient technique for the initial cleanup of the crude reaction mixture, capable of removing the bulk of impurities.[1]
Experimental Protocol: Flash Chromatography
-
Column: Silica (B1680970) gel or C18 reversed-phase silica gel cartridge. For these amphipathic molecules, reversed-phase is often more effective.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Adsorb the dissolved sample onto a small amount of silica gel or C18 material for dry loading, which can improve resolution.
-
Mobile Phase:
-
Normal Phase (Silica Gel): A gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a non-polar solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate). A typical gradient might be 0-20% methanol in dichloromethane.
-
Reversed Phase (C18): A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Both solvents should contain a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be 10-95% acetonitrile in water.
-
-
Detection: UV detection at a wavelength where the aromatic components of the PROTAC absorb (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze by analytical HPLC-MS to identify those containing the desired product.
Data Presentation: Representative Flash Chromatography Parameters
| Parameter | Normal Phase | Reversed Phase |
| Stationary Phase | Silica Gel | C18 Silica Gel |
| Mobile Phase A | Dichloromethane | Water + 0.1% TFA |
| Mobile Phase B | Methanol | Acetonitrile + 0.1% TFA |
| Gradient | 0-20% B over 30 min | 10-95% B over 40 min |
| Flow Rate | 40 mL/min (for a 40g column) | 40 mL/min (for a 40g column) |
| Typical Purity | 60-80% | 70-90% |
| Typical Yield | 50-70% | 60-80% |
High-Resolution Purification: Preparative HPLC
Preparative reversed-phase HPLC (RP-HPLC) is the cornerstone for achieving high purity of PROTACs due to its superior resolving power.[2]
Experimental Protocol: Preparative RP-HPLC
-
Column: A C18 or C8 reversed-phase column with a particle size of 5 or 10 µm. The choice of column dimension will depend on the amount of material to be purified.
-
Sample Preparation: Dissolve the partially purified PROTAC from flash chromatography in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase composition.[2] The sample should be filtered through a 0.45 µm syringe filter before injection.[2]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities. A typical gradient might be 20% to 80% Mobile Phase B over 40 minutes.[2]
-
Flow Rate: The flow rate will be dependent on the column diameter.
-
Detection: UV detection at multiple wavelengths if possible.
-
Fraction Collection: Collect fractions based on the UV peaks and analyze by analytical HPLC-MS to confirm the identity and purity of the desired product.
Data Presentation: Representative Preparative RP-HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20-80% B over 40 min |
| Flow Rate | 20 mL/min |
| Injection Volume | Dependent on concentration and column size |
| Typical Purity | >95% |
| Typical Yield | 70-90% (from this step) |
Orthogonal Purification: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that offers an orthogonal separation mechanism to RP-HPLC.[3] It uses supercritical carbon dioxide as the main mobile phase, which has different solvating properties compared to the aqueous-organic mobile phases used in RP-HPLC. This can lead to different elution orders and improved separation of impurities that co-elute in RP-HPLC. SFC is particularly well-suited for purifying lipophilic compounds.[3]
Experimental Protocol: Preparative SFC
-
Column: A variety of stationary phases can be used, including chiral and achiral columns. For achiral separations of complex molecules, columns with polar stationary phases are often effective.
-
Sample Preparation: Dissolve the PROTAC in a suitable organic solvent, such as methanol or a mixture of solvents compatible with the SFC mobile phase.
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol, ethanol, or isopropanol, often with an additive like ammonium (B1175870) hydroxide (B78521) or TFA to improve peak shape.
-
-
Gradient Elution: A gradient of increasing co-solvent percentage is typically used.
-
Detection: UV detection and/or mass spectrometry.
-
Fraction Collection: Fractions are collected after the back-pressure regulator.
Data Presentation: Representative Preparative SFC Parameters
| Parameter | Value |
| Stationary Phase | Diol or 2-Ethylpyridine |
| Mobile Phase A | CO2 |
| Mobile Phase B | Methanol + 0.1% Ammonium Hydroxide |
| Gradient | 5-40% B over 10 min |
| Flow Rate | 60 g/min |
| Temperature | 40 °C |
| Back Pressure | 120 bar |
| Typical Purity | >98% (after RP-HPLC) |
| Typical Yield | >80% (from this step) |
Experimental Workflows and Signaling Pathways
PROTAC Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and multi-step purification of a PROTAC.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Purity Assessment and Characterization
After purification, it is crucial to confirm the identity, purity, and integrity of the PROTAC molecule.
-
Analytical HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is the primary tool for assessing purity and confirming the molecular weight of the final product. A high-resolution mass spectrometer (HRMS) can provide an accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the PROTAC. Specific signals corresponding to the E3 ligase ligand, the target protein ligand, and the linker, including the characteristic peaks of the oleic acid chain, should be identified.
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of the final compound using a certified internal standard.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) in RP-HPLC | Secondary interactions with residual silanols on the stationary phase; compound aggregation. | Use a mobile phase with a low pH (e.g., 0.1% TFA); try a different stationary phase (e.g., C8 or phenyl-hexyl); decrease sample concentration. |
| Low Recovery | Irreversible adsorption to the column; precipitation on the column. | Modify the mobile phase (e.g., change organic solvent, add a small amount of a stronger solvent like isopropanol); reduce the injection concentration. |
| Co-eluting Impurities | Similar polarity of the impurity and the product. | Optimize the gradient to make it shallower; try a different organic modifier (e.g., methanol instead of acetonitrile); employ an orthogonal purification method like SFC. |
| Broad Peaks in Flash Chromatography | Column overloading; poor sample loading technique. | Reduce the amount of sample loaded; use a dry loading method. |
Conclusion
The purification of PROTACs synthesized with the this compound acid linker requires a strategic and often multi-step approach due to their complex and amphipathic nature. A combination of flash chromatography for initial cleanup followed by preparative RP-HPLC is a robust strategy to achieve high purity. For particularly challenging separations, orthogonal purification using SFC can be highly effective. Rigorous analytical characterization is essential to confirm the identity and purity of the final product, ensuring reliable data in subsequent biological evaluations.
References
Application Notes and Protocols for Solid-Phase Synthesis of a PEGylated and Oleic Acid-Modified Compound via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of a model compound, designated here as LinkerGroup-PEG10-DBCO-Oleic Acid. This protocol is designed for researchers in drug development and chemical biology interested in creating novel bioconjugates. The synthesis leverages the efficiency and versatility of solid-phase peptide synthesis (SPPS) methodologies combined with copper-free click chemistry. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility and pharmacokinetic properties, while the oleic acid moiety may serve as a lipidic tail for membrane interaction or as a penetration enhancer.[1][2][3][4][5] This protocol outlines the step-by-step procedure from resin preparation to final product cleavage and purification.
Introduction
Solid-phase synthesis (SPPS) has become an indispensable tool in peptide and small molecule synthesis, offering significant advantages over traditional solution-phase chemistry, such as ease of purification and the ability to drive reactions to completion using excess reagents.[6][7][8] This protocol details the synthesis of a multifunctional molecule incorporating a dibenzocyclooctyne (DBCO) group for subsequent copper-free click chemistry, a PEG10 spacer, and oleic acid.
DBCO enables highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the specific conjugation of this molecule to azide-containing targets in complex biological systems.[9][][11] The PEG linker enhances the hydrophilicity of the molecule, which can improve its pharmacokinetic profile.[1][4] Oleic acid, a monounsaturated fatty acid, is incorporated for its potential to enhance membrane permeability and facilitate drug delivery.[2][3][12][13]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the solid-phase synthesis of the target compound. These values are illustrative and may require optimization based on the specific "Linker-Group" (LG) and laboratory conditions.
| Step | Reagent/Parameter | Molar Excess (vs. Resin Capacity) | Reaction Time | Expected Yield/Purity | Monitoring Method |
| Resin Loading | Fmoc-NH-(PEG)10-COOH | 2-3 eq | 2-4 hours | >95% loading | Kaiser Test |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | N/A | 2 x 10 min | >99% deprotection | UV-Vis (λ=301 nm) |
| DBCO Coupling | DBCO-NHS Ester | 1.5-2 eq | 2 hours | >90% coupling | Kaiser Test |
| Oleic Acid Coupling | Oleic Acid, HBTU/HOBt | 3 eq | 4-6 hours | >90% coupling | Kaiser Test |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | N/A | 2-3 hours | >85% cleavage | HPLC |
| Final Product | N/A | N/A | N/A | >90% after purification | HPLC, Mass Spectrometry |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the solid-phase synthesis of the target molecule.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-NH-(PEG)10-COOH
-
DBCO-NHS Ester
-
Oleic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIPEA)
-
Kaiser Test Kit
Protocol
-
Resin Preparation and Swelling:
-
Place the Rink Amide resin in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc-PEG10-COOH Loading:
-
Pre-activation: In a separate vial, dissolve Fmoc-NH-(PEG)10-COOH (3 eq), HOBt/HATU (3 eq), and DIC/DIPEA (3 eq) in DMF. Allow to react for 20 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated PEG linker solution.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of free amines. A negative result (yellow beads) indicates successful coupling.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 10 minutes and drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
A positive Kaiser test (blue beads) will confirm the presence of free primary amines.
-
-
DBCO Moiety Coupling:
-
Dissolve DBCO-NHS ester (2 eq) and DIPEA (2 eq) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the reaction.
-
-
Oleic Acid Coupling:
-
Pre-activation: In a separate vial, dissolve Oleic Acid (3 eq), HOBt/HATU (3 eq), and DIC/DIPEA (3 eq) in DMF. Allow to react for 20 minutes.
-
This step assumes the "Linker-Group" on the resin possesses a free amine for acylation. If another functional group is present, this step must be modified accordingly.
-
Coupling: Add the pre-activated oleic acid solution to the resin.
-
Agitate for 4-6 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Confirm the reaction completion with a relevant test for the functional group used.
-
-
Cleavage and Final Product Isolation:
-
Wash the resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification and Characterization:
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the key processes described in this protocol.
Caption: Workflow for the solid-phase synthesis of the target molecule.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the synthesized molecule.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. DBCO-PEG-peptide | AxisPharm [axispharm.com]
- 6. crsubscription.com [crsubscription.com]
- 7. mdpi.com [mdpi.com]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PROTAC Efficiency Using LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, profoundly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The LG-PEG10-click-DBCO-Oleic linker is a novel, versatile tool for PROTAC synthesis. It incorporates several key features:
-
Lactobionolactone-derived group (LG): This sugar moiety can enhance solubility and potentially mediate cell uptake through specific transporters.
-
PEG10 Spacer: A ten-unit polyethylene (B3416737) glycol chain provides a long, flexible, and hydrophilic spacer to optimize the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination. PEG linkers are known to improve the solubility and pharmacokinetic properties of PROTACs.
-
DBCO (Dibenzocyclooctyne): This group enables highly efficient and bioorthogonal copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the straightforward and robust conjugation of an azide-functionalized warhead.
-
Oleic Acid: This monounsaturated fatty acid tail can influence the molecule's properties, such as membrane association and interaction with proteins involved in lipid metabolism.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker. As a representative example, we will describe a hypothetical PROTAC targeting Fatty Acid Binding Protein 5 (FABP5), a protein implicated in cancer progression and metabolic diseases.
PROTAC Mechanism of Action: Targeting FABP5
FABP5 is an intracellular lipid-binding protein that transports fatty acids and other lipophilic substances, influencing cellular signaling pathways related to cell growth, proliferation, and inflammation. Overexpression of FABP5 has been linked to poor prognosis in several cancers. A PROTAC designed to degrade FABP5 would offer a novel therapeutic strategy.
The proposed mechanism of action for our hypothetical FABP5-targeting PROTAC, herein named FABP5-Degrader-1 , is as follows:
-
Ternary Complex Formation: FABP5-Degrader-1, composed of a FABP5 warhead and a von Hippel-Lindau (VHL) E3 ligase ligand linked by this compound, enters the cell. It simultaneously binds to FABP5 and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of FABP5.
-
Proteasomal Degradation: The polyubiquitinated FABP5 is recognized and degraded by the 26S proteasome.
-
Downstream Effects: Degradation of FABP5 disrupts lipid signaling pathways, leading to an anti-proliferative effect in cancer cells.
Signaling Pathway Diagram
Caption: PROTAC-mediated degradation of FABP5 and its downstream effects.
Data Presentation: Quantitative Assessment of PROTAC Efficiency
The following tables provide illustrative quantitative data for a hypothetical FABP5-targeting PROTAC (FABP5-Degrader-1) constructed using the this compound linker. The data are representative of typical results obtained in PROTAC evaluation experiments.
Table 1: In Vitro Degradation of FABP5 by FABP5-Degrader-1 in MCF-7 Cells
| Concentration (nM) | % FABP5 Remaining (24h) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 23 |
| 100 | 12 |
| 500 | 15 |
| 1000 | 25 |
Table 2: Degradation Parameters of FABP5-Degrader-1
| Parameter | Value | Cell Line |
| DC50 | 12 nM | MCF-7 |
| Dmax | >88% | MCF-7 |
| Time to Dmax | 18 hours | MCF-7 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 3: Effect of FABP5-Degrader-1 on Cell Viability
| Compound | GI50 (nM) in MCF-7 cells (72h) |
| FABP5-Degrader-1 | 25 |
| FABP5 Warhead (Inhibitor only) | 1500 |
| Vehicle Control | No effect |
-
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the efficiency of a PROTAC synthesized using the this compound linker.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of a PROTAC.
Protocol 1: Synthesis of FABP5-Degrader-1
This protocol describes the final step in the synthesis of FABP5-Degrader-1, which involves the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between the this compound linker (pre-conjugated to an E3 ligase ligand) and an azide-functionalized FABP5 warhead.
Materials:
-
This compound-VHL ligand conjugate
-
Azide-functionalized FABP5 warhead (e.g., a derivative of a known FABP5 inhibitor)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the this compound-VHL ligand conjugate (1.0 equivalent) and the azide-functionalized FABP5 warhead (1.1 equivalents) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. To prevent any light-induced degradation of the DBCO group, the reaction is typically performed in the dark.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the final PROTAC (FABP5-Degrader-1) by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of FABP5 Degradation
This protocol is used to quantify the degradation of the target protein (FABP5) in cells treated with the PROTAC.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
FABP5-Degrader-1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FABP5 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of FABP5-Degrader-1 (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-FABP5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FABP5 band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (FABP5-PROTAC-E3 ligase).
Materials:
-
MCF-7 cells
-
FABP5-Degrader-1
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-VHL)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat MCF-7 cells with FABP5-Degrader-1 (at a concentration that gives significant degradation) and MG132 (to prevent degradation of the complex) for 4-6 hours. Include a vehicle control.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-VHL antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using an anti-FABP5 antibody and an anti-VHL antibody.
-
-
Data Interpretation:
-
The presence of FABP5 in the sample immunoprecipitated with the anti-VHL antibody (only in the presence of the PROTAC) confirms the formation of the ternary complex.
-
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
MCF-7 cells
-
FABP5-Degrader-1
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of FABP5-Degrader-1 for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
Viability Measurement (MTT Assay example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration.
-
Calculate the GI50 value using non-linear regression analysis.
-
Conclusion
The this compound linker provides a powerful and versatile platform for the synthesis of novel PROTACs. Its unique combination of a solubility-enhancing sugar moiety, a long and flexible PEG spacer, a bioorthogonal DBCO handle for click chemistry, and a lipid-like oleic acid tail offers a rich design space for optimizing PROTAC properties. The detailed protocols and representative data presented in these application notes provide a comprehensive framework for researchers to effectively assess the efficiency of PROTACs developed with this innovative linker, paving the way for new therapeutic strategies in various diseases.
Application Notes and Protocols for LG-PEG10-click-DBCO-Oleic in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the LG-PEG10-click-DBCO-Oleic linker in the development of antibody-drug conjugates (ADCs). This novel linker combines a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a bioorthogonal dibenzocyclooctyne (DBCO) group for click chemistry, and an oleic acid moiety, offering unique properties for ADC construction and performance.
Introduction to this compound Linker
The this compound linker is a multifunctional molecule designed for advanced ADC development. Its components are strategically chosen to address key challenges in ADC design:
-
Polyethylene Glycol (PEG10) Spacer: The ten-unit PEG chain is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][2] By increasing the hydrophilicity of the ADC, PEG linkers can help prevent aggregation, which is a common issue with hydrophobic drug payloads.[3][4] This can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1]
-
Dibenzocyclooctyne (DBCO) Group: The DBCO moiety facilitates copper-free click chemistry, a highly efficient and bioorthogonal conjugation reaction. This allows for the specific and stable attachment of an azide-modified drug payload to a DBCO-functionalized antibody under mild, aqueous conditions, minimizing potential damage to the antibody.[5][6][7]
-
Oleic Acid Moiety: Oleic acid, a monounsaturated fatty acid, may influence the physicochemical properties of the ADC, potentially impacting cell membrane interaction and payload delivery. However, it is also important to consider that free fatty acids like oleic acid can sometimes induce antibody aggregation in formulations.[8][9][10] Careful formulation and stability studies are therefore crucial.
Potential Advantages in ADC Development:
-
Enhanced Solubility and Stability: The hydrophilic PEG spacer can mitigate the hydrophobicity of the payload, reducing the risk of aggregation and improving the overall stability of the ADC.[3]
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by reducing renal clearance and proteolytic degradation.[2][11]
-
Controlled and Specific Conjugation: Copper-free click chemistry allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous ADC preparations.[12][13]
Experimental Protocols
This section provides detailed protocols for the generation and characterization of an ADC using the this compound linker. The overall workflow involves the activation of the antibody with a DBCO-NHS ester, followed by the copper-free click chemistry conjugation of an azide-containing cytotoxic drug.
Antibody Modification with DBCO
This protocol describes the labeling of a monoclonal antibody (mAb) with DBCO groups by reacting primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[5]
-
DBCO-NHS ester.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[14]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers such as BSA or gelatin.[6] If necessary, perform a buffer exchange into PBS using a desalting column.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[5][6]
-
Antibody Labeling Reaction:
-
Quenching the Reaction: Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.[14] Incubate for 15 minutes at room temperature.[6]
-
Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column equilibrated with PBS.[5][14]
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~310 nm (for DBCO).[5][7]
ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized cytotoxic payload.
Materials:
-
DBCO-labeled antibody.
-
Azide-functionalized cytotoxic drug.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Prepare the Reaction Mixture: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized drug.[6][14]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature to ensure complete reaction.[6]
-
Purification of the ADC: Remove the excess, unreacted drug-azide using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques like UV-Vis spectrophotometry, HIC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC.[15][16]
-
Confirmation of Conjugation: Verify the successful conjugation using SDS-PAGE, which should show a shift in the molecular weight of the antibody.[6][14]
-
Data Presentation
Quantitative data from the characterization of the ADC should be summarized for clarity and comparison.
| Parameter | Method | Result |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | e.g., 4.2 DBCO/Ab |
| Drug-to-Antibody Ratio (DAR) | HIC / UV-Vis | e.g., 3.8 Drug/Ab |
| Monomer Purity | Size-Exclusion Chromatography | >98% |
| Aggregate Content | Size-Exclusion Chromatography | <2% |
| Endotoxin Levels | LAL Assay | < 0.5 EU/mg |
Stability Assessment
The stability of the ADC is a critical parameter affecting its therapeutic window and shelf-life.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, monitoring for drug deconjugation over time.[17]
Protocol:
-
Incubate the ADC in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C.[17]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[17][18]
-
Isolate the ADC from the plasma, for example, by using affinity capture.[17]
-
Analyze the samples by LC-MS to determine the DAR at each time point and quantify the amount of released payload.[17]
| Time Point (hours) | Average DAR | % Payload Released |
| 0 | 3.8 | 0 |
| 24 | 3.7 | 2.6 |
| 48 | 3.6 | 5.3 |
| 96 | 3.4 | 10.5 |
| 168 | 3.1 | 18.4 |
Physical Stability (Aggregation)
This assay assesses the propensity of the ADC to aggregate under stress conditions.[15][16]
Protocol:
-
Incubate the ADC at an elevated temperature (e.g., 40°C) for a defined period.
-
Analyze the samples at different time points using size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
| Time Point (days) | % Aggregate |
| 0 | 1.5 |
| 7 | 2.8 |
| 14 | 4.1 |
In Vitro and In Vivo Evaluation
A series of in vitro and in vivo experiments are essential to determine the efficacy and safety of the newly developed ADC.[19][20][21][22]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against antigen-positive cancer cells.
Protocol:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Incubate for a period of time (e.g., 96 hours).[2]
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| Cell Line A | Positive | ADC | 5.2 |
| Cell Line A | Positive | Free Drug | 1.5 |
| Cell Line B | Negative | ADC | >1000 |
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a relevant animal model.
Protocol:
-
Implant tumor cells (e.g., cell-derived xenograft - CDX, or patient-derived xenograft - PDX) into immunocompromised mice.[19]
-
Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Monitor tumor volume and body weight over time.
-
At the end of the study, tumors can be excised for further analysis.
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, characterization, and evaluation.
Signaling Pathway of ADC Action
Caption: Generalized signaling pathway of ADC internalization and action.
References
- 1. labinsights.nl [labinsights.nl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 16. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. wuxibiology.com [wuxibiology.com]
- 20. wuxibiologics.com [wuxibiologics.com]
- 21. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Permeability Assessment of LG-PEG10-click-DBCO-Oleic Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules typically consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The unique structure of PROTACs, often characterized by a high molecular weight and large polar surface area, presents a significant challenge to their ability to efficiently cross the cell membrane and reach their intracellular targets.[2] Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[2]
This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs featuring an LG-PEG10-click-DBCO-Oleic acid linker. The inclusion of an oleic acid moiety is intended to enhance membrane permeability, a factor that should be carefully evaluated.[3][4] The following protocols describe two standard assays for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) for initial high-throughput screening of passive permeability, and the Caco-2 cell-based assay for a more comprehensive evaluation that includes active transport and efflux mechanisms.[5][6]
Key Permeability Assays
Two key assays are recommended for a thorough assessment of PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[2][6] It is a cost-effective method for early-stage screening.[7]
-
Caco-2 Permeability Assay: A cell-based assay utilizing a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6] This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[7]
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The key parameter measured is the apparent permeability coefficient (Papp), typically reported in cm/s. For cell-based assays, the efflux ratio is also calculated to determine if the compound is a substrate of efflux transporters.
Table 1: Representative Data from Permeability Assays for a Hypothetical this compound based PROTAC
| Assay Type | PROTAC Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Recovery (%) | Notes |
| PAMPA | 10 | 2.5 | N/A | >70 | Indicates moderate passive permeability. |
| Caco-2 | 10 | Apical to Basolateral (A-B): 1.8 | 3.5 | >60 | Suggests the PROTAC is a substrate for active efflux. |
| Basolateral to Apical (B-A): 6.3 | |||||
| Caco-2 with Efflux Inhibitor (e.g., Verapamil) | 10 | Apical to Basolateral (A-B): 4.5 | 1.1 | >60 | Increased A-B permeability and reduced efflux ratio confirm P-gp mediated efflux. |
| Basolateral to Apical (B-A): 5.0 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental values.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is adapted for the initial screening of passive permeability of the oleic acid-containing PROTAC.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
PAMPA lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the PAMPA lipid solution to each well of the 96-well filter plate, ensuring the entire filter surface is coated.
-
Prepare Donor Solutions: Dilute the test PROTAC and control compounds to a final concentration of 10 µM in PBS. The final DMSO concentration should be kept below 1%.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the lipid-coated filter plate wells.
-
Assemble PAMPA Plate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Acceptor] / [Equilibrium]))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Surface area of the filter membrane
-
Time = Incubation time in seconds
-
[Acceptor] = Concentration in the acceptor well
-
[Equilibrium] = Equilibrium concentration
Caco-2 Permeability Assay Protocol
This protocol provides a more biologically relevant assessment of permeability, including active transport mechanisms.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)
-
Efflux pump inhibitors (optional, e.g., verapamil (B1683045) for P-gp)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow solution
-
LC-MS/MS system
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm².
-
Monolayer Differentiation: Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayer. Values should typically be >250 Ω·cm².
-
Perform a Lucifer yellow permeability test to confirm monolayer integrity. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Prepare the test PROTAC and control compounds at the desired concentration (e.g., 10 µM) in HBSS.
-
Remove the buffer from the apical and basolateral compartments.
-
Add the compound solution to the apical (donor) compartment (e.g., 0.5 mL).
-
Add fresh HBSS to the basolateral (acceptor) compartment (e.g., 1.5 mL).
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the compound solution to the basolateral (donor) compartment (e.g., 1.5 mL).
-
Add fresh HBSS to the apical (acceptor) compartment (e.g., 0.5 mL).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[8][9]
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of permeation of the drug across the cells
-
A = Surface area of the filter membrane
-
C₀ = Initial concentration of the drug in the donor chamber
The efflux ratio is calculated as:
Efflux Ratio = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[10]
LC-MS/MS Quantification Protocol
A sensitive and selective LC-MS/MS method is crucial for accurately quantifying the low concentrations of PROTACs in the permeability assays.[11]
Sample Preparation:
-
To 50 µL of each sample, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
LC-MS/MS Conditions:
-
LC System: A UPLC system is recommended for better resolution.[8]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Specific MRM transitions for the this compound based PROTAC and the internal standard must be optimized.
Visualization of Workflows
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Signaling Pathway Context: PROTAC Mechanism of Action
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alveolar permeability enhancement by oleic acid and related fatty acids: evidence for a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Quantitative Proteomics Analysis of PROTACs Featuring an LG-PEG10-click-DBCO-Oleic Moiety
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]
Quantitative mass spectrometry-based proteomics is an indispensable tool in the development and characterization of PROTACs.[5][6] It allows for a global, unbiased assessment of a PROTAC's efficacy and selectivity by measuring changes in protein abundance across the entire proteome.[3] This is crucial for confirming on-target degradation, identifying potential off-target effects, and understanding the downstream cellular consequences of target protein removal.[6][7]
This document provides detailed application notes and protocols for the quantitative proteomic analysis of PROTACs, with a special focus on a hypothetical PROTAC containing a unique functional group: LG-PEG10-click-DBCO-Oleic acid . This structure suggests a PROTAC where:
-
Oleic acid serves as the warhead to bind a specific POI.
-
PEG10 is a flexible polyethylene (B3416737) glycol linker.
-
LG could be a leaving group for covalent binding or part of the E3 ligase ligand attachment.
-
click-DBCO provides a bioorthogonal handle for copper-free click chemistry. This "clickable" functionality is highly valuable for chemical proteomics applications, such as target engagement studies and in-situ labeling.[8]
These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel protein degraders.
Application Notes: Quantitative Proteomics Strategies for PROTACs
Mass spectrometry is a key technology for evaluating PROTAC-mediated degradation.[5] The primary quantitative proteomics strategies employed are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that allows for the multiplexed analysis of up to 18 samples in a single mass spectrometry run.[9][10] Peptides from different samples are labeled with isobaric tags, which are identical in mass but generate unique reporter ions upon fragmentation. The intensity of these reporter ions is used for relative protein quantification.
-
Advantages: High multiplexing capacity, excellent precision and accuracy due to simultaneous analysis of all samples, and increased throughput.[9]
-
Disadvantages: Can be costly, and the labeling process adds extra steps to the sample preparation workflow.[9]
-
Application in PROTAC Research: Ideal for dose-response and time-course studies, comparing the effects of multiple PROTAC candidates, and profiling on- and off-target effects across different cell lines.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopically labeled essential amino acids (e.g., lysine (B10760008) and arginine).[11][12] This results in two distinct cell populations whose proteomes can be differentiated by mass spectrometry.[13] After treatment, the cell populations are mixed, and the relative protein abundance is determined by the intensity ratio of the heavy and light peptide pairs.[11]
-
Advantages: Highly accurate quantification as samples are mixed early in the workflow, minimizing experimental variability.[14]
-
Disadvantages: Limited to cells that can be metabolically labeled, requires complete incorporation of the labeled amino acids (at least 5 cell doublings), and has lower multiplexing capability compared to TMT.[11][15]
-
Application in PROTAC Research: Excellent for comparing the proteome of PROTAC-treated cells versus vehicle-treated controls with high quantitative accuracy.
Label-Free Quantification (LFQ)
LFQ methods quantify proteins by comparing the signal intensities of peptides or the number of spectral counts identified for a given protein across different MS runs.[16][17] It is a straightforward method that does not require any special labeling.
-
Advantages: Simple sample preparation, cost-effective, and applicable to any type of sample.[18]
-
Disadvantages: Can be less precise than label-based methods due to run-to-run variation in MS performance and requires sophisticated computational analysis for data alignment.[16][18]
-
Application in PROTAC Research: Useful for initial screening of PROTAC candidates and for studies where metabolic or chemical labeling is not feasible.
Leveraging the "click-DBCO-Oleic" Moiety for Target Identification
The click-DBCO handle on the PROTAC provides a powerful tool for chemical proteomics. It can be used in target identification and engagement studies. For example, after treating cells with the PROTAC, the DBCO group can be "clicked" to an azide-containing reporter tag (e.g., biotin-azide). This allows for the enrichment of the PROTAC-bound proteins via streptavidin affinity purification, followed by identification and quantification by mass spectrometry. This approach can validate that the oleic acid warhead is engaging the intended target protein within the cellular environment.
Key Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action and Downstream Signaling
PROTACs induce the degradation of a target protein, which can have profound effects on cellular signaling pathways.[1] For instance, if the oleic acid-binding target is a kinase involved in cell growth, its degradation could inhibit proliferation pathways. Oleic acid itself is known to activate several signaling cascades, including those mediated by FFAR1/4, EGFR, AKT, and TGFβ.[19][20][21] A PROTAC utilizing oleic acid as a warhead could therefore modulate these pathways through target degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Hypothetical signaling pathway modulated by an oleic acid-based PROTAC.
Experimental Workflow Diagrams
A typical quantitative proteomics workflow involves several key steps from sample preparation to data analysis.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degrader [proteomics.com]
- 7. panomebio.com [panomebio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 12. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 13. SILAC Quantitative Proteomics - Creative Biogene [microbialtec.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 17. Label-Based and Label-Free Strategies for Protein Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-PEG10-click-DBCO-Oleic in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of LG-PEG10-click-DBCO-Oleic in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry. This copper-free reaction is ideal for conjugating molecules in biological systems due to its high efficiency, selectivity, and biocompatibility.[1][][3]
Introduction to this compound and SPAAC
This compound is a bifunctional linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and an oleic acid moiety. The DBCO group allows for highly efficient and specific reaction with azide-containing molecules through SPAAC.[1][4] This reaction proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[1][3][5] The PEG10 spacer enhances hydrophilicity and the oleic acid component can be utilized for further modifications or to improve solubility in lipid environments. This molecule is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
The core of the application lies in the reaction between the strained alkyne (DBCO) and an azide (B81097), which forms a stable triazole linkage.[1][][3] This bioorthogonal reaction does not interfere with native biological functional groups, ensuring specific conjugation.[1][3]
Key Experimental Considerations
Successful conjugation using this compound depends on several factors:
-
Solvent: While the reaction can proceed in various solvents, aqueous buffers like Phosphate-Buffered Saline (PBS) are preferred for biomolecule conjugations.[1][7] If the azide-containing molecule has poor aqueous solubility, a water-miscible organic solvent such as DMSO or DMF can be used as a co-solvent, but its final concentration should typically be kept below 20% to avoid protein precipitation.[1][7]
-
Temperature: SPAAC reactions are efficient across a range of temperatures, from 4°C to 37°C.[7] Higher temperatures generally lead to faster reaction rates.[7][8] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][7]
-
Stoichiometry: To ensure high conjugation efficiency, it is common to use a molar excess of one of the reactants. A starting point is to use 1.5 to 3 molar equivalents of the this compound for every 1 mole equivalent of the azide-containing molecule.[5][7] This ratio can be inverted if the azide-functionalized molecule is more precious.[7]
-
Reaction Time: Typical reaction times range from 2 to 12 hours at room temperature.[1][7] However, for some applications, incubation for up to 48 hours may be necessary to maximize the yield.[7]
-
pH: A pH range of 7-9 is commonly employed for reactions involving proteins to balance reaction rate and biomolecule stability.[9]
-
Buffer Composition: It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group and inhibit the desired conjugation.[1][10]
Quantitative Data Summary
The following table summarizes the recommended starting conditions for the click chemistry reaction of this compound with an azide-functionalized molecule. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess.[5][7] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[7] |
| Reaction Time | 2 - 12 hours | Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.[1][7] |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents (e.g., DMSO, DMF) can be used, but the final concentration should be kept low (<20%).[1][7] |
| pH | 7.0 - 9.0 | Optimal for protein stability and reaction efficiency.[9] |
Experimental Protocol: General Procedure for SPAAC Conjugation
This protocol provides a general guideline for the conjugation of an azide-functionalized molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, azide-free)
-
Organic Solvent (e.g., DMSO or DMF, anhydrous)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[1][7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Prepare a solution of the azide-containing molecule in the chosen reaction buffer. If the molecule is not readily soluble in the aqueous buffer, it can be first dissolved in a minimal amount of a water-miscible organic solvent before being added to the buffer.[7]
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the azide-containing molecule.
-
Add the desired molar excess (e.g., 1.5 to 3 equivalents) of the this compound stock solution to the azide solution.
-
Ensure the final concentration of any organic co-solvent is below 20% to maintain the stability of biomolecules, if present.[1][7]
-
-
Incubation:
-
Purification:
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry, SDS-PAGE (for protein conjugates), or HPLC to confirm successful conjugation and purity.
-
Visualizing the Workflow and Molecular Structure
To aid in the understanding of the experimental process and the molecular components, the following diagrams are provided.
Caption: Experimental workflow for SPAAC conjugation.
Caption: Logical relationship of components.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed LG-PEG10-click-DBCO-Oleic Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting failed LG-PEG10-click-DBCO-Oleic conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound conjugation reaction?
This conjugation utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). In this reaction, the dibenzocyclooctyne (DBCO) group on the LG-PEG10-click-DBCO molecule reacts specifically and covalently with an azide (B81097) group that has been introduced onto oleic acid, forming a stable triazole linkage. The PEG10 linker provides a hydrophilic spacer to improve solubility and reduce steric hindrance. The "LG" component is presumed to be a functional moiety, such as a ligand for a protein of interest (e.g., an E3 ubiquitin ligase in the context of PROTACs), though its specific structure is not publicly disclosed.
Q2: My conjugation reaction has failed or is showing very low yield. What are the most common causes?
Low or no yield in a DBCO-azide click chemistry reaction can stem from several factors. The most common culprits include:
-
Reagent Quality and Stability: Degradation of the DBCO or azide reagents is a primary cause of failure.
-
Reaction Conditions: Suboptimal conditions such as incorrect stoichiometry, temperature, pH, or reaction time can significantly impact efficiency.
-
Solubility Issues: Poor solubility of one or both of the reactants in the chosen solvent system can prevent the reaction from proceeding efficiently.
-
Steric Hindrance: The bulky nature of the reacting molecules or their proximity to other large groups can physically impede the reaction.
-
Inaccurate Quantification: Errors in determining the concentration of the starting materials can lead to incorrect molar ratios.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Q: I am not seeing any of my desired conjugate by HPLC or mass spectrometry. What should I check first?
A: Start by systematically verifying your reagents and reaction setup.
1. Reagent Integrity:
-
DBCO Reagent Stability: DBCO compounds, especially those with activated esters like NHS esters, are sensitive to moisture and can hydrolyze. They can also degrade over time, even when stored at -20°C, leading to a loss of reactivity. It is recommended to use fresh reagents and prepare aqueous working solutions immediately before use.[1][2][3] A DBCO-modified antibody, for instance, may lose 3-5% of its reactivity over four weeks at 4°C.[4]
-
Oleic Acid Azide Stability: While azides are generally stable, the long alkyl chain of oleic acid can present solubility and stability challenges under certain conditions. Ensure it has been stored correctly, protected from light and strong reducing agents.
2. Reaction Conditions:
-
Molar Ratio: A molar excess of one reactant is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule.[4] However, if the azide-modified oleic acid is more precious, this ratio can be inverted.
-
Solvent: The reaction should be performed in a solvent in which both components are soluble. Due to the hydrophobic nature of oleic acid and the hydrophilic PEG linker, a co-solvent system such as DMSO/aqueous buffer (e.g., PBS) may be necessary. Ensure the final concentration of the organic solvent is compatible with the stability of your "LG" moiety, especially if it is a protein. High concentrations of DMSO can denature proteins.[4]
-
Temperature and Time: DBCO-azide reactions are typically efficient at room temperature (20-25°C) with reaction times of 4-12 hours.[5][6][7] For sensitive molecules or to improve yield, the reaction can be performed overnight at 4°C.[3][7]
3. Control Reactions:
-
Perform a control reaction with a simple, known azide (e.g., benzyl (B1604629) azide) and your LG-PEG10-click-DBCO to confirm the reactivity of the DBCO reagent.
-
Similarly, test your oleic acid azide with a known DBCO-containing molecule (e.g., DBCO-amine).
-
Reagent Preparation:
-
Dissolve LG-PEG10-click-DBCO in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve oleic acid azide in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 µL of the LG-PEG10-click-DBCO stock solution (10 nmol) with 1.5 µL of the oleic acid azide stock solution (15 nmol, 1.5 equivalents).
-
Add 7.5 µL of PBS (pH 7.4) to achieve a final volume of 10 µL with 25% DMSO.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4 hours.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS to detect the formation of the product and consumption of the starting materials.
-
Problem 2: Solubility Issues
Q: My reaction mixture is cloudy, or I suspect my reagents are not fully dissolved. How can I improve solubility?
A: Solubility is a critical factor, especially when conjugating a hydrophobic molecule like oleic acid with a PEGylated compound.
-
Co-solvents: Use a water-miscible organic co-solvent like DMSO or DMF to dissolve the oleic acid azide before adding it to the aqueous buffer containing the LG-PEG10-click-DBCO. It is crucial to keep the final organic solvent concentration as low as possible to avoid precipitation or denaturation of biomolecules, typically below 20%.[2][5]
-
PEG Linker: The PEG10 linker is designed to enhance the water solubility of the DBCO moiety. However, the overall solubility of the LG-PEG10-click-DBCO will also depend on the nature of the "LG" group.
-
Detergents: In some cases, the addition of a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (0.01-0.1%) can help to solubilize lipids without significantly interfering with the reaction.
-
Temperature: Gently warming the solution may help to dissolve the reagents, but be cautious of the thermal stability of your molecules.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~100 mg/mL | MedChemExpress |
| Ethanol | ~100 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | ~100 µg/mL | Cayman Chemical |
Problem 3: Difficulty in Product Purification and Characterization
Q: I am having trouble purifying my final conjugate and confirming its identity. What methods are recommended?
A: Purification and characterization are essential to confirm the success of the conjugation.
-
Purification:
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller, unreacted starting materials.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and analysis, separating compounds based on their hydrophobicity. A C18 column is often suitable for lipid-containing molecules.[8]
-
Dialysis/Diafiltration: Useful for removing small molecule reagents from a larger conjugate, particularly if the "LG" component is a protein or other macromolecule.
-
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final conjugate.
-
HPLC Analysis: Comparing the chromatograms of the starting materials and the reaction mixture can show the appearance of a new product peak and the consumption of the reactants. The DBCO group has a characteristic UV absorbance around 309 nm, which will disappear as the reaction proceeds.[2][5]
-
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector and a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Detection: Monitor the absorbance at 280 nm (if "LG" is a protein) and 309 nm (for the DBCO group).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase conditions before injection.
-
Analysis:
-
Inject the LG-PEG10-click-DBCO starting material to determine its retention time and absorbance at 309 nm.
-
Inject the oleic acid azide to determine its retention time.
-
Inject the reaction mixture at different time points to monitor the decrease in the DBCO peak and the appearance of a new product peak with a different retention time.
-
Visualizations
Caption: A general experimental workflow for the this compound conjugation.
Caption: A logical troubleshooting workflow for low-yield conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lifetein.com [lifetein.com]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Synthesis with LG-PEG10-click-DBCO-Oleic
Welcome to the technical support center for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the LG-PEG10-click-DBCO-Oleic linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the presumed structure and function of the this compound linker?
A1: While the exact commercial structure may vary, a chemically plausible interpretation of the name "this compound" suggests a multifunctional linker with the following components:
-
LG (Leaving Group): This is likely a reactive group, such as a tosylate (TsO-) or mesylate (MsO-), at one terminus of the PEG chain, designed for initial covalent attachment to a primary alcohol or amine on one of the PROTAC's ligands (either the E3 ligase ligand or the protein of interest (POI) ligand).
-
PEG10: A ten-unit polyethylene (B3416737) glycol chain that acts as a hydrophilic spacer. The length and flexibility of the PEG linker are crucial for optimizing the ternary complex formation between the target protein and the E3 ligase[1].
-
click: This term typically refers to a triazole ring, formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This stable, rigid linkage is often used to connect different parts of the linker or to attach one of the ligands[2][].
-
DBCO (Dibenzocyclooctyne): A strained alkyne used for copper-free click chemistry (SPAAC). This functionality allows for the bioorthogonal conjugation of an azide-modified molecule under mild conditions, which is particularly useful in later stages of the synthesis or for attaching sensitive biomolecules[4].
-
Oleic Acid: A monounsaturated fatty acid. Its incorporation introduces a long hydrophobic chain into the linker. This can influence the physicochemical properties of the final PROTAC, potentially improving cell permeability and oral absorption[5][6].
Q2: What are the main challenges when using a complex linker like this compound in PROTAC synthesis?
A2: The primary challenges stem from the multi-step nature of the synthesis and the diverse chemical properties of the linker components. Key issues include:
-
Low reaction yields in any of the sequential coupling steps.
-
Difficult purification of intermediates and the final PROTAC due to the amphipathic nature of the molecule (hydrophilic PEG and hydrophobic oleic acid).
-
Side reactions involving the various functional groups.
-
Poor solubility of intermediates or the final product.
-
Steric hindrance due to the bulkiness of the linker and ligands[7].
Q3: How does the oleic acid component affect the properties of the final PROTAC?
A3: The long hydrocarbon chain of oleic acid significantly increases the lipophilicity of the PROTAC. This can have several effects:
-
Improved Cell Permeability: Increased lipophilicity can enhance the ability of the PROTAC to cross cell membranes, a common challenge for these large molecules[5].
-
Modified Solubility: While potentially decreasing aqueous solubility, it may improve solubility in lipid-based formulation vehicles.
-
Potential for Non-specific Binding: The hydrophobic tail could lead to increased binding to plasma proteins or non-target cellular components.
-
Influence on Ternary Complex Formation: The conformation of the hydrophobic linker can impact the stability and geometry of the PROTAC-target-E3 ligase ternary complex[8].
Q4: What is the "hook effect" and how does the linker design relate to it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs when the PROTAC forms binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. The length, flexibility, and composition of the linker can influence the concentration at which this effect is observed by affecting the cooperativity of ternary complex formation[9].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of a PROTAC using the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the initial coupling step (attachment of the first ligand to the "LG" end of the linker) | Ineffective leaving group displacement. | - Ensure anhydrous reaction conditions. - Use a stronger, non-nucleophilic base (e.g., proton sponge) to activate the nucleophile (amine or alcohol on the ligand). - Increase the reaction temperature and/or time, monitoring for degradation. |
| Low yield in the "click" reaction (triazole formation) | Inefficient CuAAC or SPAAC. | For CuAAC: - Use a fresh copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate). - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) catalyst. For SPAAC (with DBCO): - Ensure the azide (B81097) partner is pure. - Increase the concentration of reactants. - Allow for longer reaction times (can be up to 24 hours). |
| Poor separation during purification of intermediates or final PROTAC | Amphipathic nature of the molecule leading to streaking on silica (B1680970) gel. | - For normal-phase chromatography, try a more polar eluent system or switch to a diol-functionalized silica column. - Reverse-phase preparative HPLC is often the most effective method for purifying polar and amphipathic PROTACs[7]. |
| Final PROTAC shows low or no degradation activity | Suboptimal linker length or conformation. | - The PEG10 length may not be ideal for your specific target and E3 ligase pair. Synthesize analogs with different PEG lengths if possible. - The rigidity of the "click" triazole or the hydrophobicity of the oleic acid may be hindering the formation of a productive ternary complex. |
| Poor cell permeability despite the oleic acid moiety. | - The overall molecule may still be too polar due to the PEG10 chain. Consider strategies to mask polar groups. - Assess cell permeability using assays like PAMPA or Caco-2. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for PROTAC synthesis and activity, providing a baseline for comparison. Please note that these are representative values and will vary depending on the specific ligands and reaction conditions.
| Parameter | Typical Range | Factors Influencing the Outcome |
| Yield of individual synthetic steps | 30-90% | Purity of reagents, reaction conditions (temperature, time, catalyst), steric hindrance. |
| Overall synthesis yield | 5-20% | Number of synthetic steps, purification efficiency at each stage. |
| DC₅₀ (Degradation Concentration 50%) | 1 - 1000 nM | Linker length and composition, binding affinity of ligands, stability of the ternary complex. |
| Dₘₐₓ (Maximum Degradation) | >80% | Formation of a productive ternary complex, cellular levels of the E3 ligase and target protein. |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of a PROTAC using a DBCO-containing Linker
This protocol outlines a general strategy for synthesizing a PROTAC where one ligand is attached via an amide bond and the other via a SPAAC reaction with the DBCO group.
Step 1: Amide Coupling of the Linker to the First Ligand
-
Dissolve the amine-containing ligand (1.0 eq) and the carboxylic acid-functionalized DBCO-PEG linker (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Step 2: SPAAC Reaction with the Second Ligand
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and the azide-functionalized second ligand (1.2 eq) in a suitable solvent such as DMSO or a mixture of PBS and an organic co-solvent.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS, observing the formation of the final PROTAC product.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
Protocol 2: Western Blot for PROTAC-mediated Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC using a multifunctional linker.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LG-PEG10-click-DBCO-Oleic Acid Click Chemistry
Welcome to the technical support center for the LG-PEG10-click-DBCO-Oleic acid click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times and troubleshooting common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions involving our DBCO-containing linker.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound acid linker?
The core of this linker's functionality lies in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3][4][5][6] This is a type of "click chemistry" that involves the reaction of a dibenzocyclooctyne (DBCO) group with an azide-functionalized molecule to form a stable triazole linkage.[2][5][7] The reaction is "copper-free," making it highly suitable for biological applications due to the absence of cytotoxic copper catalysts.[1][2][3][5] The inherent ring strain of the DBCO group is the driving force for this rapid and highly specific reaction.[1][3]
Q2: My SPAAC reaction with the DBCO-linker is slow or the yield is low. What are the common causes and how can I improve it?
Several factors can influence the kinetics of SPAAC reactions. Here are key areas to troubleshoot:
-
Reactant Concentration: The reaction rate is dependent on the concentration of both the DBCO-linker and the azide-containing molecule. Increasing the concentration of one or both reactants can significantly accelerate the reaction.[8]
-
Molar Ratio: Using a molar excess (typically 1.5 to 10 equivalents) of the less critical or more abundant reactant can drive the reaction to completion.[2][9]
-
Temperature: While SPAAC reactions proceed efficiently at room temperature (20-25°C), increasing the temperature to 37°C can lead to faster reaction rates.[8][9] However, the thermal stability of your biomolecules should be considered.[8][9]
-
Solvent and pH: The choice of solvent and the pH of the reaction buffer can have a substantial impact. Aqueous buffers are generally preferred for biomolecule conjugations.[9] Some studies suggest that SPAAC reactions can be faster in aqueous solutions compared to organic solvents.[1] Higher pH values (around 7-8) generally increase reaction rates, though this can be buffer-dependent.[8][10][11]
-
Steric Hindrance: The accessibility of the DBCO and azide (B81097) groups can affect the reaction rate. The PEG10 linker in your molecule is designed to reduce steric hindrance by distancing the DBCO group from the oleic acid moiety.[8]
Q3: What is the optimal temperature and duration for the click reaction?
DBCO-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C.[2][9] A common starting point is to perform the reaction for 4-12 hours at room temperature.[2][9][12] For sensitive biological samples, an overnight reaction at 4°C is recommended.[9] If the reaction is slow, incubation can be extended up to 48 hours to maximize the yield.[9]
Q4: Which solvents are recommended for this click chemistry?
DBCO click chemistry is compatible with a variety of solvents. For biological applications, aqueous buffers such as Phosphate-Buffered Saline (PBS) are commonly used.[9] If the DBCO-containing molecule has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[9] It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[9]
Q5: Can I monitor the progress of the reaction?
Yes, the consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak at approximately 309-310 nm.[8][9][13] A decrease in absorbance at this wavelength over time indicates the progress of the reaction.[8][9][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low reactant concentration | Increase the concentration of one or both reactants.[8] |
| Suboptimal molar ratio | Use a 1.5 to 10-fold molar excess of one of the reactants.[9] | |
| Low temperature | Increase the reaction temperature to 37°C, if compatible with your molecules.[8][9] | |
| Inappropriate buffer or pH | Screen different buffers (e.g., HEPES has been shown to be effective) and optimize the pH (typically in the range of 7-8).[8][10][11] | |
| Steric hindrance | The PEG10 linker helps to mitigate this, but ensure your azide is accessible. | |
| Non-Specific Labeling | Reaction with cysteine residues | While rare for SPAAC, DBCO has been reported to react with cysteine residues. If you observe this, consider alternative labeling strategies or blocking free thiols.[8] |
| Impure reagents | Ensure the purity of your azide-containing molecule and the DBCO-linker. | |
| Precipitation of Biomolecules | High concentration of organic co-solvent | Keep the final concentration of organic solvents like DMSO or DMF below 20%.[9] |
| Temperature instability | Avoid high temperatures that may denature your biomolecules.[8][9] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on SPAAC Reaction Time
| Parameter | Condition | Effect on Reaction Time | Reference |
| Temperature | 4°C | Slower | [9] |
| Room Temperature (20-25°C) | Moderate (4-12 hours) | [2][9][12] | |
| 37°C | Faster | [8][9] | |
| Molar Ratio (DBCO:Azide) | 1:1 | Slower | - |
| 1.5:1 to 10:1 | Faster | [9] | |
| Solvent | Aqueous Buffer (e.g., PBS) | Generally preferred for biomolecules | [9] |
| Organic Co-solvent (e.g., <20% DMSO) | Can be used for solubility, but may impact rate | [9] |
Table 2: Second-Order Rate Constants for SPAAC Reactions in Different Buffers
| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 0.32–0.85 | [10][11] |
| HEPES | 0.55–1.22 | [10][11] |
| DMEM | 0.59–0.97 | [10][11] |
| RPMI | 0.27–0.77 | [10][11] |
Note: Rate constants can vary depending on the specific azide and cyclooctyne (B158145) used.
Experimental Protocols
Protocol 1: General Procedure for this compound Acid Conjugation
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the this compound acid linker. If solubility in the aqueous buffer is low, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting it into the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and the this compound acid linker. A common starting molar ratio is 1 equivalent of the limiting reagent to 1.5-3 equivalents of the excess reagent.[2][9]
-
The final concentration of reactants should be as high as solubility and the stability of the biomolecules allow to ensure a reasonable reaction rate.
-
-
Incubation:
-
Purification (Optional):
-
If necessary, purify the resulting conjugate from unreacted starting materials using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.[9]
-
Protocol 2: Monitoring Reaction Progress using UV-Vis Spectrophotometry
-
Instrument Setup:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. Ensure the initial concentration of the DBCO-linker provides an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the reaction buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound acid linker to the cuvette containing the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 310 nm at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.[8]
-
Visualizations
Caption: Workflow for SPAAC conjugation.
Caption: Logic for troubleshooting slow reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. docs.aatbio.com [docs.aatbio.com]
common pitfalls in using LG-PEG10-click-DBCO-Oleic and how to avoid them
Welcome to the technical support center for LG-PEG10-click-DBCO-Oleic. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this PROTAC linker in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield in Click Reaction
-
Potential Cause: Degradation of the DBCO group.
-
Solution: DBCO reagents can be sensitive to moisture and prolonged storage.[1] Ensure the compound is stored under the recommended conditions, typically at -20°C, and protected from light and moisture.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1] It is advisable to use fresh reagents for optimal results.[1]
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: The strain-promoted alkyne-azide cycloaddition (SPAAC) is generally efficient at temperatures ranging from 4°C to 37°C.[1] Higher temperatures can increase the reaction rate, but may compromise the stability of sensitive biomolecules.[1] Reaction times are typically between 4 and 12 hours.[1] If you are working with low concentrations of reactants, extending the incubation time may improve the yield.[2]
-
-
Potential Cause: Incorrect stoichiometry.
-
Solution: A common starting point is to use a slight molar excess (1.5 to 3 equivalents) of one reactant.[1] If your azide-containing molecule is precious, using a molar excess of the this compound is recommended. The optimal ratio may need to be determined empirically for your specific system.
-
-
Potential Cause: Steric hindrance.
-
Solution: Bulky molecules or functional groups near the azide (B81097) or DBCO reactive sites can impede the reaction.[3] If you suspect steric hindrance, consider designing a linker with a longer spacer arm to increase the distance between the reactive moiety and the bulky group.
-
-
Potential Cause: Presence of interfering substances.
Issue 2: Poor Solubility of the Reagent or Conjugate
-
Potential Cause: Hydrophobicity of the oleic acid moiety.
-
Solution: The oleic acid component of this compound increases its lipophilicity, which can lead to solubility challenges in aqueous buffers.[4][5] It is recommended to first dissolve the compound in a water-miscible organic solvent such as DMSO or DMF before adding it to your aqueous reaction mixture.[2] The final concentration of the organic solvent should be optimized to maintain the solubility of the reagent without denaturing your biomolecules, typically not exceeding 10-15% of the final reaction volume for many proteins.[2]
-
-
Potential Cause: Aggregation of the final conjugate.
-
Solution: The increased hydrophobicity from the oleic acid can sometimes lead to aggregation of the final product. Including detergents or optimizing the buffer composition (e.g., pH, ionic strength) can help to mitigate aggregation.
-
Issue 3: Unexpected Side Reactions or Non-Specific Labeling
-
Potential Cause: Reaction of DBCO with thiols.
-
Solution: While SPAAC is highly specific, some studies have reported that DBCO can react with free cysteine residues in proteins, leading to off-target labeling.[3] If your protein of interest contains reactive thiols, consider capping them with a reagent like N-ethylmaleimide (NEM) prior to the click reaction.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored at -20°C, protected from light and moisture.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent water condensation onto the product. For preparing stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF.[2]
Q2: What is the optimal buffer for the click reaction?
A2: A variety of buffers can be used for copper-free click chemistry, with phosphate-buffered saline (PBS) at pH 7.4 being a common choice. The key is to avoid buffers containing azides.[2] The optimal pH for the stability of your specific biomolecule should also be considered.
Q3: How can I monitor the progress of my click reaction?
A3: The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO group at approximately 310 nm as it is consumed.[1][6] Alternatively, techniques like LC-MS or SDS-PAGE can be used to analyze the formation of the product over time.
Q4: How do I purify the final conjugate?
A4: The purification method will depend on the properties of your final conjugate. Common techniques include size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or affinity chromatography if one of the components has a suitable tag.[6]
Q5: What are the advantages of using a copper-free click chemistry reagent like this one?
A5: The primary advantage of copper-free click chemistry (SPAAC) is its biocompatibility. It does not require a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.[7][8] This also simplifies the purification process as there is no need to remove residual copper from the final product.[3]
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[1] | The less critical or more abundant component should be in excess. This can be inverted if the azide-containing molecule is more precious.[1] |
| Reaction Temperature | 4°C to 37°C[1] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1] |
| Reaction Time | 4 - 12 hours[1] | Longer incubation times may be necessary for reactions at lower temperatures or with low reactant concentrations.[2] |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) with minimal organic co-solvent (e.g., <15% DMSO/DMF)[2] | Avoid azide-containing buffers.[2] The organic co-solvent helps to solubilize the hydrophobic oleic acid moiety. |
Experimental Protocols
Detailed Protocol for a Typical Click Chemistry Reaction
This protocol provides a general guideline for conjugating an azide-functionalized protein with this compound. Optimization may be required for your specific application.
-
Preparation of Reagents:
-
Prepare the azide-containing protein in an azide-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing protein.
-
Add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 3 equivalents). Ensure the final DMSO concentration is compatible with your protein's stability.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for 4-12 hours with gentle shaking.
-
-
Monitoring (Optional):
-
At various time points, a small aliquot of the reaction mixture can be taken to monitor the progress by SDS-PAGE or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using methods like UV-Vis spectroscopy to confirm the presence of both components, and SDS-PAGE to assess purity.
-
Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.[7]
-
Visualizations
Caption: Experimental workflow for conjugation using this compound.
Caption: Troubleshooting flowchart for low yield in DBCO click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Opportunities and challenges of fatty acid conjugated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Stability of LG-PEG10-click-DBCO-Oleic Constructs
Welcome to the technical support center for LG-PEG10-click-DBCO-Oleic constructs. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of these constructs. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the integrity and optimal performance of your bioconjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound construct?
A1: The stability of your construct is influenced by three main components: the dibenzocyclooctyne (DBCO) group, the PEGylated lipid structure, and the triazole linkage formed during the click chemistry reaction. Key factors include:
-
DBCO Moiety Degradation: The DBCO group is susceptible to degradation over time, especially in aqueous solutions. Its reactivity can be compromised by exposure to certain buffer components, strong acids, oxidizing agents, and even prolonged exposure to light.[1][2][3]
-
PEGylated Lipid Stability: The PEG10 and oleic acid components contribute to the overall colloidal stability of the construct, preventing aggregation.[4][5] However, the ester linkages often present in lipid components can be susceptible to hydrolysis.
-
Triazole Linkage Integrity: The 1,2,3-triazole ring formed via the strain-promoted azide-alkyne cycloaddition (SPAAC) is generally very stable and resistant to hydrolysis, oxidation, and enzymatic degradation under most physiological conditions.[6][7][8]
-
Storage and Handling: Improper storage temperature, repeated freeze-thaw cycles, and the presence of contaminants can all accelerate degradation.[9]
Q2: My click chemistry reaction is inefficient, leading to a low yield of the final construct. What could be the cause?
A2: Low conjugation efficiency is often due to the reduced reactivity of the DBCO moiety. Consider the following:
-
DBCO Reagent Quality: Ensure you are using a fresh, high-quality DBCO reagent. DBCO can degrade during storage, especially if exposed to moisture or air. It is recommended to aliquot stock solutions and store them desiccated at -20°C.[9]
-
Buffer Composition: Avoid using buffers containing sodium azide, as it will compete with your azide-functionalized molecule for the DBCO group.[9] Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can interfere with the reaction.[10]
-
Reaction Conditions: Optimize the molar ratio of your reactants. Typically, a 1.5 to 3-fold molar excess of one component is recommended.[11] Temperature and reaction time also play a crucial role; reactions are often run at room temperature for 4-12 hours.[11]
Q3: I am observing aggregation of my constructs in solution. How can I improve their solubility and prevent this?
A3: Aggregation is often related to the hydrophobic nature of the construct or instability of the lipid components.
-
Role of PEG: The PEG10 chain is included to provide a hydration layer, offering steric hindrance that prevents aggregation.[4] Ensure the PEGylation density is sufficient for your construct's concentration.
-
Influence of Oleic Acid: Oleic acid, as a liquid lipid, can enhance the stability of lipid nanoparticles by creating a less ordered lipid structure.[5][12][13] The ratio of oleic acid to other lipid components is critical for optimal stability.[12]
-
Buffer and pH: Ensure your construct is in a buffer at an appropriate pH. For many bioconjugates, a pH between 6.5 and 7.5 is ideal.
Q4: How can I assess the stability of my this compound construct?
A4: A combination of analytical techniques is recommended to monitor the stability of your construct over time. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
-
Size Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation of the construct.
-
Reverse-Phase HPLC (RP-HPLC): To separate the intact construct from its degradation products.[4][14][15] Coupling HPLC with a mass spectrometer (LC-MS) can help identify the degradation products, providing insights into the degradation pathway.[2][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observation | Possible Cause | Recommended Action |
| Low or No Conjugation Product | Degraded DBCO reagent. | Use a fresh aliquot of the DBCO reagent. Confirm its reactivity with a control azide. |
| Incompatible buffer components (e.g., sodium azide, DTT). | Use a compatible buffer such as PBS or HEPES at pH 7-9.[11] | |
| Suboptimal reaction conditions. | Optimize molar ratio (start with 1.5-3x excess of one component), temperature (25-37°C), and incubation time (4-24 hours).[11][17] | |
| Construct Aggregation/Precipitation | Insufficient PEGylation for the given concentration. | Reduce the construct concentration or consider using a longer PEG chain if possible. |
| Improper buffer pH or ionic strength. | Screen different buffer conditions to find the optimal one for solubility. | |
| Hydrolysis of lipid components leading to instability. | Store constructs at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid multiple freeze-thaw cycles. | |
| Loss of Biological Activity | Degradation of a sensitive component of the construct (e.g., the "LG" moiety if it's a protein or peptide). | Perform stability studies under different conditions (pH, temperature) to identify the cause. |
| Steric hindrance from the PEG chain. | If the "LG" moiety is a targeting ligand, the PEG chain might be interfering with its binding site. |
Quantitative Data Summary
The stability of the DBCO moiety is highly dependent on the experimental conditions. Below is a summary of expected stability and reaction kinetics.
Table 1: Expected Stability of DBCO Moiety in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Expected Remaining Integrity (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation.[1][9] |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal for short-term storage of working solutions.[9] |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical room temperature reactions.[9] |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Degradation is accelerated at higher temperatures.[9] |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable.[9] |
Table 2: Half-life of DBCO in the Presence of Reducing Agents
| Reducing Agent | Concentration | Half-life | Reference |
| Glutathione (GSH) | N/A | ~71 minutes | [10] |
| TCEP | N/A | Unstable over 24 hours | [10] |
Table 3: SPAAC Reaction Rate Constants for DBCO with Azides
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 25 / 37 | 0.32 - 0.85 | [18][19] |
| HEPES | 7 | 25 / 37 | 0.55 - 1.22 | [18][19] |
| DMEM | N/A | 25 / 37 | 0.59 - 0.97 | [18] |
| RPMI | N/A | 25 / 37 | 0.27 - 0.77 | [18] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound Constructs
Objective: To quantify the degradation of the construct over time under specific storage conditions.
Materials:
-
This compound construct
-
Stability buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV and/or Charged Aerosol Detector (CAD)
-
Size-Exclusion (SEC) and/or C18 Reverse-Phase (RP) column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare a stock solution of the construct in the stability buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple vials for different time points.
-
Store the vials under the desired stability condition (e.g., 4°C, 25°C, or 37°C).
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial.
-
Analyze the sample using both SEC-HPLC and RP-HPLC.
-
SEC-HPLC: Monitor for the appearance of high molecular weight peaks (aggregates) or low molecular weight peaks (fragments).
-
RP-HPLC: Monitor for the decrease in the peak area of the intact construct and the appearance of new peaks corresponding to degradation products.
-
-
Quantify the percentage of the remaining intact construct at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of the construct under stress conditions. This is crucial for developing a stability-indicating analytical method.[20][21][22][23][24]
Procedure:
-
Prepare separate samples of the construct in a suitable buffer.
-
Expose each sample to one of the following stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60°C for 4-8 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[6]
-
Thermal Stress: Incubate at 70°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by LC-MS to separate and identify the degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks.
Visualizations
Caption: Workflow for assessing the stability of bioconjugates.
Caption: A logical guide to troubleshooting low yield in click chemistry reactions.
References
- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleic acid-loaded nanostructured lipid carrier inhibit neutrophil activities in the presence of albumin and alleviates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
addressing off-target effects of LG-PEG10-click-DBCO-Oleic based PROTACs
This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential off-target effects when working with PROTACs synthesized using an LG-PEG10-click-DBCO-Oleic linker.
Introduction to the Linker Component
PROTACs featuring an this compound linker are characterized by a unique combination of chemical moieties that influence their physicochemical properties and biological activity. Understanding each part is key to troubleshooting.
-
LG- (Leaving Group): Typically part of the initial reactive handle for linker synthesis.
-
PEG10: A 10-unit polyethylene (B3416737) glycol chain that provides flexibility and hydrophilicity, influencing solubility and the geometry of the ternary complex.
-
click-DBCO: Dibenzocyclooctyne enables copper-free click chemistry (SPAAC) for a bioorthogonal and stable conjugation of the linker to the PROTAC's warhead or E3 ligase ligand.
-
Oleic Acid: A monounsaturated fatty acid that significantly increases the lipophilicity of the PROTAC. This can enhance cell membrane permeability but may also introduce unique off-target liabilities through interactions with lipids, membranes, or fatty acid-binding proteins.[1][2]
Off-target effects can arise from any part of the PROTAC: the warhead, the E3 ligase recruiter, or the linker itself. The oleic acid component, in particular, requires careful consideration.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for this specific class of PROTACs?
A1: Off-target effects can stem from three primary sources:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains.
-
E3 Ligase Recruiter Activity: The E3 ligase ligand itself can have intrinsic activity. For example, pomalidomide-based recruiters (for the CRBN E3 ligase) are known to independently cause the degradation of certain zinc-finger (ZF) proteins.[3]
-
Linker-Mediated Effects: The unique oleic acid component can cause off-target effects by:
-
Non-specific membrane interactions: Altering membrane fluidity or interacting with transmembrane proteins.[4]
-
Binding to albumin or lipid-binding proteins: This can lead to sequestration of the PROTAC, affecting its free concentration and potentially leading to unexpected biodistribution.[5]
-
Metabolic incorporation: The oleic acid could be processed by cellular metabolic pathways, altering cellular lipid metabolism.[5]
-
Q2: How do I design essential control experiments to validate off-target effects?
A2: A robust set of controls is critical to differentiate on-target from off-target effects.[6]
-
Inactive PROTAC Control: Synthesize a diastereomer or epimer of your PROTAC, typically by modifying the E3 ligase ligand, that is incapable of binding the E3 ligase but is otherwise identical. This control helps distinguish effects caused by protein degradation versus other pharmacological activities of the molecule.[7]
-
Warhead-Only and Ligase-Ligand-Only Controls: Testing the individual components helps identify if observed toxicity or pathway modulation is an intrinsic property of the warhead or the E3 ligase ligand alone.[7]
-
Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor (e.g., MG132, Carfilzomib) should rescue the degradation of your POI and any degradation-dependent off-targets. This confirms that the observed protein loss is due to proteasomal degradation.[7][8]
-
Target Knockout/Knockdown Control: Using a cell line where your POI has been knocked out (e.g., via CRISPR) or knocked down (e.g., via shRNA) is the gold standard. If cytotoxicity or a phenotypic effect persists in these cells upon PROTAC treatment, it is definitively an off-target effect.[7]
Q3: How can I distinguish between degradation-dependent and degradation-independent off-target effects?
A3:
-
Degradation-dependent off-targets are proteins that are unintentionally degraded by the PROTAC. These can be identified using global proteomics and their degradation should be rescued by co-treatment with a proteasome inhibitor.[8]
-
Degradation-independent off-targets are pharmacological effects of the PROTAC molecule itself, not related to its degradation function. These effects will persist even in the presence of a proteasome inhibitor or when using an inactive PROTAC control that cannot engage the E3 ligase. These effects are often caused by the warhead inhibiting an off-target protein or the oleic acid moiety interfering with cellular processes.[7][9]
Troubleshooting Guide
Problem 1: I am observing the degradation of unintended proteins in my proteomics data.
-
Potential Cause:
-
The warhead has affinity for other proteins.
-
The PROTAC is forming stable, active ternary complexes with off-target proteins.
-
If using a CRBN-based PROTAC, you may be seeing degradation of endogenous zinc-finger proteins.[3]
-
-
Troubleshooting Steps & Solutions:
-
Validate with Orthogonal Methods: Confirm the degradation of high-priority off-targets identified by mass spectrometry using Western blotting.[10]
-
Assess Target Engagement: Use Cellular Thermal Shift Assay (CETSA) to determine if the PROTAC directly binds to the suspected off-target protein in cells. A thermal shift indicates engagement.[11][12]
-
Analyze Ternary Complex Formation: Employ a NanoBRET™ assay to see if your PROTAC can induce a ternary complex between the off-target protein and the E3 ligase. A positive BRET signal would suggest a direct degradation mechanism.[13][14][15]
-
Rational Re-design: If off-target degradation is confirmed, consider re-designing the PROTAC. Modifying the warhead can improve selectivity, while altering the linker's attachment point or composition can disrupt unproductive ternary complexes.[9]
-
Problem 2: The PROTAC is highly cytotoxic at concentrations that do not efficiently degrade my POI.
-
Potential Cause:
-
Degradation of an essential off-target protein.
-
Degradation-independent cytotoxicity from the warhead or the oleic acid moiety.
-
Saturation or disruption of the ubiquitin-proteasome system (UPS).
-
-
Troubleshooting Steps & Solutions:
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the concentration at which toxicity occurs (IC50) and compare it to the degradation concentration (DC50). A large window between efficacy and toxicity is desired.[9]
-
Use Controls to Pinpoint the Source:
-
Test the inactive PROTAC control. If it is also toxic, the cytotoxicity is degradation-independent.[7]
-
Test the warhead and E3 ligase ligand alone to see if either component is inherently toxic.
-
-
Investigate Apoptosis: If toxicity is observed, use an assay like Caspase-Glo® to determine if the cells are undergoing programmed cell death.
-
Consider the Oleic Acid: The fatty acid component may disrupt cell membrane integrity or mitochondrial function. Compare its cytotoxic profile to a similar PROTAC with a standard PEG or alkyl linker.
-
Problem 3: I am observing unexpected changes in lipid metabolism pathways.
-
Potential Cause:
-
The oleic acid moiety is being recognized and processed by cellular machinery involved in fatty acid metabolism.
-
The PROTAC is binding to or sequestering key enzymes or proteins in lipid signaling pathways.
-
-
Troubleshooting Steps & Solutions:
-
Pathway Analysis: Perform a deep bioinformatics analysis of your global proteomics data to identify which specific pathways are being altered.
-
Use a Non-Oleic Acid Control: The most direct way to confirm this effect is to synthesize and test a control PROTAC where the oleic acid is replaced with a more inert linker component (e.g., a simple alkyl chain). If the pathway alterations disappear, the oleic acid is the cause.
-
Targeted Metabolomics: Use LC-MS-based metabolomics to directly measure changes in the levels of fatty acids and other lipid species within the cell after PROTAC treatment.
-
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (TMT-based)
This protocol provides a workflow for identifying both on- and off-target protein degradation.[10][16]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells in triplicate with:
-
Vehicle control (e.g., 0.1% DMSO).
-
Your PROTAC at an effective concentration (e.g., 1x or 3x DC50).
-
Inactive control PROTAC at the same concentration.
-
Optional: PROTAC + Proteasome inhibitor (10 µM MG132, 2-4 hour pre-treatment).
-
Treatment time: Use a short duration (e.g., 6-8 hours) to enrich for direct degradation targets over downstream secondary effects.[8]
-
-
Cell Lysis and Protein Digestion: Wash cells with ice-cold PBS and lyse. Quantify protein concentration (BCA assay). Take equal protein amounts (e.g., 50-100 µg) from each sample, reduce, alkylate, and digest into peptides overnight with trypsin.
-
Isobaric Labeling (TMT): Label the peptide digests from each condition with a different channel of a Tandem Mass Tag (TMT) kit according to the manufacturer's protocol. Combine all labeled samples.
-
LC-MS/MS Analysis: Analyze the combined, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to both vehicle and inactive controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether your PROTAC binds to a protein in intact cells by measuring changes in the protein's thermal stability.[11][17][18]
-
Cell Treatment: Treat intact cells with either vehicle or your PROTAC at a high concentration (e.g., 1-10 µM) for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of the specific protein of interest (or potential off-target) by Western blot or targeted mass spectrometry.
-
Interpretation: A ligand-bound protein is typically more stable and will remain in the supernatant at higher temperatures compared to the vehicle-treated control. This results in a rightward "shift" in the melting curve.
Quantitative Data for Experimental Design
| Parameter | Global Proteomics | Western Blot Validation | CETSA | Cell Viability (MTT/MTS) |
| Cell Seeding Density | 1-5 x 10^6 cells / 10 cm dish | 0.2-1 x 10^6 cells / 6-well | 1-2 x 10^6 cells / treatment | 5,000-10,000 cells / 96-well |
| PROTAC Concentration | 1-3x DC50 | Dose-response (e.g., 1 nM - 10 µM) | 1-10 µM | Dose-response (e.g., 1 nM - 50 µM) |
| Treatment Duration | 4 - 8 hours | 12 - 24 hours | 1 - 2 hours | 48 - 72 hours |
| Protein per Lane (WB) | N/A | 15-30 µg | 15-30 µg | N/A |
| Primary Antibody Dilution | N/A | 1:1000 - 1:5000 | 1:1000 - 1:5000 | N/A |
Visualizations
PROTAC Mechanism and Troubleshooting Workflows
Caption: Mechanism of LG-PEG10-DBCO-Oleic PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting PROTAC off-target effects.
Caption: Potential off-target pathways mediated by the oleic acid linker moiety.
References
- 1. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. sapient.bio [sapient.bio]
- 17. biorxiv.org [biorxiv.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for LG-PEG10-click-DBCO-Oleic Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of LG-PEG10-click-DBCO-Oleic conjugates. The following information is designed to help you overcome common challenges and refine your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of PEGylated conjugates, such as this compound, often presents several challenges due to the nature of the components. The PEG linker can lead to a heterogeneous mixture, including unreacted starting materials (LG, PEG10-click-DBCO-Oleic), multi-PEGylated species, and positional isomers.[1] The oleic acid component introduces hydrophobicity, which can cause aggregation and non-specific binding during chromatography.[2] Separating the final conjugate from these closely related impurities can be difficult because the physicochemical differences between them may be slight.[3]
Q2: Which purification methods are most suitable for this compound conjugates?
A multi-step purification strategy is often necessary to achieve high purity. The most common and effective methods for purifying PEGylated and lipidated molecules include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing smaller, unreacted reagents like excess DBCO-containing linkers.[2][4][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is well-suited for purifying lipidated compounds and separating closely related species.[2][6]
-
Dialysis: This method is useful for removing small molecule impurities from larger conjugates by diffusion through a semi-permeable membrane.[4]
-
Ion Exchange Chromatography (IEX): If the "LG" (Ligand) component of the conjugate has a net charge, IEX can be a powerful tool for separation.[2][7]
The choice of method will depend on the specific properties of your conjugate, the scale of your purification, and the required final purity.[4]
Q3: How can I effectively remove unreacted oleic acid?
Unreacted oleic acid can be challenging to remove due to its hydrophobicity. Reverse-phase chromatography is a highly effective method for this separation.[6] Additionally, low-temperature recrystallization from a suitable solvent like acetonitrile (B52724) has been used to purify oleic acid by removing impurities.[8]
Q4: What analytical techniques can I use to assess the purity of my conjugate?
To monitor the success of your purification, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the purity of the final product and detect any remaining starting materials.[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the final conjugate.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the conjugate and identify impurities.[]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery of the conjugate | Irreversible binding to the chromatography column: The hydrophobic oleic acid tail may be interacting strongly with the stationary phase. | - For RP-HPLC: Adjust the organic solvent gradient or use a different column (e.g., C4 instead of C18).[1] - For SEC: Add modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce non-specific binding.[5] |
| Precipitation on the column: The conjugate may not be soluble in the mobile phase. | - Decrease the concentration of the sample loaded onto the column.[2] - Modify the buffer to improve the solubility of your conjugate (e.g., adjust pH or ionic strength).[2] | |
| Presence of unreacted DBCO-linker | Inadequate resolution of the chromatography method: The size difference between the conjugate and the unreacted linker may be insufficient for complete separation by SEC. | - For SEC: Use a longer column or a resin with a smaller particle size for higher resolution. A slower flow rate can also improve separation.[2][5] - Consider using RP-HPLC as an orthogonal purification step. |
| Inefficient dialysis: The dialysis time may be too short, or the buffer volume may be insufficient. | - Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer.[5] | |
| Product appears aggregated | Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can induce aggregation. | - For SEC: Reduce the flow rate to lower the pressure.[5] - Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.[5] - Screen different buffer conditions (pH, ionic strength) for optimal stability.[5] |
| Co-elution of conjugate and impurities | Similar physicochemical properties: The conjugate and certain impurities may have very similar size, charge, and hydrophobicity. | - Employ a multi-step purification strategy using orthogonal techniques (e.g., SEC followed by RP-HPLC). - For IEX: Optimize the pH and use a shallow salt gradient to improve the separation of species with similar charges.[2] |
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for your specific this compound conjugate.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed for the initial removal of smaller, unreacted components.
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
SEC Running Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sample concentrator (if needed)
Method:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer.
-
Sample Preparation: Ensure your sample is fully dissolved in the SEC Running Buffer. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Sample Loading: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[5]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. The larger conjugate will elute first, followed by smaller impurities.[5]
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using HPLC and/or MS to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for separating the conjugate from hydrophobic impurities and closely related species.
Materials:
-
C4 or C18 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Method:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution: Elute the sample with a linear gradient of increasing Mobile Phase B. The gradient will need to be optimized for your specific conjugate.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions to confirm the purity and identity of the conjugate.
-
Solvent Evaporation: Remove the solvent from the purified fractions, typically by lyophilization or rotary evaporation.
Quantitative Data Summary
The following tables provide a template for summarizing your purification data.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| SEC | e.g., Efficient removal of small molecules | |||
| RP-HPLC | e.g., Good separation of isomers | |||
| Dialysis | e.g., Gentle method, but time-consuming |
Table 2: Optimized RP-HPLC Conditions
| Parameter | Optimized Value |
| Column | e.g., C4, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5-95% B over 30 min |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | e.g., 280 nm |
| Retention Time | e.g., 15.2 min |
Visualizations
Caption: A general workflow for the purification of this compound conjugates.
Caption: A troubleshooting decision tree for refining purification protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Characterization of LG-PEG10-click-DBCO-Oleic Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LG-PEG10-click-DBCO-Oleic and similar PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a complex amphiphilic molecule often used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a hydrophobic oleic acid tail, a hydrophilic polyethylene (B3416737) glycol (PEG10) spacer, and a dibenzocyclooctyne (DBCO) group. The "click" in its name refers to the highly efficient click chemistry reaction, likely a strain-promoted alkyne-azide cycloaddition (SPAAC), used to conjugate the DBCO moiety.
Q2: What are the main challenges in characterizing this product?
A2: The primary challenges stem from its hybrid nature:
-
Amphiphilicity: The molecule has both hydrophobic (oleic acid) and hydrophilic (PEG) parts, which can lead to aggregation, poor solubility in certain solvents, and difficult chromatographic separation.
-
PEG Heterogeneity: Although "PEG10" suggests a discrete chain length, commercial PEG reagents can have some polydispersity, leading to a distribution of molecular weights that can complicate mass spectrometry and NMR analysis.[1]
-
Complexity of the Structure: The presence of multiple distinct chemical moieties (lipid, PEG, DBCO, and a triazole ring from the click reaction) results in a complex NMR spectrum and multiple potential fragmentation pathways in mass spectrometry.
Q3: What are the recommended storage conditions for this compound?
A3: Due to the presence of the reactive DBCO group and the unsaturated oleic acid chain, the product should be stored at -20°C or lower, protected from light and moisture, to prevent degradation. It is best stored as a solid or in a dry, inert solvent.
Troubleshooting Guides
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Broad, poorly resolved peaks | Aggregation of the amphiphilic molecules in the NMR solvent. | - Use a different deuterated solvent (e.g., CDCl₃, MeOD, or a mixture).- Warm the sample slightly.- Decrease the sample concentration. |
| Unexpected peaks in the spectrum | - Impurities from synthesis (e.g., unreacted starting materials, side products).- Degradation of the sample (e.g., oxidation of the oleic acid double bond). | - Compare the spectrum to reference spectra of the starting materials.- Check for the presence of characteristic impurity signals (e.g., residual solvents).- Perform 2D NMR (e.g., COSY, HSQC) to help assign signals and identify unexpected correlations. |
| Incorrect integration ratios | - Incomplete relaxation of protons, especially in the long oleic acid chain.- Presence of water in the sample or solvent. | - Increase the relaxation delay (d1) in the NMR acquisition parameters.- Use a freshly opened or dried deuterated solvent. |
| Difficulty assigning peaks | The spectrum is complex due to the multiple moieties. | - Refer to the expected chemical shift table below.- Run 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[2] |
Expected ¹H-NMR Chemical Shifts
| Moiety | Protons | Expected Chemical Shift (ppm) |
| Oleic Acid | Olefinic (-CH=CH-) | ~5.3 |
| Allylic (-CH₂-CH=) | ~2.0 | |
| Methylene (-CH₂-) chain | ~1.2-1.6 | |
| Terminal methyl (-CH₃) | ~0.9 | |
| PEG10 | Methylene (-O-CH₂-CH₂-) | ~3.6 |
| DBCO | Aromatic | ~7.2-7.5 |
| "Click" Triazole | Triazole proton | ~7.5-8.0 (if present) |
Note: Chemical shifts can vary depending on the solvent and conjugation.
High-Performance Liquid Chromatography (HPLC)
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks | - Secondary interactions with the stationary phase due to the amphiphilic nature.- Aggregation of the analyte. | - Use a C18 column with a gradient mobile phase of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like 0.1% formic acid or trifluoroacetic acid.[3]- Increase the column temperature (e.g., to 40-50°C) to reduce viscosity and improve peak shape.- Lower the sample concentration. |
| Multiple peaks for a "pure" sample | - Polydispersity of the PEG chain.- Presence of isomers or degradation products. | - Use a high-resolution column.- Couple the HPLC to a mass spectrometer (LC-MS) to identify the different species. |
| Poor retention or elution | Inappropriate mobile phase composition for the amphiphilic analyte. | - Optimize the gradient profile. A shallow gradient may be needed to separate species with similar hydrophobicity.- Consider a different stationary phase if C18 is not providing adequate separation. |
Mass Spectrometry (MS)
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or low signal | - Poor ionization of the large, relatively nonpolar molecule.- Analyte loss due to non-specific binding. | - Use electrospray ionization (ESI) in positive ion mode.- Optimize MS source parameters (e.g., spray voltage, capillary temperature).- Use a UPLC system to minimize analyte loss.[4] |
| Complex spectrum with multiple adducts | PEG chains are known to form multiple adducts (e.g., Na⁺, K⁺). | - Interpret the spectrum carefully, looking for repeating units corresponding to the PEG monomer mass (44 Da).- Use high-resolution mass spectrometry to resolve different adducts. |
| Unexpected fragments | The linker may be susceptible to cleavage at various points. | - Perform tandem MS (MS/MS) to characterize the fragmentation patterns. Expected fragmentation can occur at the ester/amide bonds and along the PEG chain.[5] |
Experimental Protocols
Protocol 1: ¹H-NMR Characterization
-
Sample Preparation: Dissolve 1-5 mg of the this compound product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H-NMR.
-
Parameters:
-
Number of scans: 16-64 (adjust for concentration).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Acquisition time: 2-4 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and compare the ratios to the expected values based on the molecular structure.
-
Protocol 2: HPLC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the product in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform). Dilute to a working concentration of 10-100 µg/mL with the initial mobile phase.
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase B over 10-15 minutes. A typical gradient could be 5-95% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 300-2000.
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.
-
For fragmentation analysis, perform data-dependent MS/MS on the most abundant parent ions.
-
Visualizations
Caption: Workflow for synthesis, characterization, and troubleshooting.
Caption: Logic diagram for troubleshooting common analytical issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. magritek.com [magritek.com]
- 3. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Optimizing LG-PEG10-click-DBCO-Oleic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing steric hindrance and optimizing conjugation reactions involving the LG-PEG10-click-DBCO-Oleic linker.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation efficiency is a common issue in bioconjugation. The following guide provides a structured approach to identifying and resolving potential problems in your this compound reactions.
Q1: I am observing very low or no conjugation. What are the possible causes?
A primary reason for low conjugation efficiency is steric hindrance, where the bulky nature of the molecules physically prevents the DBCO and azide (B81097) groups from reacting.[1] Other common causes include suboptimal reaction conditions, reagent degradation, or solubility issues.[2][3]
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yield in DBCO-azide reactions.
Step 1: Verify Reagent Integrity and Stoichiometry
-
Reagent Degradation: DBCO reagents, particularly when functionalized as NHS esters for labeling, are sensitive to moisture and can hydrolyze, rendering them inactive.[4][5] Improper storage can also lead to a loss of reactivity over time.[6]
-
Incorrect Molar Ratio: Using a suboptimal molar ratio of the DBCO-linker to the azide-containing molecule can limit the reaction. A slight excess (1.5 to 3 molar equivalents) of the less critical or more soluble component is often recommended to drive the reaction to completion.[2][3]
Step 2: Optimize Reaction Conditions
-
Buffer Composition: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7 and 9.[3][4] Crucially, avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with DBCO.[3][6]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or 4°C for sensitive biomolecules.[3][4] Increasing the temperature to 37°C can enhance the reaction rate.[3][5]
-
Reaction Time: Incubation times can range from 2 to 24 hours.[3] For larger molecules or when steric hindrance is a concern, longer incubation times may be necessary to achieve a higher yield.[3]
Step 3: Address Solubility Issues
-
Hydrophobicity: The DBCO and oleic acid components of the linker are inherently hydrophobic. If your target molecule is also hydrophobic, precipitation can occur, halting the reaction.[2][7]
-
Co-solvents: If solubility is an issue, a water-miscible organic co-solvent like DMSO or DMF can be added to the reaction mixture. However, the final concentration should generally be kept below 20% to avoid denaturation of protein targets.[8][9]
Step 4: Evaluate and Mitigate Steric Hindrance
-
PEG Linker: The this compound linker already includes a PEG10 spacer to increase the distance between the reactive moieties and the conjugated molecules, which helps to minimize steric hindrance.[10][11] PEG linkers are hydrophilic and flexible, further aiding the reaction by improving solubility and spatial accessibility.[12][13]
-
Longer Linkers: If steric hindrance is still suspected to be the primary issue, consider synthesizing or obtaining a similar linker with a longer PEG chain (e.g., PEG24). Longer PEGs provide greater flexibility and spatial separation between bulky reaction partners.[7][14]
Frequently Asked Questions (FAQs)
Q2: How does the PEG10 linker in this compound help minimize steric hindrance?
Polyethylene glycol (PEG) linkers act as flexible, hydrophilic spacers that connect the reactive DBCO group and the oleic acid to your molecules of interest.[7] This spacing physically separates the potentially bulky molecules, reducing the spatial interference that can block the azide and DBCO groups from approaching each other for the click reaction to occur.[10] The PEG10 chain provides a significant extension, enhancing the chances of a successful conjugation.[11][12]
Q3: What are the optimal reaction conditions for a typical this compound conjugation?
While optimal conditions should be determined empirically for each specific reaction, a good starting point is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | A slight excess of one reagent can drive the reaction to completion.[1] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate, but lower temperatures may be necessary for sensitive biomolecules.[15] |
| Reaction Time | 4 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or with sterically hindered molecules.[15] |
| pH | 7.0 to 9.0 | The reaction is efficient in this pH range.[3][4] |
| Buffer | PBS or other non-amine, azide-free buffer | Amine-containing buffers can have side reactions, and sodium azide is a competitive inhibitor.[3][6] |
Q4: How can I monitor the progress of my reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[15] You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed in the reaction.[16]
Experimental Protocols
General Protocol for Conjugation of an Azide-Modified Protein to this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Prepare a stock solution of the this compound linker in an organic solvent such as DMSO.
-
Prepare your azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]
-
Add the this compound linker to the protein solution at a 1.5 to 10-fold molar excess. The final DMSO concentration should be kept below 20%.[9][15]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.[15]
-
Purify the conjugate to remove excess linker and any unreacted protein using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate using techniques like SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.
Visualizing the Reaction Workflow
Caption: A schematic of the experimental workflow for the this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. purepeg.com [purepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 13. purepeg.com [purepeg.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Process Improvements for Large-Scale Synthesis of LG-PEG10-click-DBCO-Oleic PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of LG-PEG10-click-DBCO-Oleic PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and synthetic strategy for the this compound PROTAC?
A1: This PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of a warhead ligand (LG) for the protein of interest (POI), an E3 ligase ligand, a PEG10 linker to provide appropriate spacing and solubility, a DBCO moiety for copper-free click chemistry, and an oleic acid tail. The general synthetic strategy involves the modular assembly of these components. Typically, the E3 ligase ligand is attached to one end of the PEG linker, and the DBCO-Oleic acid portion is attached to the other, followed by a final click reaction with an azide-functionalized warhead (LG-N3).
Q2: What is the role of the oleic acid moiety in this PROTAC?
A2: While the precise role can be target-dependent, oleic acid is generally incorporated to increase the lipophilicity of the PROTAC. This can enhance cell membrane permeability and potentially influence the PROTAC's distribution within the cell. Additionally, fatty acids can sometimes play a role in directing molecules to specific cellular compartments or interacting with fatty acid binding proteins.[1]
Q3: Why is copper-free click chemistry (SPAAC) with DBCO preferred for the final conjugation step?
A3: Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO is advantageous for several reasons, particularly in the context of complex biomolecules like PROTACs.[2][3][4] It eliminates the need for a copper catalyst, which can be cytotoxic and may cause degradation of the PROTAC or interfere with its biological activity.[5][6] The reaction is also highly efficient and bioorthogonal, meaning it proceeds with high yield and specificity under mild conditions, even in the presence of other functional groups.[][8][9]
Q4: What are the major challenges in the large-scale synthesis of this type of PROTAC?
A4: Large-scale synthesis presents several challenges, including:
-
Multi-step Synthesis: The modular nature of PROTACs often necessitates a lengthy, multi-step synthesis, where overall yield can be significantly impacted by the efficiency of each step.[10]
-
Purification: The final PROTAC and its intermediates can be difficult to purify due to their high molecular weight, amphiphilic nature (presence of both polar PEG and non-polar oleic acid), and potential for aggregation.[11]
-
Scalability of Reactions: Reactions that work well on a small scale may not be directly translatable to a larger scale without re-optimization of parameters like solvent volumes, reaction times, and purification methods.
-
Cost of Goods: The starting materials, particularly the warhead ligand (LG), E3 ligase ligand, and specialized linkers, can be expensive, making process optimization critical to control costs.
Troubleshooting Guides
Low Yield in Coupling and Ligation Steps
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield in amide bond formation (e.g., attaching oleic acid or E3 ligase ligand) | Incomplete activation of the carboxylic acid. | - Use a reliable activating agent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.- Ensure all reagents are anhydrous, as water can quench the activated species. |
| Steric hindrance. | - Increase reaction time and/or temperature. Monitor for potential side products by LC-MS.- Consider using a less sterically hindered coupling partner if possible. | |
| Low yield in the final DBCO-azide click reaction (SPAAC) | Degradation of the DBCO moiety. | - DBCO can be sensitive to light and oxidation. Store DBCO-containing intermediates in the dark and under an inert atmosphere (e.g., argon or nitrogen).- Ensure the azide (B81097) partner is pure and free of any residual reducing agents that could affect the DBCO ring. |
| Impure azide-functionalized warhead (LG-N3). | - Purify the azide-functionalized warhead thoroughly before the click reaction. Impurities can interfere with the reaction.- Confirm the presence and purity of the azide group using appropriate analytical techniques (e.g., IR spectroscopy). | |
| Suboptimal reaction conditions. | - While SPAAC is generally efficient, optimizing the solvent system (e.g., a mixture of an organic solvent like DMSO or DMF with an aqueous buffer) can improve reaction kinetics.- Ensure adequate mixing, especially on a larger scale. |
Purification Challenges
| Problem | Potential Cause | Troubleshooting & Optimization |
| Broad peaks or poor separation during HPLC purification | Aggregation of the PROTAC. | - The amphiphilic nature of the PROTAC can lead to aggregation. Try adding a small amount of an organic modifier like isopropanol (B130326) to the mobile phase.- Lower the concentration of the sample being injected onto the column. |
| On-column degradation. | - If the PROTAC is unstable, consider using a faster gradient and shorter run times.- Ensure the mobile phase is compatible with the PROTAC's stability (e.g., avoid strongly acidic or basic conditions if the molecule is sensitive). | |
| Difficulty removing unreacted starting materials | Similar retention times of the product and impurities. | - Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the product can enhance resolution.- Consider using a different stationary phase (e.g., a C8 column instead of a C18) or a different purification technique like flash chromatography with a suitable solvent system. |
Experimental Protocols & Data
Synthesis of DBCO-PEG10-Oleic Acid Linker
This protocol describes the synthesis of a key intermediate for the PROTAC.
Methodology:
-
Activation of Oleic Acid: To a solution of oleic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). The reaction is stirred at room temperature for 4 hours. The resulting dicyclohexylurea precipitate is removed by filtration.
-
Conjugation to Amino-PEG10-DBCO: The filtered solution containing the activated oleic acid-NHS ester is added to a solution of amino-PEG10-DBCO (1.2 eq) and triethylamine (B128534) (2.0 eq) in DCM. The reaction is stirred overnight at room temperature.
-
Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the DBCO-PEG10-Oleic acid linker.
Quantitative Data (Representative):
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (by HPLC) (%) |
| 1 | Oleic Acid | Oleic Acid-NHS Ester | DCC, NHS | DCM | ~95 | >98 |
| 2 | Oleic Acid-NHS Ester | DBCO-PEG10-Oleic Acid | Amino-PEG10-DBCO, TEA | DCM | ~85 | >95 |
Final PROTAC Synthesis via Click Chemistry
This protocol outlines the final step in assembling the PROTAC.
Methodology:
-
Reaction Setup: The DBCO-PEG10-Oleic acid linker (1.0 eq) and the azide-functionalized warhead (LG-N3, 1.1 eq) are dissolved in a 3:1 mixture of DMSO and water.
-
Click Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by LC-MS.
-
Purification: Upon completion, the reaction mixture is diluted with water and purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure product are collected and lyophilized to yield the final this compound PROTAC.
Quantitative Data (Representative):
| Step | Starting Materials | Product | Solvent | Yield (%) | Purity (by HPLC) (%) |
| 3 | DBCO-PEG10-Oleic Acid, LG-N3 | This compound PROTAC | DMSO/Water | ~70-90 | >98 |
Visualizations
Caption: Synthetic workflow for this compound PROTAC.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. Purification and characterization of fatty-acid-binding proteins from rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with LG-PEG10-click-DBCO-Oleic
Welcome to the technical support center for LG-PEG10-click-DBCO-Oleic. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile molecule used primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features three key components: an oleic acid lipid tail for membrane anchoring, a 10-unit polyethylene (B3416737) glycol (PEG10) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The PEG linker enhances solubility and provides spatial separation between conjugated molecules, while the DBCO group allows for highly specific and biocompatible conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Q2: What is the role of the PEG10 linker in my experiments?
A2: The PEG10 linker serves several important functions in bioconjugation.[3][4] Its hydrophilic nature can improve the solubility of hydrophobic molecules in aqueous buffers.[3][4] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules, which can be critical for maintaining their biological activity.[4] Furthermore, PEGylation can enhance the stability of biomolecules and reduce immunogenicity.[3][4][5]
Q3: What are the key advantages of using DBCO for click chemistry?
A3: DBCO enables copper-free click chemistry (SPAAC), which is a bioorthogonal reaction. This means it can proceed efficiently within biological systems without interfering with native biochemical processes. The key advantages include:
-
Biocompatibility: It eliminates the need for a cytotoxic copper catalyst, making it suitable for experiments in living cells and in vivo.
-
High Specificity: The DBCO group reacts specifically with azide (B81097) groups, minimizing off-target labeling.
-
Stability: DBCO and azide-modified biomolecules are generally stable under typical storage and experimental conditions.
Q4: How should I store and handle this compound?
A4: Proper storage is crucial to maintain the reactivity of the DBCO group. It is recommended to store the compound at -20°C, protected from light and moisture. For creating stock solutions, use an anhydrous, water-miscible organic solvent such as DMSO or DMF. While stock solutions can be stored at -20°C for a few months, it is best to prepare them fresh.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Product | Degraded DBCO Reagent: The DBCO group can lose reactivity over time, especially with exposure to moisture or improper storage. | Use fresh reagent. Allow the vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. |
| Steric Hindrance: The azide group on your target molecule may be inaccessible. | The PEG10 linker is designed to minimize this, but if problems persist, consider synthesizing a linker with a longer PEG chain. | |
| Incorrect Molar Ratio: A suboptimal ratio of DBCO to azide can limit the reaction. | A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule. This can be optimized depending on the specific reactants. | |
| Incompatible Buffer Components: The presence of sodium azide in the buffer will compete with your azide-tagged molecule for the DBCO reagent. Sulfhydryl-containing reagents like DTT can reduce the azide group. | Use buffers free of sodium azide and sulfhydryl-containing compounds. PBS and HEPES are generally good choices. | |
| Precipitation of Reactants or Product | Poor Solubility: The oleic acid component or the resulting conjugate may have limited solubility in your reaction buffer. | If your DBCO reagent is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (typically below 20%) to avoid protein precipitation. The PEG10 linker should aid solubility, but if precipitation occurs, you may need to screen different buffers or adjust the pH. |
| Protein Aggregation: High concentrations of reactants or vigorous mixing can sometimes induce protein aggregation. | Mix the reaction gently. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Difficulty in Purifying the Final Conjugate | Heterogeneous Reaction Mixture: The reaction may result in a mix of unreacted starting materials, the desired conjugate, and potentially multi-conjugated species. | Size Exclusion Chromatography (SEC): This is often effective for separating the larger PEGylated conjugate from smaller, unreacted molecules. Ion Exchange Chromatography (IEX): This separates molecules based on charge, which may be altered upon conjugation. |
| PEG-related Purification Challenges: The PEG chain can lead to broad peaks and difficult separations in chromatography. | For SEC, ensure the column has the appropriate pore size for your molecules. For IEX, optimizing the pH and using a shallow salt gradient can improve resolution. Reversed-phase HPLC can also be a valuable tool for purification and analysis. |
Optimizing Buffer Conditions
The choice of buffer can significantly impact the efficiency of the SPAAC reaction and the stability of your biomolecules.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The DBCO group is generally stable in this pH range. Higher pH values can sometimes increase the reaction rate, but this is buffer-dependent.[6] It is crucial to choose a pH that maintains the stability and activity of your biomolecule.[7] |
| Buffer Type | PBS, HEPES, Borate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) if you are using an NHS ester to introduce the DBCO or azide group.[8] For the SPAAC reaction itself, studies have shown that HEPES buffer can result in higher reaction rates compared to PBS.[6] |
| Additives | Generally Tolerated | Additives such as salts (NaCl, KCl), chelating agents (EDTA), and sugars typically do not interfere with the SPAAC reaction. |
| Co-solvents | < 20% DMSO or DMF | If your this compound has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[7] Keep the final concentration of the organic solvent low to prevent protein denaturation or precipitation.[7] |
Experimental Protocols
General Protocol for Conjugation of this compound to an Azide-Modified Protein
This protocol provides a starting point and may require optimization for your specific application.
-
Prepare Reactants:
-
Dissolve the azide-modified protein in an appropriate azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (a starting point of 3-10 fold excess is common).
-
Ensure the final DMSO concentration is below 20%.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[7] Longer incubation times may be necessary for lower concentrations or less reactive partners.
-
-
Purification:
-
Remove the excess unreacted this compound and purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
-
Visualizations
Caption: A generalized experimental workflow for bioconjugation using this compound.
Caption: The signaling pathway of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Enhancing Cell Permeability of LG-PEG10-click-DBCO-Oleic PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods to enhance the cell permeability of LG-PEG10-click-DBCO-Oleic PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and function of an this compound PROTAC?
A1: An this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of a ligand for a target protein (Protein of Interest - POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The "this compound" designation describes the linker, indicating a polyethylene (B3416737) glycol (PEG) chain of 10 units, with functionalities for "click" chemistry (DBCO - Dibenzocyclooctyne) and the inclusion of oleic acid. This PROTAC works by forming a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: Why is cell permeability a common challenge for PROTACs?
A2: PROTACs often exhibit poor cellular permeability due to their high molecular weight (MW) and large polar surface area (PSA), which are typically outside the range of traditional small-molecule drugs as defined by Lipinski's "Rule of Five".[1][2] These properties can hinder their ability to passively diffuse across the lipid bilayer of cell membranes.[3][4]
Q3: How might the "this compound" linker influence cell permeability?
A3: The linker composition plays a critical role in the overall physicochemical properties of the PROTAC. The PEG10 component can increase hydrophilicity, which may improve solubility but can also negatively impact passive diffusion across the cell membrane. However, the oleic acid component, a fatty acid, is known to act as a penetration enhancer.[5][6] It is thought to interact with and disrupt the lipid bilayer of the cell membrane, potentially facilitating the entry of the PROTAC.[7]
Q4: What are the primary methods for assessing the cell permeability of my PROTAC?
A4: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[4][8] PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][8] The Caco-2 assay is a cell-based model that uses a monolayer of differentiated Caco-2 cells to mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes passive diffusion and active transport mechanisms.[8][9]
Q5: What is the "hook effect" and how can I avoid it in my experiments?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9]
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein is observed in cell-based assays.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. Consider the refinement strategies outlined below. |
| Incorrect PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., nanomolar to low micromolar) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[9][10] |
| Low E3 Ligase Expression | Confirm that the chosen cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC.[11] This can be checked via Western blot or qPCR. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Inefficient Ternary Complex Formation | The linker may not be optimal for facilitating the interaction between the target protein and the E3 ligase. Consider synthesizing variations of the linker with different lengths or compositions. |
Problem 2: Inconsistent results between permeability assays (e.g., PAMPA vs. Caco-2).
| Possible Cause | Recommended Solution |
| Active Transport or Efflux | PAMPA only measures passive diffusion, while Caco-2 assays can also account for active transport and efflux pumps.[8] A low permeability in Caco-2 despite moderate permeability in PAMPA may suggest that the PROTAC is a substrate for efflux pumps. To investigate this, perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[3] |
| Low Recovery in Caco-2 Assay | PROTACs can exhibit non-specific binding to the assay plates or cells. To improve recovery, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the assay buffer.[12] |
| Poor PROTAC Solubility | The PROTAC may be precipitating in the aqueous assay buffer. Assess the solubility of your PROTAC in the assay buffer and consider using a co-solvent if necessary, ensuring the final concentration of the co-solvent is low (e.g., <1% DMSO). |
Method Refinement Strategies
Strategy 1: Formulation with Oleic Acid
Given that your PROTAC already contains an oleic acid moiety, leveraging its properties through formulation can be a viable strategy.
-
Rationale: Oleic acid can enhance the solubility of lipophilic compounds and act as a permeation enhancer.[6] Creating formulations such as lipid-based nanoparticles or emulsions may improve the delivery of the PROTAC across the cell membrane.[13][14]
-
Approach:
-
Solubility Enhancement: Test the solubility of the PROTAC in various pharmaceutically acceptable lipid-based excipients.
-
Formulation Development: Prepare simple formulations such as micellar solutions or nanoemulsions containing the PROTAC.
-
In Vitro Testing: Evaluate the permeability of the formulated PROTAC using PAMPA and Caco-2 assays and compare the results to the unformulated PROTAC.
-
Strategy 2: Linker Optimization
The linker is a critical determinant of a PROTAC's physicochemical properties.
-
Rationale: Modifying the linker can alter the PROTAC's molecular weight, polar surface area, and conformational flexibility, all of which impact cell permeability.[7][15]
-
Approach:
-
Vary PEG Chain Length: Synthesize analogs with shorter or longer PEG chains to find an optimal balance between solubility and lipophilicity.
-
Introduce Rigidity: Incorporate rigid moieties like piperazine (B1678402) or piperidine (B6355638) into the linker, which can sometimes improve cell permeability by reducing the entropic penalty of membrane crossing.[15]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors, which may improve permeability.[16]
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of permeability and degradation assays.
Table 1: Representative Permeability Data for PROTAC Analogs
| PROTAC Analog | Linker Composition | MW (Da) | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| This compound PROTAC | PEG10 with Oleic Acid | ~1200 | ~250 | 0.5 ± 0.1 | 0.2 ± 0.05 | 3.5 |
| Analog 1 | PEG6 with Oleic Acid | ~1050 | ~220 | 0.8 ± 0.2 | 0.5 ± 0.1 | 2.8 |
| Analog 2 | PEG10 (no Oleic Acid) | ~950 | ~230 | 0.3 ± 0.1 | 0.1 ± 0.04 | 1.5 |
| Analog 3 (Formulated) | PEG10 with Oleic Acid (Lipid Formulation) | N/A | N/A | 1.5 ± 0.3 | 1.1 ± 0.2 | 1.8 |
Table 2: Target Protein Degradation in Cell-Based Assay
| PROTAC Analog | Concentration (nM) | % Target Protein Remaining (vs. Vehicle) |
| This compound PROTAC | 10 | 85% |
| 100 | 55% | |
| 1000 | 65% (Hook Effect) | |
| Analog 1 | 10 | 70% |
| 100 | 30% | |
| 1000 | 45% (Hook Effect) | |
| Analog 3 (Formulated) | 10 | 50% |
| 100 | 15% | |
| 1000 | 25% (Hook Effect) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Donor Plate:
-
Dissolve the PROTAC in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to the desired final concentration (e.g., 10-50 µM). The final DMSO concentration should be kept below 1%.
-
Add the PROTAC solution to the wells of a 96-well donor plate.[3]
-
-
Preparation of Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., 1% phosphatidylcholine in dodecane).
-
Add PBS (pH 7.4) to the wells of the acceptor plate.[3]
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours.[3]
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The Papp value is calculated using the concentrations in the donor and acceptor wells and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[8]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm².[8]
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.[8]
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.[8]
-
-
Sample Collection and Analysis:
-
Collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.[8]
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both directions. The efflux ratio is Papp (B-A) / Papp (A-B).[8]
-
Protocol 3: Western Blot for Target Protein Degradation
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or α-Tubulin).[11]
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low target protein degradation.
Caption: Experimental workflow for assessing PROTAC cell permeability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
strategies to reduce non-specific binding of LG-PEG10-click-DBCO-Oleic conjugates
Technical Support Center: LG-PEG10-click-DBCO-Oleic Conjugates
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound acid conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding (NSB) for a conjugate like this compound?
A1: Non-specific binding for this conjugate is likely driven by two main molecular forces:
-
Hydrophobic Interactions: The oleic acid moiety is a long-chain fatty acid, making the conjugate highly hydrophobic. This can cause it to bind non-specifically to hydrophobic surfaces on proteins, lipids, and plastic consumables.[1][2][3]
-
Charge-Based Interactions: Depending on the buffer pH and the nature of the "LG" component and any target biomolecule, electrostatic interactions can occur between the conjugate and other charged surfaces.[1][3]
The DBCO group, while generally bio-orthogonal, can also contribute to non-specific labeling, particularly through reactions with thiol groups (e.g., on cysteine residues) in proteins, although this reaction is much slower than the intended click reaction with an azide.[4]
Q2: How does the PEG10 linker help in reducing non-specific binding?
A2: The Poly(ethylene glycol) (PEG) linker creates a hydrophilic cloud around the conjugate.[5][6] This flexible chain of 10 PEG units forms a hydration shell that can mask the hydrophobic oleic acid, reducing its interaction with other hydrophobic surfaces and decreasing protein adsorption (opsonization).[5][7] This masking effect can lead to lower background signals in assays and improved circulation times in vivo.[5][7] However, for highly hydrophobic moieties, a PEG10 linker may not be sufficient to completely eliminate NSB.
Q3: Could the oleic acid be the primary cause of the high background I'm seeing?
A3: Yes, this is highly probable. Oleic acid is known to interact with proteins like human serum albumin and can induce aggregation of antibodies at interfaces.[8][9][10][11] Its strong hydrophobicity promotes binding to non-target surfaces, which is a common cause of high background in immunoassays like ELISA.[1][3]
Q4: Is the DBCO-click chemistry portion of the conjugate contributing to NSB?
A4: While strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific, the DBCO group itself is not completely inert.[12] It can react non-specifically with thiols, and its aromatic structure can contribute to hydrophobic interactions.[4] However, compared to the oleic acid, the DBCO moiety is generally a lesser contributor to overall non-specific binding.[13]
Troubleshooting Guide: High Non-Specific Binding
If you are experiencing high background noise, low signal-to-noise ratio, or poor specificity in your experiments, follow this guide to systematically troubleshoot the issue.
Issue: High Background Signal in In Vitro Assays (e.g., ELISA, Flow Cytometry, Western Blot)
High background can obscure your specific signal, leading to false positives and inaccurate quantification.[14][15][16] The primary suspect for your conjugate is the hydrophobic oleic acid moiety.
Step 1: Optimize Your Blocking and Washing Steps
Insufficient blocking is a major cause of high background.[14][17][18] The blocking buffer should be optimized to address both hydrophobic and charge-based interactions.
-
Strategy 1.1: Enhance Blocking Buffer Composition.
-
Increase Protein Concentration: Increase the concentration of your protein blocker (e.g., BSA or Casein) to saturate more non-specific sites.[2][17]
-
Add a Non-ionic Detergent: Introduce a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) to your blocking and wash buffers.[1][2][18] This is highly effective at disrupting non-specific hydrophobic interactions.[1][19]
-
-
Strategy 1.2: Increase Washing Vigor.
Step 2: Modify Your Assay Buffer
The environment in which the binding reaction occurs can be modified to disfavor non-specific interactions.
-
Strategy 2.1: Add Detergents or Solvents.
-
In addition to wash buffers, add a low concentration of Tween-20 (e.g., 0.05%) directly to your antibody/conjugate dilution buffer.[18]
-
For particularly stubborn hydrophobic interactions, small amounts of organic solvents like DMSO or ethanol (B145695) can be included, but must be optimized to avoid denaturing your target.
-
-
Strategy 2.2: Adjust Ionic Strength.
Step 3: Include Proper Controls
Control experiments are essential to confirm that your observed signal is specific.
-
Negative Control: Run a control experiment using a conjugate that lacks the targeting ligand ("LG") but includes the PEG10-click-DBCO-Oleic tail. This will help quantify the background signal generated by the tail itself.
-
Unconjugated Control: In cell-based assays, include a sample of cells that have not been treated with the conjugate to measure baseline autofluorescence or background.
Data Presentation: Buffer Optimization Strategies
The following table summarizes common additives and their recommended starting concentrations for reducing non-specific binding in immunoassays. Optimization is crucial, as the ideal concentration will vary by assay.
| Additive | Primary Mechanism | Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein Blocker | 1 - 5% (w/v) | Blocks non-specific protein binding sites on surfaces.[2][3][17] |
| Casein / Non-fat Dry Milk | Protein Blocker | 0.5 - 5% (w/v) | Cost-effective alternative to BSA, effective at blocking hydrophobic sites.[21][22] |
| Tween-20 | Non-ionic Detergent | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions.[1][18] |
| Sodium Chloride (NaCl) | Salt | 150 mM - 500 mM | Reduces non-specific electrostatic interactions.[1][3] |
| Normal Serum | Specific Blocker | 5 - 10% (v/v) | Use serum from the same species as the secondary antibody to block cross-reactivity.[14] |
Experimental Protocols
Protocol 1: General ELISA for Testing Non-Specific Binding
This protocol provides a framework to test how different buffer conditions affect the non-specific binding of your conjugate.
1. Plate Coating:
-
Coat a 96-well ELISA plate with a relevant irrelevant protein (e.g., a protein you do not expect your "LG" moiety to bind to) at 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).[20]
2. Blocking:
-
Block the plate with various blocking buffers (as outlined in the table above) for 1-2 hours at room temperature.[17] For example, test 1% BSA in PBS vs. 1% BSA + 0.1% Tween-20.
-
Wash the plate 3 times with the corresponding Wash Buffer.
3. Conjugate Incubation:
-
Dilute the this compound conjugate in the different blocking buffers being tested.
-
Add the diluted conjugate to the wells and incubate for 1-2 hours at room temperature.
-
Include a "no conjugate" well for each buffer condition to serve as a blank.
4. Washing:
-
Wash the plate 4-6 times with the corresponding Wash Buffer. Increase soaking time if background is high.[18]
5. Detection:
-
Add a detection antibody that recognizes the "LG" portion of your conjugate (e.g., an anti-LG antibody conjugated to HRP).
-
Incubate, wash, and add substrate (e.g., TMB).
-
Stop the reaction and read the absorbance.
6. Analysis:
-
Compare the absorbance values across the different buffer conditions. The condition yielding the lowest signal indicates the most effective reduction of non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical Interactions of Novel Oleic Acid Conjugate and its Anticancer Potential in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical Interactions of Novel Oleic Acid Conjugate and its Anticancer Potential in HeLa Cells | Semantic Scholar [semanticscholar.org]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 16. benchchem.com [benchchem.com]
- 17. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 18. arp1.com [arp1.com]
- 19. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 20. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 21. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 22. labcluster.com [labcluster.com]
Validation & Comparative
validating the formation of PROTACs with LG-PEG10-click-DBCO-Oleic by mass spectrometry
For researchers, scientists, and drug development professionals, confirming the successful synthesis of a Proteolysis Targeting Chimera (PROTAC) is a critical first step. This guide provides a detailed comparison of mass spectrometry with other validation techniques, using the novel linker LG-PEG10-click-DBCO-Oleic as a model. We present supporting data, experimental protocols, and workflow visualizations to aid in your research.
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[1][2][3] The successful formation of this tripartite molecule—composed of a target ligand, an E3 ligand, and a linker—is fundamental to its function. The specific linker chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) enabled by a DBCO group, offers a modular and efficient route for PROTAC synthesis.[4][5][6] This guide focuses on the validation of a PROTAC synthesized using the this compound linker.
Experimental Overview: PROTAC Synthesis and Validation Workflow
The synthesis of the target PROTAC involves a click chemistry reaction between an azide-functionalized protein-of-interest (POI) ligand and the DBCO-containing linker, which has been pre-conjugated to an E3 ligase ligand. Following synthesis and purification, validation is essential to confirm the correct molecular weight of the final product.
References
A Comparative Analysis of LG-PEG10-click-DBCO-Oleic and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, permeability, and ability to form a productive ternary complex. This guide provides an objective comparison of the novel LG-PEG10-click-DBCO-Oleic linker with other commonly used Polyethylene (B3416737) Glycol (PEG) linkers in PROTAC development, supported by experimental data and detailed protocols.
The Multifaceted Role of the PROTAC Linker
The linker in a PROTAC is far more than a simple spacer; it actively contributes to the molecule's overall performance. Key functions of the linker include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the simultaneous binding of the target protein and the E3 ligase, forming a stable and productive ternary complex. An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an overly long one can lead to reduced efficacy.
-
Modulating Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility and cell permeability. Hydrophilic linkers, such as those containing PEG chains, can enhance aqueous solubility, a common challenge for large PROTAC molecules.
-
Influencing Pharmacokinetics: The linker can be modified to improve the in vivo properties of the PROTAC, such as its half-life and bioavailability.
Unpacking this compound: A Novel Multifunctional Linker
The this compound linker integrates several key features designed to optimize PROTAC performance:
-
PEG10 Spacer: The ten-unit polyethylene glycol chain provides a substantial, flexible, and hydrophilic spacer. This length is often in the optimal range to facilitate the formation of a stable ternary complex for many target proteins and E3 ligases. The hydrophilicity of the PEG chain is intended to improve the overall solubility of the PROTAC molecule.
-
DBCO Group: The Dibenzocyclooctyne (DBCO) group enables copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC). This bioorthogonal conjugation method allows for the efficient and specific attachment of the linker to an azide-modified ligand under mild conditions, simplifying the synthesis of the final PROTAC molecule.
-
Oleic Acid Moiety: The incorporation of oleic acid, a long-chain fatty acid, is a strategic addition aimed at enhancing the pharmacokinetic properties of the PROTAC. Fatty acids are known to bind to serum albumin, which can extend the in vivo half-life of conjugated molecules by protecting them from rapid clearance. This can lead to improved drug exposure and potentially a more durable therapeutic effect.
Comparative Performance of PEG Linkers in PROTACs
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. However, general trends can be observed from various studies.
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax (%) | Key Observations & References |
| PEG2 | BRD4 | VHL | >1000 nM | <20 | Shorter linkers can be less effective, potentially due to steric hindrance preventing stable ternary complex formation. |
| PEG4 | BRD4 | VHL | 20 nM | 95 | Demonstrates a significant improvement in potency compared to shorter linkers. |
| PEG5 | BRD4 | VHL | 15 nM | >98 | Often considered an optimal length for BRD4 degradation, providing a good balance of flexibility and proximity. |
| PEG6 | BRD4 | VHL | 30 nM | 92 | A slight decrease in potency is observed, suggesting that longer is not always better. |
| PEG10 (Hypothetical) | Various | Various | Variable | Variable | A 10-unit PEG linker is expected to offer enhanced solubility and flexibility. While potentially beneficial for some targets, it may be less optimal for others where a shorter linker is required for a productive ternary complex. Its length could also impact cell permeability. |
| 16-atom (PEG-like) | ERα | VHL | More Potent | ~95 | Significantly more potent than a 12-atom linker in degrading ERα, highlighting the importance of linker length optimization for specific targets.[1] |
| 21-atom (Alkyl/Ether) | TBK1 | VHL | 3 nM | 96 | Demonstrates very high potency, while linkers shorter than 12 atoms were inactive for this target.[1] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. (Data for BRD4-targeting PROTACs is compiled from multiple sources for illustrative purposes.)
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis involving the conjugation of the linker to an E3 ligase ligand, followed by a copper-free click reaction with an azide-functionalized target protein ligand.
Step 1: Amide Coupling of Linker to E3 Ligase Ligand (e.g., Pomalidomide)
-
Dissolve this compound (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and an azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. To prevent potential light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate the relevant cell line at a density to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
Conclusion
The choice of linker is a critical decision in the design of an effective PROTAC. The this compound linker offers a sophisticated, multifunctional platform for PROTAC development. Its extended PEG10 chain aims to enhance solubility and facilitate optimal ternary complex formation, the DBCO group allows for efficient and modular synthesis via copper-free click chemistry, and the oleic acid moiety presents a novel strategy to potentially improve in vivo pharmacokinetic properties by leveraging albumin binding.
While the optimal linker will always be target-dependent, the features of the this compound linker make it a compelling option for researchers seeking to develop PROTACs with improved drug-like properties. Systematic evaluation against a panel of linkers with varying lengths and compositions, as outlined in the provided protocols, will be essential to determine the ideal linker for any given target protein and E3 ligase combination.
References
Performance Showdown: LG-PEG10-click-DBCO-Oleic vs. Traditional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of a bioconjugate's success. The novel LG-PEG10-click-DBCO-Oleic linker presents a multi-component system designed to optimize stability, solubility, and cellular interaction. This guide provides an objective, data-driven comparison of this advanced linker against traditional conjugation technologies, offering insights into its performance advantages.
The this compound linker integrates three key components: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a ten-unit polyethylene (B3416737) glycol (PEG10) spacer, and an oleic acid lipid moiety. This combination aims to provide a highly stable and efficient conjugation process, enhanced pharmacokinetic properties, and improved cellular uptake. In contrast, traditional linkers, such as those based on maleimide (B117702) or hydrazone chemistry, have long been the standard but present certain limitations regarding stability and homogeneity of the final conjugate.
Quantitative Performance Analysis
The performance of a linker is a multi-faceted issue encompassing reaction efficiency, stability in biological media, and its influence on the overall pharmacokinetic profile of the bioconjugate. The following tables summarize the key performance metrics of click chemistry-based linkers, such as the DBCO component of this compound, compared to traditional maleimide and hydrazone linkers.
| Performance Metric | Click Chemistry (DBCO-Azide) | Maleimide-Thiol Chemistry | Hydrazone Chemistry |
| Conjugation Efficiency | Very High (>95%)[1] | High (>90%)[1] | Variable, depends on reactants |
| Stoichiometry Control | High, defined conjugates[2][3] | Low, can result in diverse products[2][3] | Moderate |
| Reaction Conditions | Mild, physiological pH[4] | pH 6.5-7.5[1] | pH-dependent, often acidic |
| Plasma Stability | High, stable triazole ring[5] | Moderate, susceptible to retro-Michael reaction[1] | Low at physiological pH, designed to be pH-sensitive[6] |
| Byproduct Formation | Minimal to none[4] | Can have side reactions | Can be prone to hydrolysis |
The inclusion of a PEG spacer significantly impacts the pharmacokinetic properties of a bioconjugate. The PEG10 component of the this compound linker is expected to offer a balance between improved solubility and retained potency.
| PEG Linker Length | Effect on Pharmacokinetics | Impact on In Vitro Potency |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life[7] | May retain higher potency[7] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life[7] | Moderate impact[7] |
| Long (e.g., PEG24 and above) | Significantly prolonged half-life[7] | Can lead to a reduction in cytotoxicity[7] |
The oleic acid component of the this compound linker is anticipated to enhance the stability of the conjugate and facilitate cellular uptake, particularly in the context of self-assembled nanoparticles.
| Component | Potential Performance Advantage |
| Oleic Acid | - Formation of stable self-assembled nanoparticles[8][9].- Enhanced cellular uptake[10][11].- May contribute to improved bioavailability[12]. |
Experimental Protocols
To ensure a rigorous and reproducible comparison of linker performance, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate linker stability and conjugation efficiency.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of a linker in a simulated physiological environment, which is indicative of its performance in circulation.[6][13]
-
Objective: To quantify the rate of cleavage or degradation of the linker-payload bond upon incubation in plasma.
-
Materials:
-
Test bioconjugate (e.g., ADC with this compound linker).
-
Control bioconjugate (with a known stable or unstable linker).
-
Plasma from a relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or heparin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
-
Procedure:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Incubate the test and control bioconjugates in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload and the intact bioconjugate by LC-MS to quantify the extent of linker cleavage over time.
-
Lysosomal Stability Assay
This assay assesses the linker's ability to release its payload within the lysosomal compartment of target cells, a critical step for the efficacy of many bioconjugates like ADCs.[13][14]
-
Objective: To determine the rate of linker cleavage in the presence of lysosomal enzymes.
-
Materials:
-
Test bioconjugate.
-
Isolated lysosomes or lysosomal fractions (e.g., from rat liver).
-
Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
LC-MS system.
-
-
Procedure:
-
Incubate the test bioconjugate with the lysosomal fraction in the assay buffer at 37°C.
-
Collect samples at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Centrifuge to remove proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of antibody-drug conjugates, and its accurate determination is essential for understanding conjugation efficiency.[][16][17]
-
Objective: To measure the average number of drug molecules conjugated to an antibody.
-
Methods:
-
UV-Vis Spectroscopy: A straightforward method that relies on the distinct absorbance maxima of the antibody (typically 280 nm) and the payload. The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each addition of a hydrophobic payload increases the overall hydrophobicity of the antibody. The relative peak areas of the different species are used to calculate the average DAR.[16][18]
-
Mass Spectrometry (MS): Intact MS analysis provides the molecular weight of the different ADC species, allowing for a precise determination of the number of conjugated drugs and the calculation of the average DAR.[][19]
-
-
General Procedure (using HIC):
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient.
-
Integrate the peak areas corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak areas.
-
Visualizing Workflows and Pathways
To further elucidate the processes involved in linker performance analysis and the mechanism of action of ADCs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genelink.com [genelink.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Self-assembled leuprolide-oleic acid nanoparticles encapsulating docetaxel for synergistic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel multifunctional biocompatible gelatin-oleic acid conjugate: self-assembled nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-Assembled Oleic Acid-Modified Polyallylamines for Improved siRNA Transfection Efficiency and Lower Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Structure, Stability, and Cell Uptake of Nanostructured Lipid Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of Self-Assembled Liquid Crystalline Nanoparticles and Absorption Enhancement of Ω-3s by Phospholipids and Oleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bioivt.com [bioivt.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. hpst.cz [hpst.cz]
- 18. lcms.cz [lcms.cz]
- 19. sciex.com [sciex.com]
Confirming Target Engagement of PROTACs Synthesized with LG-PEG10-click-DBCO-Oleic: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the target engagement and subsequent degradation induced by a Proteolysis Targeting Chimera (PROTAC) is a critical step in the development of this therapeutic modality. This guide provides a comparative analysis of methods to validate the efficacy of PROTACs, with a special focus on those synthesized using the LG-PEG10-click-DBCO-Oleic linker. We will delve into experimental protocols, present comparative data, and explore alternative technologies.
The this compound linker is a heterobifunctional linker designed for the synthesis of PROTACs. It features a polyethylene (B3416737) glycol (PEG) chain of 10 units, which imparts hydrophilicity and flexibility. The dibenzocyclooctyne (DBCO) and azide-reactive "click" chemistry handles allow for the straightforward and efficient conjugation of a target-binding ligand and an E3 ligase-binding ligand. The oleic acid component can influence the physicochemical properties of the final PROTAC molecule.
PROTAC Linker Comparison: Impact on Performance
The choice of linker is crucial in PROTAC design, as its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately affecting degradation efficiency. Below is a comparison of common linker types.
| Linker Class | Representative Linker Type | Key Characteristics | Impact on PROTAC Performance (Representative Data) | DC50 (nM) | Dmax (%) |
| PEG-based | This compound | Hydrophilic, flexible, can improve solubility and cell permeability. Length is easily tunable. | Optimal lengths can lead to potent degradation. Too short or too long linkers may be suboptimal.[1][2][3] | 1 - 100 | >90 |
| Alkyl/Ether | Alkyl chains, ether chains | Hydrophobic, can be rigid or flexible. May engage in hydrophobic interactions with the target or E3 ligase.[2] | Can achieve high potency; however, may have lower solubility compared to PEG linkers.[2] | 10 - 500 | >85 |
| Rigid | Piperazine, piperidine (B6355638) moieties | Conformationally constrained. Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4] | May lead to highly potent and selective degraders, but requires more complex synthesis and design. | 0.1 - 50 | >95 |
Experimental Protocols for Confirming Target Engagement
Several orthogonal assays are essential to unequivocally confirm that a PROTAC is engaging its intended target and inducing its degradation.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment. It is used to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6]
Experimental Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.[5]
Western Blot workflow for quantifying protein degradation.
HiBiT/NanoBRET Assays for Real-Time Degradation and Ternary Complex Formation
The HiBiT and NanoBRET systems offer sensitive, real-time methods to monitor protein levels and protein-protein interactions in live cells.[7][8][9]
-
HiBiT Assay for Protein Degradation: This assay utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the target protein level.[8][9][10]
Experimental Protocol:
-
Cell Line: Use a cell line where the target protein is endogenously tagged with HiBiT.
-
Cell Plating: Plate the cells in a white, opaque-bottom multi-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Signal Detection (Lytic Endpoint): After the desired treatment time, add a lytic reagent containing LgBiT protein and a luciferase substrate. Measure the luminescence, which correlates with the amount of remaining target protein.
-
Signal Detection (Live-Cell Kinetic): For real-time measurements, use cells that also express LgBiT and add a live-cell luciferase substrate. Monitor the luminescence over time.
-
Data Analysis: Calculate DC50 and Dmax from the dose-response curves. Kinetic data can provide the rate of degradation.[7][8]
-
NanoBRET Assay for Ternary Complex Formation: This assay measures the proximity between the target protein and the E3 ligase in live cells, confirming the PROTAC's mechanism of action.[11][12][13] The target protein is typically fused to NanoLuc luciferase (the donor), and the E3 ligase is fused to a HaloTag that is labeled with a fluorescent ligand (the acceptor).[11][12]
Experimental Protocol:
-
Cell Transfection: Co-express the NanoLuc-tagged target protein and the HaloTag-tagged E3 ligase in cells.
-
Labeling: Add the HaloTag NanoBRET ligand to the cells.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11][13]
General workflow for HiBiT/NanoBRET-based assays.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a PROTAC to its target protein in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the PROTAC indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of target engagement.
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from the described assays. The values are representative and will vary depending on the specific PROTAC, target, and cell line used.
| Parameter | Assay | Description | Representative Value |
| DC50 | Western Blot, HiBiT | Concentration of PROTAC that induces 50% degradation of the target protein.[1][5] | 1 - 100 nM |
| Dmax | Western Blot, HiBiT | Maximum percentage of target protein degradation achieved.[1][5] | >90% |
| EC50 (Ternary Complex) | NanoBRET | Concentration of PROTAC that promotes 50% of the maximal ternary complex formation.[11][13] | 10 - 500 nM |
| EC50 (Target Engagement) | CETSA | Concentration of PROTAC that results in a half-maximal thermal stabilization of the target protein. | 50 - 1000 nM |
Comparison with Alternative Targeted Protein Degradation Technologies
PROTACs are a leading modality in targeted protein degradation, but other technologies are emerging with distinct mechanisms and applications.
| Technology | Mechanism of Action | Key Advantages | Key Limitations |
| PROTACs | Heterobifunctional molecules that recruit an E3 ligase to a target protein for ubiquitination and proteasomal degradation.[14] | Catalytic mode of action, can target "undruggable" proteins. | Large molecular weight can lead to poor cell permeability and oral bioavailability.[15] |
| Molecular Glues | Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[14][16][17] | Smaller molecular weight, better drug-like properties.[16] | Rational design is challenging; often discovered serendipitously.[16] |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that recruit extracellular or membrane proteins to lysosome-shuttling receptors for degradation.[15][][19][20] | Can target extracellular and membrane proteins, expanding the scope of TPD.[15][19][20] | Larger size (often antibody-based), potential for immunogenicity.[] |
| ATTECs (Autophagosome-Tethering Compounds) | Bifunctional molecules that link a target protein to autophagosomes for degradation via the autophagy-lysosome pathway.[15][21][22][] | Can degrade protein aggregates and organelles. Does not rely on the ubiquitin-proteasome system.[15][21][] | The autophagy pathway is complex and its modulation can have broad cellular effects. |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.
PROTACs induce the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
By employing a combination of these experimental approaches, researchers can confidently confirm the target engagement and degradation efficiency of their synthesized PROTACs, paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Degradation [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. precisepeg.com [precisepeg.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. LYTACs: An Emerging Tool for the Degradation of Non-Cytosolic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Click Chemistry Handles for PROTAC Synthesis: DBCO vs. The Field
For researchers, scientists, and drug development professionals, the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The choice of conjugation chemistry to link the target protein binder and the E3 ligase ligand is paramount to this process. This guide provides an objective comparison of dibenzocyclooctyne (DBCO)-mediated Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with other leading click chemistry handles for PROTAC synthesis, supported by experimental data and detailed protocols.
The modular nature of PROTACs lends itself to the use of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] Among these, SPAAC utilizing DBCO has gained prominence due to its copper-free nature, a significant advantage for biological applications.[][4] However, other methods such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), inverse-electron-demand Diels-Alder (IEDDA) reaction, and photoclick chemistry also offer distinct advantages in PROTAC assembly.[1][][5]
Comparative Analysis of Key Click Chemistry Handles
The selection of a click chemistry handle for PROTAC synthesis is a trade-off between reaction kinetics, biocompatibility, stability of the resulting linker, and the ease of introducing the required functional groups into the PROTAC components. The following table summarizes the key performance indicators of the most common click chemistry reactions used in PROTAC development.
| Feature | DBCO (SPAAC) | BCN (SPAAC) | Terminal Alkyne (CuAAC) | TCO (IEDDA) | Photoclick Chemistry |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder | Light-Induced Cyclization |
| **Reaction Kinetics (k₂ in M⁻¹s⁻¹) ** | ~0.1 - 1[6] | ~0.01 - 0.1[7] | ~10 - 100 (with ligand)[8] | ~10³ - 10⁶[9] | Variable, light-dependent[5] |
| Biocompatibility | High (copper-free)[4] | High (copper-free)[7] | Moderate (requires cytotoxic copper catalyst)[7] | High (catalyst-free)[] | High (spatiotemporal control)[5] |
| Stability of Handle | Moderate (can react with thiols)[10] | High (more stable to thiols than DBCO)[10] | High | Moderate (TCO can isomerize)[11] | Precursors are stable |
| Resulting Linkage | Triazole | Triazole | Triazole | Dihydropyridazine | Heterocycle |
| Key Advantages | Copper-free, good kinetics | Copper-free, higher stability than DBCO | Fast, well-established, small handles | Extremely fast kinetics, catalyst-free | Spatiotemporal control, "on-demand" reaction |
| Key Disadvantages | Larger handle, potential side reactions | Slower kinetics than DBCO | Copper toxicity | Large handles, potential for isomerization | Requires light source, potential for photodamage |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of PROTACs. Below are representative protocols for the key click chemistry reactions discussed.
Protocol 1: PROTAC Synthesis via DBCO-SPAAC
This protocol describes a two-step synthesis of a PROTAC where a DBCO-containing linker is first attached to an E3 ligase ligand, followed by a SPAAC reaction with an azide-functionalized protein of interest (POI) ligand.[12]
Step 1: Amide Coupling of DBCO-Linker to E3 Ligase Ligand
-
Dissolve the DBCO-linker-acid (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.
Step 2: SPAAC Reaction with Azide-Functionalized POI Ligand
-
Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.[12]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: PROTAC Synthesis via CuAAC
This protocol outlines the synthesis of a PROTAC by the copper-catalyzed cycloaddition of an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase ligand.[13][14]
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture, such as DMF/water or t-BuOH/water.
-
Add a copper(II) sulfate solution (e.g., 0.1 eq of a 1M aqueous solution).
-
Add a solution of a reducing agent, typically sodium ascorbate (B8700270) (e.g., 0.2 eq of a 1M aqueous solution), to reduce Cu(II) to the active Cu(I) species.
-
Optionally, a copper-chelating ligand such as THPTA or TBTA can be added to stabilize the Cu(I) catalyst and improve reaction efficiency.[13]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative reverse-phase HPLC to yield the final PROTAC.
Protocol 3: PROTAC Synthesis via IEDDA
This protocol describes the rapid conjugation of a tetrazine-functionalized POI ligand with a trans-cyclooctene (B1233481) (TCO)-functionalized E3 ligase ligand.
-
Dissolve the TCO-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent (e.g., DMSO or a mixture of organic solvent and aqueous buffer).
-
Add the tetrazine-functionalized POI ligand (1.0-1.2 eq) to the solution.
-
The reaction is typically very fast and can proceed to completion within minutes to a few hours at room temperature.[9]
-
Monitor the reaction progress by LC-MS or UV-Vis spectroscopy (disappearance of the characteristic tetrazine absorbance).
-
Due to the high efficiency and clean nature of the reaction, purification may sometimes be simplified, but preparative reverse-phase HPLC is recommended for high purity.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice of a click chemistry handle for PROTAC synthesis is a critical decision that impacts the efficiency of synthesis, the properties of the final molecule, and its suitability for biological evaluation. DBCO-mediated SPAAC offers a robust and biocompatible method, making it a popular choice for many applications. However, for researchers prioritizing reaction speed, IEDDA with TCO and tetrazine is an unparalleled option. CuAAC remains a highly efficient and cost-effective method, particularly for library synthesis, provided that potential copper toxicity can be managed. The emerging field of photoclick chemistry offers exciting possibilities for spatiotemporal control over PROTAC activation. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal click chemistry strategy to accelerate their PROTAC discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. axispharm.com [axispharm.com]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Beyond PEG: A Comparative Guide to Alternative Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation (TPD), the choice of a linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers have been a mainstay, the field is rapidly evolving toward a more diverse chemical toolbox. This guide provides an objective comparison of alternative linker strategies to the standard LG-PEG10-click-DBCO-Oleic, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a TPD molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-Degrader-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2]
The specific linker, this compound, is a multifaceted tool for TPD.[3] Its components include a ligand for an E3 ligase (LG), a PEG10 spacer, a DBCO moiety for copper-free click chemistry, and an oleic acid component. The oleic acid, a fatty acid, suggests a potential application in hydrophobic tagging, an alternative TPD strategy.[4] This guide will explore alternatives to each of these core features.
Comparative Analysis of Linker Performance
The efficacy of a protein degrader is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following tables summarize quantitative data for different linker classes. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - Alkyl vs. PEG
Flexible linkers, predominantly alkyl and PEG chains, are often the first choice in degrader design due to their synthetic tractability.[5][] PEG linkers can enhance solubility, while alkyl chains offer flexibility.[][7]
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | BTK | CRBN | PEG6 | 2.2 | 97 | Mino |
| RC-1 | BTK | CRBN | PEG6 | <10 | ~90 | Mino |
| TBK1 Degrader | TBK1 | VHL | 21-atom Alkyl/Ether | 3 | 96 | HeLa |
| TBK1 Degrader | TBK1 | VHL | 29-atom Alkyl/Ether | 292 | 76 | HeLa |
Data compiled from multiple sources.[5][8]
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the degrader into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[5]
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | CRBN | Piperidine-containing | <1 | >90 | LNCaP, VCaP |
| HDAC3 Degrader (22) | HDAC3 | VHL | Benzamide-based | 440 | 77 | HCT116 |
| HDAC1 Degrader (9) | HDAC1 | VHL | Benzamide-based | 550 | >80 | HCT116 |
Data compiled from multiple sources.[5][9]
Table 3: Hydrophobic Tagging - An Alternative Degradation Strategy
The oleic acid component of the specified linker suggests a hydrophobic tagging approach. This strategy involves attaching a hydrophobic moiety to a protein ligand, which can induce protein degradation by mimicking a misfolded state, often engaging cellular chaperones like HSP70.[10][11]
| Degrader Name | Target Protein | Hydrophobic Tag | Linker Type | DC50 (µM) | Dmax (%) | Cell Line |
| YL2-HyT6 | SRC-1 | Adamantane | Tri(ethylene glycol) | ~5 | >80 | MDA-MB-231 |
| HyT36 | HaloTag7 | Adamantane | Chloroalkane | ~0.3 | 65 | HEK293T |
Data compiled from multiple sources.[][10]
Alternatives to DBCO for Click Chemistry
The "click" component, DBCO (dibenzocyclooctyne), is utilized for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction ideal for synthesizing degraders without cytotoxic copper catalysts.[3] Alternatives to DBCO offer different reaction kinetics and structural properties.
-
Bicyclo[6.1.0]nonyne (BCN): A smaller cyclooctyne (B158145) compared to DBCO, which can be beneficial in certain structural contexts.[12]
-
Difluorinated Cyclooctyne (DIFO): The fluorine atoms enhance the reactivity of the alkyne towards azides.[12]
-
Tetrazine Ligation: This involves an inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO). This reaction is often faster than SPAAC.[12][13]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes, the following diagrams illustrate the key concepts.
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective degrader development. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following degrader treatment.[1][14]
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the degrader for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[14]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to calculate the percentage of remaining protein for each treatment condition. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[2]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the degrader on cell proliferation and viability.[4][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the degrader to the wells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or a similar solvent.[15]
-
For CellTiter-Glo® (CTG) assay: Add the CTG reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[4]
-
-
Data Acquisition:
-
MTT: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
CTG: Measure the luminescence using a luminometer.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the degrader concentration to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
The linker is a pivotal component in the design of targeted protein degraders, with a profound impact on the molecule's overall performance. While PEG linkers have been instrumental in the initial exploration of TPD, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of degrader libraries, accelerating the optimization of linker architecture. Furthermore, the development of alternative degradation strategies, such as hydrophobic tagging, promises a future of highly controllable and targeted protein degradation therapies. The rational selection of a linker, supported by robust experimental evaluation, is paramount to the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of In-Cell Efficacy: A Comparative Guide to PROTAC Validation
For researchers, scientists, and drug development professionals, the validation of in-cell efficacy is a critical milestone in the journey of a PROTAC® (Proteolysis Targeting Chimera) from concept to clinic. This guide provides an objective comparison of methodologies and linker technologies, with a focus on PROTACs based on PEGylated linkers, exemplified by structures akin to LG-PEG10-click-DBCO-Oleic, against alternative strategies. Supported by experimental data, this guide aims to empower rational decision-making in the design and validation of next-generation protein degraders.
The core principle of a PROTAC is to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] The success of this endeavor hinges on the PROTAC's ability to efficiently penetrate the cell, engage its target and an E3 ligase, and promote the formation of a productive ternary complex.[1] Validating these intricate intracellular events requires a robust and multi-faceted experimental approach.
The Influence of the Linker on In-Cell Efficacy
The linker connecting the target-binding and E3 ligase-recruiting moieties is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its composition, length, and flexibility influence crucial parameters such as solubility, cell permeability, and the stability of the ternary complex.[1]
Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and permeability.[] The "this compound" linker represents a sophisticated example of a PEG-based linker, where "PEG10" indicates the length of the polyethylene glycol chain, and "click-DBCO-Oleic" refers to chemical moieties facilitating conjugation. While specific data for this exact linker is not publicly available, its performance can be inferred from studies on PROTACs with similar PEG10 linkers.
Comparative Analysis of Linker Performance in PROTACs
The efficacy of a PROTAC is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data comparing PEGylated linkers with other common linker types.
| Table 1: In-Cell Performance of PEGylated PROTACs Targeting BRD4 | ||
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data synthesized from a study on BRD4-targeting PROTACs using a JQ1 warhead and a VHL E3 ligase ligand.[3] |
| Table 2: Comparison of Different Linker Chemistries for BTK-Targeting PROTACs | ||
| Linker Type | DC50 (nM) | Dmax (%) |
| Non-covalent (PEG-based) | 2.2 | 97 |
| Irreversible Covalent (PEG-based) | 10-50 | ~95 |
| Reversible Covalent (PEG-based) | ~100 | ~90 |
| Data from a study on Bruton's tyrosine kinase (BTK) degraders.[4] |
| Table 3: Alternative Linker Strategies and Their Impact | |||
| Linker Type | Target | DC50 (nM) | Dmax (%) |
| Alkyl Chain | SMARCA2/4 | 250-300 | 65-70 |
| Rigid Piperazine/Pyrimidine | Pirin | (Improved Properties) | (Comparable Potency) |
| Data compiled from various sources on alternative linker technologies.[5][6] |
Key Experimental Protocols for In-Cell Efficacy Validation
A comprehensive validation of a PROTAC's in-cell efficacy involves a suite of orthogonal assays. Below are detailed protocols for three fundamental techniques.
Western Blot for Protein Degradation
Principle: This technique separates proteins by size to allow for the detection and quantification of the target protein and a loading control using specific antibodies.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to determine DC50 and Dmax values.[3][7]
In-Cell Western (ICW)
Principle: The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.[8][9]
Protocol:
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well or 384-well plate and treat with PROTACs as described for the Western blot.[10]
-
Fixation and Permeabilization: After treatment, fix the cells with 3.7% formaldehyde (B43269) in PBS, followed by permeabilization with a detergent like Triton X-100.[10][11]
-
Blocking: Block non-specific antibody binding sites using a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a solution containing fish gel).[10][11]
-
Antibody Incubation: Incubate the cells with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) simultaneously. Follow this with incubation with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).[10]
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. The signal intensity of the target protein is normalized to the signal from the normalization protein to quantify protein degradation.[11]
Live-Cell Degradation Assays (e.g., NanoBRET™/HiBiT)
Principle: These assays allow for the real-time, kinetic monitoring of protein degradation in living cells.[12] The HiBiT system, for instance, involves tagging the target protein with a small peptide (HiBiT) that can combine with a larger fragment (LgBiT) to form a functional luciferase, with the luminescent signal being proportional to the amount of tagged protein.
Protocol:
-
Cell Line Generation: Generate a cell line where the target protein is endogenously tagged with HiBiT using CRISPR/Cas9 gene editing.[12]
-
Cell Plating and Treatment: Seed the HiBiT-tagged cells in a white, opaque multi-well plate. Treat the cells with a range of PROTAC concentrations.[12]
-
Lysis and Luminescence Measurement: At various time points, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagents. Measure the luminescence using a plate reader.[12]
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to that of vehicle-treated wells at each time point. Plot the percentage of remaining protein against time to determine degradation kinetics, DC50, and Dmax.[12]
Visualizing the Process: From Mechanism to Workflow
To better understand the underlying principles and the experimental sequence, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical validation workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for validating PROTAC in-cell efficacy.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. biomol.com [biomol.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of PROTAC Degradation Efficiency: The Influence of PEG Linker Length
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-relevant proteins through the ubiquitin-proteasome system. The architecture of a PROTAC, consisting of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. While specific, complex linkers like "LG-PEG10-click-DBCO-Oleic" are designed for modular synthesis, a fundamental aspect governing a PROTAC's success is the length of its linker, often composed of polyethylene (B3416737) glycol (PEG) units. The linker is not a mere spacer but a critical determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[1][2]
This guide provides a comparative overview of how varying PEG linker lengths can impact the degradation efficiency of PROTACs, supported by representative experimental data and detailed protocols for assessment.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily assessed by two parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). A lower DC50 value indicates higher potency. The following table summarizes representative data on the impact of PEG linker length on the degradation of a hypothetical target protein, "Protein-X," by a series of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| PROTAC-X-PEG4 | 4 PEG units | 15 | 150 | 85 |
| PROTAC-X-PEG6 | 6 PEG units | 21 | 50 | 95 |
| PROTAC-X-PEG8 | 8 PEG units | 27 | 25 | 98 |
| PROTAC-X-PEG10 | 10 PEG units | 33 | 80 | 90 |
| PROTAC-X-PEG12 | 12 PEG units | 39 | 200 | 75 |
Note: This data is illustrative and compiled based on general trends observed in PROTAC development, where an optimal linker length exists for maximal efficacy. For any specific target and E3 ligase pair, the optimal linker length must be determined empirically.[][4]
Visualizing the PROTAC Mechanism and Evaluation
To understand the process, the following diagrams illustrate the PROTAC mechanism of action and the general workflow for evaluating degradation efficiency.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining PROTAC DC50 and Dmax values.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in comparing PROTAC degradation efficiency.
Cell Culture and PROTAC Treatment
-
Cell Lines: Select a human cell line that endogenously expresses the target protein of interest (e.g., a specific cancer cell line).
-
Culture Conditions: Culture the cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment. Allow the cells to attach overnight.
-
PROTAC Preparation: Prepare a stock solution of each PROTAC construct in dimethyl sulfoxide (B87167) (DMSO). Create serial dilutions of the PROTACs in the complete growth medium to achieve the final desired concentrations.
-
Treatment: Aspirate the existing medium from the cells and add the medium containing the different concentrations of the PROTACs. Include a vehicle control (DMSO only) in each experiment.
-
Incubation: Return the plates to the incubator for a predetermined period, typically between 18 to 24 hours, to allow for protein degradation.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the amount of the target protein remaining after PROTAC treatment.
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Add Laemmli sample buffer to the normalized protein samples and heat at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).[5]
-
Normalize the band intensity of the target protein to the corresponding loading control band.
-
Data Analysis: DC50 and Dmax Calculation
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control (which is set to 100% protein level).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model (or a similar nonlinear regression model) to determine the DC50 and Dmax values.[6]
By systematically applying these protocols, researchers can effectively compare the degradation efficiency of different PROTAC constructs and identify the optimal linker design for their specific target of interest. The length of the PEG linker is a critical parameter that requires careful optimization to achieve potent and selective protein degradation.[1]
References
A Head-to-Head Comparison: LG-PEG10-click-DBCO-Oleic in Strain-Promoted vs. Copper-Catalyzed Click Chemistry
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical to the success of their work. This guide provides an objective, data-driven comparison of two prominent azide-alkyne click chemistry methodologies: the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing the exemplary LG-PEG10-click-DBCO-Oleic linker, and the conventional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The advent of click chemistry has revolutionized the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), by offering highly efficient and specific ligation reactions.[1][2] this compound is a bifunctional linker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG10) spacer, and an oleic acid lipid moiety for anchoring to cell membranes or liposomes.[3][4] This guide will delve into a head-to-head comparison of the SPAAC reaction, which this linker is designed for, against the more traditional CuAAC reaction.
Executive Summary
The primary distinction between these two powerful techniques lies in the method of alkyne activation. CuAAC employs a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide (B81097).[5] In contrast, SPAAC utilizes a strained cyclooctyne, such as DBCO, which reacts spontaneously with an azide without the need for a metal catalyst.[6][7] This fundamental difference has significant implications for biocompatibility, reaction kinetics, and experimental design.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative and qualitative differences between SPAAC with a DBCO-based linker like this compound and a typical CuAAC reaction.
Table 1: Quantitative Comparison of Reaction Parameters
| Parameter | SPAAC with DBCO-Linker | CuAAC with Terminal Alkyne | Citation(s) |
| Second-Order Rate Constant | ~0.1 - 1 M⁻¹s⁻¹ | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I)) | [5][8] |
| Typical Reaction Time | < 5 minutes to 12 hours | 30 minutes to 4 hours | [9][10] |
| Typical Reaction Yield | Often quantitative (>95%) | High to quantitative (>90%) | [6][] |
| Required Reagent Concentration | Micromolar to millimolar | Micromolar to millimolar | [9][12] |
| Catalyst Requirement | None | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | [5][6] |
Table 2: Qualitative Comparison of Key Features
| Feature | SPAAC with DBCO-Linker | CuAAC with Terminal Alkyne | Citation(s) |
| Biocompatibility | Excellent; ideal for live cell and in vivo applications due to the absence of a cytotoxic copper catalyst. | Limited in living systems due to the cytotoxicity of copper. Ligands can mitigate but not eliminate this issue. | [5][6] |
| Bioorthogonality | High; DBCO and azides are largely unreactive with biological functional groups. | High; terminal alkynes and azides are bioorthogonal. | [7][9] |
| Reaction Conditions | Mild; typically performed in aqueous buffers at physiological pH and temperature. | Mild; aqueous buffers, but requires a copper catalyst and a reducing agent. | [6][9] |
| Stability of Alkyne | DBCO can be less stable in the presence of thiols (e.g., glutathione) compared to BCN, another strained alkyne. | Terminal alkynes are generally very stable under a wide range of conditions. | |
| Cost of Alkyne Reagent | Generally higher due to the more complex synthesis of strained cyclooctynes. | Generally lower for simple terminal alkynes. | |
| Applications | Live cell imaging, in vivo drug delivery, PROTAC synthesis, surface functionalization of liposomes and cells. | Bioconjugation of purified proteins, nucleic acids, and other biomolecules; synthesis of PROTACs and ADCs. | [1][3] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding the practical differences between these two click chemistry approaches.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these click chemistry reactions. Below are representative protocols for bioconjugation using both SPAAC with a DBCO-linker and CuAAC.
Protocol 1: Bioconjugation via SPAAC using a DBCO-Linker
This protocol describes the general steps for conjugating an azide-modified protein to a liposome (B1194612) functionalized with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Liposomes containing this compound.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare the DBCO-functionalized liposomes in the same reaction buffer.
-
-
Conjugation Reaction:
-
Add the azide-modified protein to the DBCO-functionalized liposome solution. A 1.5- to 5-fold molar excess of the azide-containing molecule relative to the DBCO-lipid is a common starting point.[3]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours with gentle mixing.[3] Reaction times may need optimization depending on the specific reactants.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted protein using a method appropriate for liposomes, such as size exclusion chromatography or dialysis.[3]
-
Protocol 2: Bioconjugation via CuAAC
This protocol outlines the general steps for conjugating an azide-modified small molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Azide-containing small molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water, optional, to prevent oxidative damage).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-containing small molecule in the reaction buffer. The azide is typically used in a 2 to 50-fold molar excess.
-
Prepare a premix of the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction tube. The final concentration of CuSO₄ is typically between 50 and 250 µM.
-
If using, add aminoguanidine to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5 mM.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents and the copper catalyst using methods such as size exclusion chromatography, dialysis (with a buffer containing a chelating agent like EDTA), or precipitation.
-
Conclusion
Both SPAAC, exemplified by the use of this compound, and CuAAC are highly efficient and versatile bioconjugation techniques. The choice between them depends heavily on the specific application.
Choose SPAAC with a DBCO-linker when:
-
Biocompatibility is paramount: For applications involving live cells, in vivo studies, or sensitive proteins, the copper-free nature of SPAAC is a significant advantage.[6][7]
-
Simplicity is desired: The one-step mixing of reactants without the need for a catalyst and reducing agent simplifies the experimental setup.[9]
Choose CuAAC when:
-
Working with simple terminal alkynes: CuAAC is highly effective with readily available and less expensive terminal alkynes.
-
The presence of a copper catalyst is not a concern: For conjugating purified biomolecules in vitro, the potential cytotoxicity of copper is less of an issue.[9]
-
Potentially faster kinetics are needed for simple substrates: For some small molecule conjugations, CuAAC can offer faster reaction times.[5]
The development of advanced linkers like this compound continues to expand the toolkit for researchers, enabling the creation of increasingly sophisticated and effective bioconjugates for a wide range of applications in research and drug development.
References
- 1. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Vascular Targeting of Radiolabeled Liposomes with Bio-Orthogonally Conjugated Ligands: Single Chain Fragments Provide Higher Specificity than Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Orthogonal conjugation of anchoring-dependent membrane active peptides for tuning of liposome permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to LG-PEG10-click-DBCO-Oleic in Advanced Drug Delivery Systems
For researchers and professionals in drug development, the choice of linker and delivery vehicle is critical to the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of LG-PEG10-click-DBCO-Oleic, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, against alternative drug delivery strategies. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its potential performance based on the well-documented characteristics of its constituent components: PEGylated oleic acid and dibenzocyclooctyne (DBCO) for copper-free click chemistry.
Performance Characteristics of Drug Delivery Systems
The performance of drug delivery systems is typically evaluated based on several key physicochemical and biological parameters. The following table summarizes the expected performance of a hypothetical nanoparticle system formulated with this compound compared to established alternatives.
| Parameter | This compound Nanoparticle (Hypothetical) | PEGylated Oleic Acid Liposomes | Non-PEGylated Oleic Acid Micelles |
| Particle Size (nm) | 100 - 150 | 120 - 180[1] | 50 - 100 |
| Polydispersity Index (PDI) | < 0.3 | ~ 0.23[2] | > 0.3 |
| Zeta Potential (mV) | -15 to -25 | ~ -13 to -18[1] | -5 to -15 |
| Encapsulation Efficiency (%) | > 60% (drug dependent) | ~ 60 - 80%[1] | 40 - 70% |
| Drug Release Profile | Sustained release | Sustained release[2] | Burst release |
| Biocompatibility | High (PEGylation reduces immunogenicity) | High[3] | Moderate |
| Cellular Uptake | Enhanced (PEGylation can increase circulation time)[4] | Moderate | Low to Moderate |
| Click Chemistry Compatibility | High (DBCO enables copper-free conjugation)[5][6] | Not applicable | Not applicable |
Experimental Protocols
The characterization of these drug delivery systems involves a series of standardized experimental protocols to ensure reproducibility and accurate assessment of their properties.[7]
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is employed to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[8]
-
Zeta Potential: Laser Doppler Velocimetry is used to determine the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.[9]
-
Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are utilized to visualize the shape, size, and surface morphology of the nanoparticles.[9][10]
-
Encapsulation Efficiency: The amount of drug successfully encapsulated within the nanoparticle is determined by separating the unencapsulated drug from the formulation and quantifying both fractions using techniques like High-Performance Liquid Chromatography (HPLC).
In Vitro Drug Release
The drug release profile is assessed using a dialysis method. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium that mimics physiological conditions. Aliquots of the medium are collected at various time points and the drug concentration is measured by UV-Vis spectrophotometry or HPLC.
Cellular Uptake Studies
Confocal laser scanning microscopy or flow cytometry can be used to visualize and quantify the uptake of fluorescently labeled nanoparticles by target cells in culture.
Cytotoxicity Assays
The biocompatibility of the nanoparticles is evaluated using standard cytotoxicity assays such as the MTT or LDH assay on relevant cell lines.[7] These assays measure cell viability and membrane integrity after exposure to the nanoparticles.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for nanoparticle characterization and the mechanism of copper-free click chemistry.
Comparison with Alternatives
The key advantage of using a linker like this compound lies in its modularity and biocompatibility. The oleic acid component facilitates the formation of stable lipid-based nanoparticles, while the PEG10 linker enhances solubility and in vivo circulation time.[4] The terminal DBCO group is crucial for copper-free click chemistry, allowing for the covalent attachment of targeting ligands or therapeutic molecules without the use of cytotoxic copper catalysts.[5][6]
Alternatives to copper-free click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient but the requisite copper catalyst can be toxic to cells, limiting their in vivo applications.[11] Other bioorthogonal reactions, like tetrazine ligation, offer faster kinetics but may have different stability profiles.[12]
For the delivery vehicle itself, PEGylated oleic acid-based systems show promise for enhanced drug delivery.[1][2][13] Compared to non-PEGylated counterparts, they exhibit improved stability and prolonged circulation. However, the specific formulation parameters, such as the length of the PEG chain and the overall lipid composition, will significantly impact the final performance characteristics of the drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. Pegylated oleic acid: A promising amphiphilic polymer for nano-antibiotic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Benchmarking Novel PROTAC Linkers: A Comparative Guide to LG-PEG10-click-DBCO-Oleic and Commercially Available Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a comparative analysis of the novel linker, LG-PEG10-click-DBCO-Oleic, against established, commercially available PROTAC linkers.
Disclaimer: As of December 2025, specific experimental performance data for PROTACs constructed with the this compound linker is not publicly available. Therefore, this guide will benchmark its constituent components—a long polyethylene (B3416737) glycol (PEG) chain, a DBCO moiety for click chemistry, and a lipid oleic acid tail—against widely used linker classes for which experimental data exists. The presented data serves as a reference for researchers to anticipate the potential performance characteristics of this novel linker.
Introduction to PROTAC Linker Classes
PROTAC linkers are broadly categorized based on their chemical composition, which dictates their flexibility, solubility, and influence on the geometry of the ternary complex. The most common classes include polyethylene glycol (PEG) linkers and alkyl chains. A third, emerging category involves the incorporation of lipid moieties to modulate cellular localization and permeability.
This compound represents a hybrid design, integrating features from these classes:
-
PEG10 Chain: A long, hydrophilic polyethylene glycol chain intended to enhance solubility and provide significant length and flexibility.
-
DBCO (Dibenzocyclooctyne): A reactive group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that facilitates modular and efficient PROTAC synthesis.
-
Oleic Acid: A monounsaturated fatty acid tail, which is hypothesized to influence cell membrane interactions and potentially direct the PROTAC to specific cellular compartments.
Quantitative Performance Comparison of PROTAC Linker Classes
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data for PROTACs employing PEG and alkyl linkers, providing a baseline for comparison.
Table 1: Performance of PROTACs with PEG-based Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | 4-unit PEG | < 10 | > 90 | 22Rv1 |
| BTK | CRBN | 3-unit PEG | 50 | 85 | Ramos |
| ERRα | VHL | 5-unit PEG | 25 | > 95 | MCF7 |
| BRD4 | CRBN | 4-5 PEG units | < 500 | Not Specified | H661 |
| BTK | CRBN | ≥ 4 PEG units | Potent | > 80 | Not Specified |
Table 2: Performance of PROTACs with Alkyl Chain-based Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | Alkyl/Ether Chains | 1-40 | > 85 | Not Specified |
| METTL3 | CRBN | Alkane Chain | 440 | 80 | MV4-11 |
| METTL14 | CRBN | Alkane Chain | 130 | 65 | MV4-11 |
| STAT3 | CRBN | Alkyl Chain | 28 | Not Specified | SU-DHL-1 |
Table 3: Performance of PROTACs with Linkers Containing Lipid/Oligoethylene Glycol Moieties
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PDEδ | Cereblon | Oligoethylene Glycol | 48 | 83.4 | Panc Tu-I |
Analysis: The data indicates that both PEG and alkyl linkers can yield potent PROTACs with low nanomolar DC50 values and high Dmax percentages. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. For instance, longer PEG linkers (≥ 4 units) were found to be more effective for BTK degradation by CRBN-recruiting PROTACs. The inclusion of an oligoethylene glycol linker in a PDEδ-targeting PROTAC also resulted in potent degradation, suggesting that the hydrophilic and flexible nature of such linkers can be advantageous. The oleic acid component in this compound may further modulate these properties by interacting with cellular membranes, a characteristic not captured in these standard linker comparisons.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC linker involves a series of experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium.
- Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Plot the normalized protein levels against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes a biophysical method to characterize the formation of the Target-PROTAC-E3 ligase ternary complex.
1. Materials and Reagents:
- SPR instrument and sensor chips (e.g., CM5).
- Purified target protein, E3 ligase, and PROTAC.
- Amine coupling kit for protein immobilization.
- Running buffer (e.g., HBS-EP+).
2. Immobilization of E3 Ligase:
- Activate the sensor chip surface using EDC/NHS.
- Inject the E3 ligase over the activated surface to achieve the desired immobilization level.
- Deactivate any remaining active esters with ethanolamine.
3. Binding Analysis:
- Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
- Inject the target protein-PROTAC solutions over the immobilized E3 ligase surface.
- Inject a solution of the target protein alone as a control.
- Monitor the binding response in real-time.
4. Data Analysis:
- Subtract the response from the control flow cell and the buffer-only injections.
- Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd).
- Calculate the equilibrium dissociation constant (KD) for the ternary complex formation.
- The enhancement of target protein binding to the immobilized E3 ligase in the presence of the PROTAC confirms ternary complex formation.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While direct experimental data for this compound is not yet available, its unique combination of a long PEG chain, a DBCO handle for efficient synthesis, and an oleic acid moiety suggests a novel approach to modulating PROTAC properties. The long PEG chain is expected to enhance solubility and provide flexibility for optimal ternary complex formation. The DBCO group facilitates a modular and efficient synthesis via click chemistry. The oleic acid component may offer advantages in terms of cell membrane interaction and cellular uptake, potentially influencing the pharmacokinetic and pharmacodynamic profile of the resulting PROTAC.
Researchers are encouraged to utilize the provided experimental protocols to evaluate PROTACs constructed with this compound and compare their performance against the benchmark data presented for established linker classes. Such studies will be invaluable in elucidating the full potential of this and other novel linker designs in the exciting field of targeted protein degradation.
case studies comparing different E3 ligase ligands with LG-PEG10-click-DBCO-Oleic
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination of the POI, which marks it for degradation by the proteasome.[1][2] While over 600 E3 ligases have been identified in the human genome, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][3] This guide focuses on a comparative analysis of ligands for two of the most prominent E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][4]
The Role of Linkers in PROTAC Design
It is important to note that the linker component of a PROTAC, such as LG-PEG10-click-DBCO-Oleic , plays a crucial role in the overall efficacy of the molecule.[5][] This specific linker incorporates a polyethylene (B3416737) glycol (PEG) chain of 10 units for solubility and pharmacokinetic modulation, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, and an oleic acid moiety which may influence cell permeability and binding characteristics.[5][7][8][9] The linker's length, rigidity, and attachment points to the POI and E3 ligase ligands significantly impact the stability and cooperativity of the ternary complex, ultimately affecting the degradation efficiency.[1][]
Performance Comparison of E3 Ligase Ligands: CRBN vs. VHL
The choice between CRBN and VHL as the E3 ligase to recruit can profoundly influence a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), and target selectivity.[1][4] The efficacy of a PROTAC is not solely dependent on the binary binding affinity of its ligands but also on the stability of the ternary complex.[1]
Below is a summary of quantitative data comparing the performance of PROTACs recruiting CRBN and VHL for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4). It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and the data presented here is compiled from various studies for illustrative purposes.[4]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
Table 1: Comparative Performance of CRBN- and VHL-recruiting PROTACs against BRD4. [4] Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[4]
Current research suggests that for certain targets, such as KRAS mutants, VHL-recruiting PROTACs have generally demonstrated higher degradation efficiency.[10] However, the development of potent CRBN-based degraders for such challenging targets is an active area of research.[10]
Key Considerations for E3 Ligase Ligand Selection
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Ligand Origin | Derivatives of thalidomide, lenalidomide, and pomalidomide.[1] | Based on the HIF-1α peptide that binds to VHL.[3] |
| Ligand Properties | Generally smaller and possess more drug-like properties.[1] | Can be more peptidic in nature, though potent small molecule mimetics exist.[3] |
| Ternary Complex | Often forms complexes with faster turnover rates.[] | Tends to form more stable, long-lived complexes.[] |
| Tissue Expression | Abundant in hematopoietic cells.[] | Expression can be low in certain solid tumors and is regulated by oxygen levels.[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but can be found in the nucleus.[] |
| Off-Target Effects | Potential for immunomodulatory side effects due to CRBN's natural substrates (e.g., zinc-finger transcription factors).[] | Generally exhibits a smaller promiscuity window, leading to higher selectivity.[] |
Table 2: Comparative Overview of CRBN and VHL E3 Ligase Ligands.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and employing robust experimental workflows are crucial for the successful development and evaluation of PROTACs.
Caption: Mechanism of action for PROTAC-mediated targeted protein degradation.
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Experimental Protocols
E3 Ligase Binding Affinity Assay (e.g., TR-FRET)
This assay is used to determine the binding affinity of the PROTAC or its E3 ligase ligand component to the purified E3 ligase complex.[12]
Methodology:
-
Reagents: Purified E3 ligase complex (e.g., VCB for VHL, or DDB1-CRBN for Cereblon), fluorescently labeled tracer ligand for the E3 ligase, and test compounds (PROTACs or ligands).
-
Assay Setup: In a microplate, combine the purified E3 ligase, the fluorescent tracer, and serial dilutions of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).[13]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This cellular assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells.[[“]]
Methodology:
-
Cell Line Engineering: Generate a cell line that endogenously expresses the POI fused to a NanoLuc® luciferase tag and the E3 ligase fused to a HaloTag®.
-
Cell Treatment: Seed the engineered cells in a microplate and treat with the HaloTag® ligand (e.g., NanoBRET™ 618) and serial dilutions of the PROTAC.
-
Lysis and Substrate Addition: After incubation, add the Nano-Glo® Live Cell Reagent to measure NanoLuc® luminescence.
-
Measurement: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in this ratio indicates the proximity of the POI and E3 ligase, signifying ternary complex formation.[[“]]
Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical, multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL remain the most widely utilized E3 ligases, each presenting a distinct set of advantages and disadvantages.[1][] The expanding toolbox of E3 ligase ligands offers valuable alternatives for targets that are challenging for the more established recruiters.[3][16] A thorough understanding of the properties of different E3 ligase ligands, combined with robust experimental validation, is essential for the successful development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 8. LG-PEG10-click-DBCO-Oleic_新研博美 [xinyanbm.com]
- 9. scrbio.com [scrbio.com]
- 10. benchchem.com [benchchem.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. consensus.app [consensus.app]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of E3 Ligase Ligands for Target Protein Degradation [ouci.dntb.gov.ua]
Confirming the Mechanism of Action for PROTACs Utilizing an LG-PEG10-click-DBCO-Oleic Acid Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methodologies for confirming the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). While focusing on the conceptual application of a PROTAC synthesized with an LG-PEG10-click-DBCO-Oleic acid linker, this document offers objective comparisons of widely accepted validation techniques, supported by representative experimental data and detailed protocols.
The unique structure of the this compound acid linker, incorporating a PEG10 spacer, a DBCO (Dibenzocyclooctyne) group for strain-promoted azide-alkyne cycloaddition (SPAAC), and oleic acid, suggests its utility in advanced PROTAC design, potentially influencing properties like solubility, cell permeability, and opportunities for modular synthesis via "click chemistry".[][2][3] This guide will walk through the essential steps to validate that a PROTAC constructed with such a linker successfully hijacks the ubiquitin-proteasome system to degrade a target protein.
The PROTAC Mechanism of Action: A Stepwise Validation Approach
A PROTAC is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[4] The primary mechanism of action involves several key steps, each of which must be experimentally verified:
-
Ternary Complex Formation : The PROTAC must simultaneously bind to the POI and an E3 ligase, forming a transient ternary complex.[4][5]
-
Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.[6][7]
-
Proteasomal Degradation of the Target Protein : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5]
The following sections will detail the experimental techniques used to validate each of these steps, offering a comparative analysis to aid in experimental design.
Visualizing the PROTAC Pathway and Experimental Logic
Part 1: Confirming Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC efficacy.[8] Several biophysical techniques can be employed to characterize these interactions, each providing unique insights into the binding kinetics and thermodynamics. A "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is often observed in these assays.[9]
Comparison of Techniques for Ternary Complex Analysis
| Technique | Principle | Data Output | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), association/dissociation rates (ka, kd), cooperativity (α).[10][11] | Real-time, label-free kinetic data, high sensitivity, allows for cooperativity calculation.[12][13] | Requires immobilization of one binding partner, can be complex to set up, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a titrant to a sample in a reaction cell. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[14][15] | Label-free, in-solution measurement providing a complete thermodynamic profile.[16] | Low throughput, requires large amounts of pure protein, does not provide kinetic data.[17] |
| NanoBRET™ Ternary Complex Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein (donor) and a fluorescently-labeled HaloTag®-fusion protein (acceptor) upon PROTAC-induced proximity in live cells.[18] | BRET ratio, which is proportional to ternary complex formation; can determine EC50 for complex formation.[9][19] | Live-cell assay, provides physiologically relevant data, high-throughput compatible, can be run in kinetic mode.[8][20] | Requires genetic modification of cells, potential for artifacts from protein overexpression. |
Experimental Protocols
-
Immobilization : Covalently immobilize the purified E3 ligase (e.g., Von Hippel-Lindau, VHL) onto a sensor chip surface.[21]
-
Binary Affinity Measurement : Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding kinetics (ka, kd) and affinity (KD).[10][12]
-
Ternary Affinity Measurement : In a separate experiment, inject the same concentrations of the PROTAC, but this time pre-incubated with a near-saturating concentration of the purified Protein of Interest (POI). This measures the kinetics and affinity of the ternary complex formation.[10][12]
-
Data Analysis : Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase (or vice-versa).[10]
-
Cell Preparation : Co-transfect cells (e.g., HEK293) with expression vectors for the POI fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag®.[9][22]
-
Ligand Labeling : Add the fluorescent HaloTag® ligand to the cells and incubate to allow for covalent labeling of the HaloTag®-E3 ligase fusion protein.[9]
-
PROTAC Treatment : Add serial dilutions of the PROTAC to the cells. To prevent target degradation from confounding the results, cells can be pre-treated with a proteasome inhibitor like MG132.[8][18]
-
Signal Detection : Add the NanoBRET™ substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[9]
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[9]
Part 2: Confirming Target Ubiquitination
The formation of the ternary complex should lead to the ubiquitination of the POI. This is a critical validation step to confirm the PROTAC is functioning as intended.
Comparison of Ubiquitination Assay Techniques
| Technique | Principle | Data Output | Advantages | Disadvantages |
| Immunoprecipitation-Western Blot (IP-WB) | The POI is immunoprecipitated from cell lysates, and the resulting pull-down is analyzed by Western blot using an anti-ubiquitin antibody. | Qualitative or semi-quantitative detection of a "smear" or laddering pattern indicative of polyubiquitination. | Directly visualizes ubiquitination of the endogenous or overexpressed target protein. | Labor-intensive, low throughput, can be difficult to quantify. |
| In Vitro Ubiquitination Assay | Reconstituted E1, E2, E3 enzymes, ubiquitin, ATP, the POI, and the PROTAC are combined in a test tube. Ubiquitination is detected, often via ELISA or TR-FRET.[23] | Quantitative measurement of ubiquitination (e.g., fluorescence signal). | Allows for precise control over reaction components, useful for mechanistic studies.[23] | Does not reflect the cellular environment, requires purified components. |
| NanoBRET™ Ubiquitination Assay | A live-cell BRET assay where a NanoLuc®-POI fusion acts as the donor and a fluorescently-labeled HaloTag®-Ubiquitin fusion acts as the acceptor. PROTAC-induced ubiquitination brings the donor and acceptor into proximity.[24] | Real-time, quantitative measurement of POI ubiquitination in live cells. | High-throughput, kinetic, and reflects the cellular context.[24] | Requires genetic modification of cells and specialized reagents. |
Experimental Protocol
-
Cell Treatment : Culture cells and treat with the PROTAC for a specified time (e.g., 1-4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.[7]
-
Cell Lysis : Harvest and lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.
-
Immunoprecipitation (IP) : Incubate the cell lysates with an antibody specific to the POI to capture the target protein and any associated molecules.
-
Western Blotting : Elute the immunoprecipitated proteins, separate them by size using SDS-PAGE, and transfer them to a membrane.
-
Detection : Probe the membrane with an antibody that recognizes ubiquitin. A high molecular weight smear or laddering pattern in the PROTAC-treated lane, compared to the control, confirms polyubiquitination of the POI.[6]
Part 3: Confirming Target Protein Degradation
The ultimate confirmation of a PROTAC's mechanism of action is the selective degradation of the target protein. This is typically quantified by measuring the decrease in total POI levels following PROTAC treatment.
Comparison of Degradation Assay Techniques
| Technique | Principle | Data Output | Advantages | Disadvantages |
| Western Blot | Measures the level of a specific protein in a complex mixture after separation by gel electrophoresis. | Semi-quantitative measurement of protein levels, allowing for calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[25] | Widely accessible, provides information on protein size, visually confirmatory.[26] | Low throughput, semi-quantitative, labor-intensive. |
| HiBiT/NanoLuc® Assay | A luminescent assay where the target protein is endogenously tagged with a small HiBiT peptide. The signal, generated upon addition of the LgBiT subunit, is proportional to the target protein level.[4] | Quantitative, real-time measurement of protein degradation in live cells (DC50, Dmax, degradation kinetics). | High-throughput, highly sensitive, allows for kinetic measurements in live cells.[27] | Requires CRISPR/Cas9-mediated cell line engineering. |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of the proteome to identify and quantify changes in protein abundance following PROTAC treatment. | Comprehensive, quantitative data on on-target degradation and potential off-target effects across the entire proteome.[28] | Unbiased and global view of selectivity. | Technically complex, expensive, lower throughput, complex data analysis. |
Experimental Protocol
-
Cell Treatment : Seed cells and treat them with a range of PROTAC concentrations for a specific time course (e.g., 2, 4, 8, 16, 24 hours).[25]
-
Lysis and Protein Quantification : Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.[25]
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
Immunoblotting : Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[7]
-
Detection and Analysis : Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software.[5]
-
Data Analysis : Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Conclusion
Confirming the mechanism of action for a PROTAC, including one synthesized using a versatile linker like this compound acid, requires a multi-faceted approach. No single experiment is sufficient. A robust validation strategy will typically start with biophysical assays like SPR or ITC to confirm ternary complex formation, followed by in-cell assays such as IP-Western Blot or NanoBRET to demonstrate target ubiquitination. Finally, quantitative degradation assays like Western Blot or HiBiT are essential to measure the ultimate outcome of target protein removal. By employing a combination of these orthogonal methods, researchers can build a comprehensive data package that provides high confidence in the efficacy and mechanism of their PROTAC molecules.[4]
References
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [ch.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aragen.com [aragen.com]
- 14. cbgp.upm.es [cbgp.upm.es]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. lifesensors.com [lifesensors.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. academic.oup.com [academic.oup.com]
- 28. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
evaluation of the pharmacokinetic properties of PROTACs with LG-PEG10-click-DBCO-Oleic
For researchers, scientists, and drug development professionals, the optimization of a PROTAC's (Proteolysis Targeting Chimera) pharmacokinetic (PK) properties is a critical step in translating a promising molecule into a viable therapeutic. The linker, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in determining a PROTAC's solubility, permeability, and metabolic stability. This guide provides a comparative evaluation of the potential pharmacokinetic properties of PROTACs synthesized with an "LG-PEG10-click-DBCO-Oleic" linker against other common linker classes, supported by experimental data from existing literature.
The "this compound" linker combines several advantageous features: a ten-unit polyethylene (B3416737) glycol (PEG) chain for improved solubility, a dibenzocyclooctyne (DBCO) group for bioorthogonal "click" chemistry-mediated synthesis, and oleic acid to potentially enhance cell permeability and metabolic stability. While direct comparative PK data for this specific linker is not yet publicly available, we can infer its likely performance by examining data from PROTACs with similar structural motifs.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). However, for in vivo applications, pharmacokinetic parameters such as maximum concentration (Cmax), half-life (t1/2), and oral bioavailability are equally crucial. The following tables summarize experimental data for PROTACs with different linker types to provide a basis for comparison.
Table 1: Comparison of In Vitro Degradation Efficacy of PROTACs with Different Linkers
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PEG-based | 0.20 µM | >90 | NCI-H661 | |
| BRD4 | VHL-based (with triazole) | Low double-digit nM | >90 | NCI-H661 | [1] |
| PI3K/mTOR | C8 alkyl | 42.23 - 227.4 | 71.3 - 88.6 | MDA-MB-231 | |
| ERα | 16-atom PEG | Stronger degradation | - | - | [] |
| ERα | 12-atom PEG | Weaker degradation | - | - | [] |
Table 2: Comparison of Pharmacokinetic Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Animal Model | Route | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| ARV-110 | Not specified | Rat | PO | - | - | 23.83 | [3] |
| ARV-110 | Not specified | Mouse | PO | - | - | 37.89 | [3] |
| PROTACs 3 gefitinib | Not specified | Rat | SC | 67 | 7.2 | - | [4] |
| B1-PEG | Amphiphilic PEG | Not specified | Not specified | - | - | 84.8 | [5] |
| LC-2 (in liposome) | PEGylated | Rat | IV | - | Prolonged | Increased | [6] |
Key Components of the this compound Linker and Their Predicted Impact
-
PEG10 (Polyethylene Glycol): The hydrophilic nature of the PEG chain is well-documented to improve the aqueous solubility of PROTACs, a common challenge for these large molecules.[][7] The length of the PEG linker is a critical parameter, with optimal lengths varying for different target proteins and E3 ligases.[] A 10-unit PEG chain provides a balance of flexibility and length that can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[8] However, excessively long PEG chains can sometimes negatively impact cell permeability.[]
-
Click-DBCO (Dibenzocyclooctyne): The inclusion of a DBCO moiety points to the use of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction allows for the efficient and specific conjugation of the target-binding and E3 ligase-binding moieties under mild conditions.[1] This synthetic strategy simplifies the construction of PROTAC libraries and can lead to the formation of a stable triazole ring within the linker, which is known to be metabolically stable.[1][9]
-
Oleic Acid: This monounsaturated fatty acid is incorporated to enhance the lipophilicity of the PROTAC, which can improve cell membrane permeability.[] Improved permeability can lead to better bioavailability and efficacy. Furthermore, the incorporation of fatty acids can sometimes influence metabolic stability.
Alternative Linker Strategies
While the "this compound" linker presents a promising combination of features, other linker types have also been successfully employed in PROTAC design:
-
Alkyl Linkers: These are simple, hydrophobic linkers that can enhance membrane permeability.[] They are synthetically straightforward but may reduce the overall solubility of the PROTAC.[9] Comparative studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in terms of plasma and brain tissue concentrations.[]
-
Rigid Linkers: Linkers containing cyclic structures like piperidine (B6355638) or piperazine (B1678402) can improve the metabolic stability and solubility of PROTACs.[11] These rigid structures can help to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[12]
Experimental Protocols
Accurate evaluation of the pharmacokinetic properties of a novel PROTAC is essential. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.[3][13]
-
Dosing:
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).[3][4]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[3]
-
Sample Analysis: The concentration of the PROTAC in plasma samples is determined using a validated LC-MS/MS method.[3][14][15]
LC-MS/MS Quantification of PROTACs in Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 100 µL of acetonitrile (B52724) containing an internal standard (a structurally similar compound).[3]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[14]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the PROTAC and the internal standard.[3]
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentrations of the PROTAC in the plasma samples are then determined from this curve.[3]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC PK evaluation.
References
- 1. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sciex.com [sciex.com]
- 15. waters.com [waters.com]
A Comparative Guide to PROTAC Linker Composition: An Analysis of Alkyl vs. PEG Moieties
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of two prevalent linker classes: alkyl chains and polyethylene (B3416737) glycol (PEG) chains, supported by experimental data and detailed methodologies.
The Crucial Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker's length, composition, and rigidity are not merely passive spacers but play an active role in the stability and geometry of this ternary complex, which ultimately dictates the efficiency of protein degradation.[3][4] While various linker types exist, this guide focuses on a comparative analysis of simple alkyl-based linkers versus hydrophilic PEG-based linkers.
Data Presentation: Quantitative Comparison of Linker Performance
The choice between an alkyl and a PEG linker can significantly impact a PROTAC's degradation capability. The following table summarizes representative data from various studies to illustrate the effect of linker composition on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[5]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Alkyl Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [5][6] |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | Cereblon (CRBN) | Not Specified | Not Specified | [5] |
| PEG-based | PEG Linker | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | ~1 | >90 | [7] |
| PEG-based | PEG Linker | Androgen Receptor (AR) | Cereblon (CRBN) | Nanomolar range | Not Specified | [8] |
Key Observations:
-
Potency: Both alkyl and PEG linkers have been successfully used to create potent PROTACs with nanomolar DC50 values.[5][7][8]
-
Hydrophilicity: PEG linkers are known to enhance the aqueous solubility of PROTACs due to their hydrophilic nature, which can be advantageous for formulation and bioavailability.[9][10]
-
Metabolic Stability: Alkyl linkers are generally more hydrophobic and can be more metabolically stable compared to PEG linkers.[2][9]
-
Permeability: The hydrophilicity of PEG linkers can sometimes be balanced by a "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, potentially enhancing cell permeability.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
General Synthesis of PROTACs with Alkyl/PEG Linkers
A common method for synthesizing PROTACs involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the modular and efficient connection of the target protein ligand and the E3 ligase ligand via a linker.[6][]
-
Functionalization of Ligands: The target protein binder and the E3 ligase ligand are independently functionalized with either an azide (B81097) or an alkyne group.
-
Linker Preparation: An alkyl or PEG-based linker is synthesized with complementary functional groups (e.g., an azide on one end and an alkyne on the other).
-
Click Reaction: The functionalized ligands and the linker are reacted in the presence of a copper(I) catalyst to form the final PROTAC molecule.
-
Purification: The resulting PROTAC is purified using standard chromatographic techniques such as HPLC.
Western Blot for Protein Degradation Quantification
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[3][10]
-
Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation relative to a vehicle-treated control.
Cellular Permeability Assay (e.g., Caco-2)
This assay assesses the ability of a PROTAC to cross cell membranes.[10]
-
Cell Monolayer Culture: Caco-2 cells are cultured on a porous membrane support to form a confluent monolayer that mimics the intestinal epithelium.
-
Assay Initiation: The test PROTAC is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Sample Analysis: Samples are collected from the receiver compartment at various time points, and the concentration of the PROTAC is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions to assess influx and efflux.
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Caption: A generalized experimental workflow for PROTAC design and evaluation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of LG-PEG10-click-DBCO-Oleic: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Protective Clothing | Laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The recommended primary method for the disposal of LG-PEG10-click-DBCO-Oleic is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
The container must be compatible with the chemical and marked with its full chemical name.
-
Do not mix this waste with other incompatible waste streams.[1]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a designated, labeled container for flammable or organic solvent waste.
-
-
Contaminated Labware:
-
Dispose of all materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[1]
-
2. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents, which are incompatible with oleic acid.[2][3]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1][4]
-
Provide them with the full chemical name and any available safety information on its components (PEG, DBCO, Oleic Acid).
Considerations for Individual Components:
-
Polyethylene (B3416737) Glycol (PEG): While PEG itself is considered biodegradable, it is crucial to prevent its release into wastewater systems as it can impact water treatment processes.[1][5]
-
Dibenzocyclooctyne (DBCO): DBCO-containing compounds should be disposed of via a licensed chemical destruction plant or controlled incineration.[6]
-
Oleic Acid: This component is not typically regulated as a hazardous material for transport but must be disposed of according to local, regional, and national regulations.[2][7] It should not be released into the environment.[2]
Experimental Workflow & Signaling Pathway Visualization
To facilitate a clear understanding of the disposal process, the following workflow diagram outlines the necessary steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling LG-PEG10-click-DBCO-Oleic
Essential Safety and Handling Guide for LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][4]
Personal Protective Equipment (PPE) Summary
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not in a fume hood) | To avoid inhalation of fine particles and prevent skin contact.[3] |
| Dissolving in Solvent | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles | To protect against splashes and solvent vapors. This should be performed in a fume hood.[3] |
| Performing Reactions | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles | To ensure protection from potential splashes or unexpected reactions. |
| Handling Waste | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles | To safely handle and segregate chemical waste.[3] |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any tears or defects.
-
Weighing : Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood to minimize dust dispersion.
-
Dissolution : If preparing a solution, add the solvent to the solid compound slowly and stir to dissolve. Common solvents for similar compounds include DMSO and DMF.[1]
-
Reaction Setup : If using in a reaction, add the dissolved compound to the reaction vessel under controlled conditions.
-
Post-Handling : After handling, thoroughly wash hands with soap and water.[1] Clean all equipment and the work area.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids, alkalis, and oxidizing agents.[3] Recommended storage temperature is often -20°C.[1]
Disposal Plan
The primary method for the disposal of this compound and any contaminated materials is through a licensed chemical waste disposal service.[5]
Waste Segregation and Collection:
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and marked with its full chemical name.[5]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled container for non-halogenated solvent waste. Do not mix with aqueous or other incompatible waste streams.[5][6]
-
Contaminated Labware : Dispose of items such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound in a designated solid chemical waste container.[5]
Storage and Disposal Procedure:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[5]
-
Ensure the storage area is away from incompatible materials.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5]
Emergency Procedures
In the event of exposure, take the following immediate actions:
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
In case of a spill, evacuate the area and alert others. Use appropriate PPE and clean up the spill using an inert absorbent material. Place the absorbed material in a sealed container for chemical waste disposal.[2][7]
Visualized Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
